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  • Product: 1-Cyclopropyl-6-nitroquinolin-4-one

Core Science & Biosynthesis

Foundational

Unveiling the Polypharmacology of 1-Cyclopropyl-6-nitroquinolin-4-one: In Vitro Mechanisms of Action

Executive Summary The 1-cyclopropyl-6-nitroquinolin-4-one scaffold (typically functionalized as a 3-carboxylic acid or ester) represents a masterclass in structural polypharmacology. While structurally adjacent to ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-cyclopropyl-6-nitroquinolin-4-one scaffold (typically functionalized as a 3-carboxylic acid or ester) represents a masterclass in structural polypharmacology. While structurally adjacent to ubiquitous fluoroquinolones like ciprofloxacin, the substitution of the C-6 fluorine atom with a highly redox-active nitro group fundamentally alters the molecule's electronic distribution, target affinity, and metabolic fate.

As a Senior Application Scientist, I have structured this technical guide to dissect the three primary in vitro mechanisms of action (MoA) that define this scaffold: (1) Antimicrobial Suicide Inhibition , (2) Oncological microRNA Modulation , and (3) Hypoxia-Activated Fluorogenic Probing . By understanding the causality behind these pathways, researchers can rationally design derivatives for infectious diseases, oncology, and chemical biology.

Antimicrobial Action: DprE1 Suicide Inhibition & Efflux Modulation

The Causality of the Nitro Group in Tuberculosis

Unlike classic fluoroquinolones that act as topoisomerase poisons, 6-nitroquinolones exhibit profound anti-tubercular activity by targeting Decaprenylphosphoryl- β -D-ribose 20'-epimerase (DprE1)[1][2]. DprE1 is a flavoenzyme essential for synthesizing arabinogalactan, a critical component of the Mycobacterium tuberculosis cell wall.

The mechanism relies entirely on the redox potential of the C-6 nitro group. Within the DprE1 active site, the FADH2 cofactor reduces the nitro group to a highly reactive nitroso intermediate. This electrophilic species undergoes a rapid nucleophilic attack by the thiolate of Cys387 in the enzyme's active site, forming a covalent semimercaptal bond. This irreversible suicide inhibition collapses cell wall homeostasis[2].

Furthermore, when the C-3 carboxylate is esterified and the C-7 position is functionalized with bulky lipophilic groups (e.g., thiopyranopyridinyl), the scaffold loses its intrinsic antibacterial activity but becomes a high-affinity competitive inhibitor of the S. aureus NorA multidrug efflux pump, restoring the efficacy of co-administered antibiotics[3].

DprE1_Pathway A 1-Cyclopropyl-6-nitroquinolone B Enzymatic Reduction (FADH2) A->B C Nitroso Intermediate B->C D Covalent Binding (Cys387) C->D Nucleophilic Attack E DprE1 Inhibition D->E F Arabinogalactan Synthesis Arrest E->F G Mycobacterial Cell Death F->G

Mechanism of DprE1 suicide inhibition by 6-nitroquinolones in M. tuberculosis.

Protocol 1: Self-Validating In Vitro DprE1 Inhibition Assay

To isolate the causality of covalent inhibition, this protocol utilizes a wild-type and mutant enzyme comparison.

  • Enzyme Preparation: Purify recombinant wild-type M. tuberculosis DprE1 and a Cys387Ala mutant variant.

  • Reaction Assembly: In a 96-well microtiter plate, combine 50 nM DprE1, 100 µM farnesylphosphoryl- β -D-ribofuranose (FPR substrate), and 50 µM FAD in 50 mM HEPES buffer (pH 7.5).

  • Compound Incubation: Add the 6-nitroquinolone derivative (serial dilutions from 100 µM to 1 nM). Incubate at 37°C for 30 minutes to allow for FADH2-mediated reduction and covalent adduction.

  • Detection: Add Amplex Red and horseradish peroxidase (HRP) to detect the hydrogen peroxide byproduct generated during the epimerization of FPR.

  • Validation & Quality Control (QC):

    • Positive Control: BTZ043 (a known covalent DprE1 inhibitor).

    • Mechanistic Validation: The compound must show potent inhibition (low IC50) against wild-type DprE1, but a complete loss of activity against the Cys387Ala mutant, definitively proving the covalent nitroso-cysteine interaction.

Oncological Activity: TRBP-Mediated microRNA Modulation

The Causality of RNA-Binding Protein Allostery

Beyond infectious diseases, the quinolone core has been identified as a Small Molecule Enhancer of miRNAs (SMER)[4]. In many cancers, the microRNA processing machinery is downregulated, leading to a depletion of tumor-suppressor miRNAs.

Derivatives of the 1-cyclopropyl-6-nitroquinolone scaffold (and their 6-amino counterparts) intercalate into the double-stranded RNA-binding domains (dsRBDs) of the TAR RNA-binding protein (TRBP). This binding allosterically stabilizes the TRBP-pre-miRNA complex, significantly enhancing its recruitment to the Dicer endonuclease. The accelerated cleavage of pre-miRNAs restores the intracellular pool of mature miRNAs, triggering apoptosis in chemoresistant cell lines like SKOV-3 (ovarian cancer)[4].

TRBP_Pathway A 6-Nitroquinolone Derivative B TRBP Binding A->B C Enhanced pre-miRNA Affinity B->C D Dicer Recruitment & Cleavage C->D E Mature miRNA Production D->E F Restoration of Tumor Suppressors E->F

Allosteric enhancement of TRBP-Dicer microRNA maturation by quinolone derivatives.

Protocol 2: Self-Validating In Vitro TRBP-Dicer Cleavage Assay

This assay proves that the compound does not act on Dicer directly, but requires the TRBP scaffold.

  • Substrate Preparation: Synthesize 5'- 32 P-radiolabeled pre-let-7a RNA.

  • Complex Formation: Pre-incubate recombinant human TRBP (100 nM) with the quinolone derivative (10 µM) for 15 minutes at room temperature in cleavage buffer (30 mM HEPES, 50 mM KCl, 5 mM MgCl2).

  • Cleavage Initiation: Add recombinant Dicer (50 nM) and the radiolabeled pre-let-7a substrate. Incubate at 37°C for 60 minutes.

  • Resolution: Quench the reaction with formamide loading buffer and resolve the products on a 15% denaturing urea-polyacrylamide gel (PAGE).

  • Validation & QC:

    • Positive Control: Enoxacin (a known TRBP modulator).

    • Mechanistic Validation: Run a parallel assay using only Dicer (omitting TRBP). The quinolone must fail to enhance cleavage in the absence of TRBP, validating the allosteric TRBP-dependent MoA.

Chemical Biology: Hypoxia Sensing via POR Reduction

The Causality of Redox-Activated Fluorescence

The redox-sensitive nature of the 6-nitro group has been brilliantly exploited to create fluorogenic probes, most notably FSL-61 (a 6-nitroquinolone ester)[5].

In normoxic (oxygen-rich) environments, any one-electron reduction of the nitro group by cellular enzymes is immediately reversed by molecular oxygen, creating a futile cycle that keeps the molecule in its non-fluorescent nitro state. However, under hypoxia (low O2), one-electron reductases like Cytochrome P450 Oxidoreductase (POR) fully reduce the 6-nitro group to a 6-hydroxylamine, and subsequently to a 6-aminoquinolone. The conversion from an electron-withdrawing nitro group to an electron-donating amino group fundamentally shifts the push-pull electronics of the quinolone core, "turning on" intense fluorescence[5].

Hypoxia_Pathway A FSL-61 (6-Nitro, Non-Fluorescent) B POR (1-e⁻ Reduction) A->B D 6-Hydroxylamine Intermediate B->D Facilitated by C Hypoxia (Low O2) C->B E Further Reduction D->E F 6-Aminoquinolone (Highly Fluorescent) E->F

Metabolic reduction of FSL-61 by POR under hypoxic conditions yielding a fluorogenic probe.

Protocol 3: Self-Validating Hypoxia Flow Cytometry Assay
  • Cell Seeding: Seed HCT116 human colon carcinoma cells in 6-well plates at 2×105 cells/well.

  • Hypoxic Incubation: Transfer plates to a hypoxia chamber (0.1% O2, 5% CO2, balance N2) for 4 hours to establish a hypoxic cellular environment.

  • Probe Administration: Treat cells with 100 µM FSL-61 for 3 hours inside the hypoxia chamber.

  • Harvest & Analysis: Rapidly harvest cells on ice, wash with cold PBS, and analyze via flow cytometry (Excitation: 355 nm or 405 nm; Emission: ~450-500 nm).

  • Validation & QC:

    • Aerobic Control: Incubate a parallel plate at 21% O2. The anoxic/oxic fluorescence differential must be >400-fold to validate probe specificity[5].

    • Enzymatic Validation: Utilize a POR-knockdown cell line (via siRNA). A significant drop in hypoxic fluorescence confirms POR as the primary one-electron reductase driving the MoA.

Quantitative Data Synthesis

The following table summarizes the diverse in vitro metrics associated with the 1-cyclopropyl-6-nitroquinolone scaffold and its immediate derivatives across different therapeutic domains.

Derivative / ModificationPrimary TargetPrimary Mechanism of ActionKey In Vitro MetricRef
Compound 25 (6-nitroquinolone-3-carboxamide)DprE1 (M. tuberculosis)Covalent suicide inhibition via nitro reductionMIC90 < 0.244 µM[2]
Compound 10a (C-7 thiopyranopyridinyl ester)NorA Efflux Pump (S. aureus)Competitive inhibition of multidrug effluxRestores Ciprofloxacin MIC (8-32 fold drop)[3]
Compound 33 (6-amino derivative)TRBP (Human)Allosteric enhancement of miRNA maturationGI50 = 13.52 µM (SKOV-3 cells)[4]
FSL-61 (6-nitroquinolone ester)POR (Human)Hypoxia-activated fluorogenic conversionAnoxic/Oxic Differential: ~400–500-fold[5]

References

  • New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery Source: RSC Advances, Royal Society of Chemistry URL
  • From 6-Aminoquinolone Antibacterials to 6-Amino-7-thiopyranopyridinylquinolone Ethyl Esters as Inhibitors of Staphylococcus aureus Multidrug Efflux Pumps Source: Journal of Medicinal Chemistry, ACS Publications URL
  • Source: PubMed Central (PMC)
  • Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity Source: SAMRC InfoSpace URL
  • FSL-61 is a 6-nitroquinolone fluorogenic probe for one-electron reductases in hypoxic cells Source: Biochemical Journal, Portland Press URL

Sources

Exploratory

Pharmacokinetic Properties of 1-Cyclopropyl-6-nitroquinolin-4-one Derivatives: A Comprehensive Technical Guide

Executive Summary & Core Rationale The 1-cyclopropyl-6-nitroquinolin-4-one scaffold represents a critical evolutionary branch in medicinal chemistry, diverging from traditional fluoroquinolone antibiotics (e.g., ciproflo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The 1-cyclopropyl-6-nitroquinolin-4-one scaffold represents a critical evolutionary branch in medicinal chemistry, diverging from traditional fluoroquinolone antibiotics (e.g., ciprofloxacin) by replacing the C-6 fluorine atom with a nitro group[1]. This single substitution fundamentally alters the molecule's electronic distribution, target affinity, and pharmacokinetic (PK) profile.

Currently, 6-nitroquinolone derivatives are heavily investigated as potent DprE1 inhibitors for the treatment of multi-drug resistant Mycobacterium tuberculosis (Mtb)[1][2], as antitrypanosomal agents[3], and as hypoxia-activated prodrugs or fluorogenic probes (e.g., FSL-61) for targeting solid tumors[4][5]. However, the therapeutic translation of these compounds is often bottlenecked by their complex Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper provides an in-depth analysis of the PK properties of 6-nitroquinolones, detailing the causality behind their metabolic behaviors and providing self-validating experimental protocols for their evaluation.

Physicochemical Properties: Absorption & Distribution

The Solubility vs. Permeability Paradox

The introduction of the 6-nitro group significantly increases the lipophilicity (clogP typically ranging from 2.7 to 4.0) compared to 6-fluoro analogs[2]. While this high lipophilicity enhances passive membrane diffusion, it drastically reduces aqueous solubility.

Causality in Structural Design: Why do researchers often replace the C-3 carboxylic acid with a carboxamide in 6-nitroquinolones? The free carboxylic acid (essential for DNA gyrase inhibition in standard fluoroquinolones) severely limits aqueous solubility when paired with the highly lipophilic 6-nitro group due to rigid intermolecular crystal packing. Masking this acid as a carboxamide neutralizes the charge at physiological pH, disrupting the crystal lattice, thereby enhancing both kinetic solubility and apparent permeability ( Papp​ ) in the gastrointestinal tract[1][2].

Tissue Distribution and Target Penetration

Thanks to their lipophilic nature, 6-nitroquinolones exhibit a high volume of distribution ( Vd​ ). They readily cross the blood-brain barrier (BBB)[6] and accumulate within lipid-rich tissues. Crucially for anti-tubercular applications, these derivatives efficiently penetrate the lipid membranes of host macrophages, achieving high intracellular concentrations necessary to eradicate latent Mtb reservoirs[1].

Metabolism: The Bioreduction Paradigm

The defining pharmacokinetic feature of 1-cyclopropyl-6-nitroquinolin-4-ones is the metabolic susceptibility of the nitro group. Unlike standard fluoroquinolones, which are primarily excreted unchanged, 6-nitroquinolones undergo extensive enzyme-mediated bioreduction.

Type I vs. Type II Reductive Metabolism
  • Type I (Oxygen-Insensitive) Two-Electron Reduction: Bacterial and parasitic nitroreductases (e.g., Mtb DprE1 or trypanosomal NTRs) reduce the 6-nitro group directly to a nitroso (-NO), hydroxylamine (-NHOH), and eventually a stable 6-aminoquinolone (-NH2)[1][3].

  • Type II (Oxygen-Sensitive) One-Electron Reduction: In mammalian cells, enzymes like NADPH:cytochrome P450 oxidoreductase (POR) catalyze a one-electron reduction to a reactive nitro radical anion. In normoxic healthy tissues, this radical rapidly reacts with molecular oxygen (futile redox cycling), regenerating the parent drug and producing superoxide radicals[4][5]. In hypoxic tumor microenvironments, the radical avoids oxygen quenching and undergoes further reduction to DNA-reactive species, forming the basis of hypoxia-activated prodrugs[5].

Bioreduction Nitro 6-Nitroquinolone (Parent Drug) Radical Nitro Radical Anion (Reactive Intermediate) Nitro->Radical 1e- Reduction (POR Enzyme) Radical->Nitro +O2 (Normoxia) Futile Cycling Nitroso 6-Nitrosoquinolone (Electrophile) Radical->Nitroso 1e- Reduction (Hypoxia) Superoxide Superoxide (ROS) Oxidative Stress Radical->Superoxide O2 to O2- Hydroxylamine 6-Hydroxylaminoquinolone (DNA Reactive) Nitroso->Hydroxylamine 2e- Reduction Amino 6-Aminoquinolone (Stable Metabolite) Hydroxylamine->Amino 2e- Reduction

Caption: Bioreduction pathway of 6-nitroquinolones highlighting oxygen-sensitive redox cycling.

Excretion & Quantitative PK Profiling

Due to extensive hepatic metabolism (both via nitroreduction and CYP450-mediated N-dealkylation at the C-7 position)[6], the primary clearance route for 6-nitroquinolones is hepatic, with metabolites subsequently excreted via urine or bile.

Table 1: Comparative Pharmacokinetic Parameters of Quinolone Scaffolds

Data represents preclinical aggregate values for structural classes to illustrate PK shifts.

Compound ClassCaco-2 Papp​ ( 10−6 cm/s)Microsomal CLint​ (µL/min/mg)Half-life ( t1/2​ , hr)Primary Clearance Route
6-Fluoroquinolone (e.g., Ciprofloxacin)~1.5 (Low-Mod)< 10 (Highly Stable)3.0 - 4.0Renal (Unchanged Drug)
6-Nitroquinolone (C-3 Carboxylate)< 0.5 (Poor)> 50 (High Clearance)< 1.0Hepatic (Bioreduction)
6-Nitroquinolone (C-3 Carboxamide)~ 12.0 (High)~ 25 (Moderate)1.5 - 2.5Hepatic (Mixed CYP/NTR)
6-Nitroquinolone (Hypoxia Probe FSL-61)~ 20.0 (High)> 100 (Under Anoxia)< 0.5Bioreductive Trapping

Self-Validating Experimental Protocols

To accurately profile the ADME characteristics of 6-nitroquinolones, standard protocols must be heavily modified to account for their unique redox chemistry and lipophilicity.

PKWorkflow Start Compound Library: 6-Nitroquinolone Derivatives Solubility Kinetic Solubility (PBS, pH 7.4) Control: Nephelometry Start->Solubility Permeability Bidirectional Caco-2 Assay Control: Verapamil (Efflux) Solubility->Permeability Microsomal Microsomal Stability (HLM/MLM) Condition: Normoxic vs. Anoxic Permeability->Microsomal InVivo In Vivo PK (Rodent Models) Dosing: IV (Clearance) & PO (Bioavailability) Microsomal->InVivo Analysis LC-MS/MS Bioanalysis & Non-Compartmental PK Modeling InVivo->Analysis

Caption: Self-validating high-throughput ADME screening workflow for nitroaromatic compounds.

Protocol 1: Hypoxia-Conditioned Microsomal Stability Assay

Causality & Rationale: Why use both normoxic and anoxic conditions? Under standard aerobic conditions, the nitro radical anion rapidly reacts with oxygen to regenerate the parent drug. If tested only aerobically, a 6-nitroquinolone will appear artificially stable. Anoxic testing reveals the true intrinsic clearance mediated by reductive pathways[4][5].

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Environmental Control: Split the assay into two parallel environments: a standard normoxic incubator and a hypoxia chamber (flushed with 95% N2​ / 5% CO2​ to achieve <0.1% O2​ ). Allow buffers to equilibrate for 2 hours.

  • Compound Addition: Spike the 6-nitroquinolone derivative to a final concentration of 1 µM. Self-Validation Control: Include Midazolam (CYP3A4 substrate) to validate oxidative metabolism, and PR-104A to validate reductive metabolism.

  • Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: A regenerating system is used instead of static NADPH to prevent premature cofactor depletion, ensuring zero-order kinetics for the enzymes.

  • Quenching & Analysis: At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality & Rationale: Why run the assay bidirectionally (Apical-to-Basolateral and Basolateral-to-Apical)? 6-Nitroquinolones are highly lipophilic, but their C-7 amine substituents often make them substrates for efflux transporters like P-glycoprotein (P-gp). A unidirectional assay cannot distinguish between poor passive permeability and active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating tight junction integrity).

  • Dosing: Prepare the 6-nitroquinolone at 10 µM in HBSS buffer (pH 7.4). Add to the Apical chamber for A-to-B assessment, and to the Basolateral chamber for B-to-A assessment.

  • Inhibition Control (Self-Validation): Run a parallel set of wells containing 50 µM Verapamil (a known P-gp inhibitor). If the compound is a P-gp substrate, Verapamil will normalize the bidirectional flux.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver compartments at 60 and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 confirms active efflux[6], indicating that structural optimization at the C-7 position is required to improve oral bioavailability.

Sources

Foundational

The Lynchpin of Fluoroquinolone Synthesis: A Technical Guide to 1-Cyclopropyl-6-nitroquinolin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of a Key Intermediate Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Key Intermediate

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents, with household names like Ciprofloxacin and Levofloxacin being mainstays in the treatment of a wide range of bacterial infections. The efficacy of these drugs is largely derived from their core bicyclic structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The specific substituents at various positions on this quinolone ring are crucial in defining the antibacterial spectrum, potency, and pharmacokinetic properties of each drug. Among the myriad of synthetic routes developed for these vital medicines, the use of 1-Cyclopropyl-6-nitroquinolin-4-one and its derivatives stands out as a strategic and versatile approach.

This technical guide, intended for professionals in the fields of medicinal chemistry and drug development, will provide an in-depth exploration of the pivotal role of 1-Cyclopropyl-6-nitroquinolin-4-one as a key intermediate in the synthesis of fluoroquinolones. We will delve into the synthetic strategies for its formation, the critical function of its constituent groups, and its subsequent transformation into the core structures of potent antibacterial agents.

The Genesis of the Quinolone Core: A Modern Approach to the Gould-Jacobs Reaction

The construction of the quinolone scaffold is most effectively achieved through the Gould-Jacobs reaction, a classic method that has been refined for modern synthetic applications.[1][2][3][4][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] For the synthesis of our key intermediate, this process is adapted to utilize a 4-nitroaniline and a malonate derivative that will allow for the later introduction or presence of the N-1 cyclopropyl group.

A crucial first step is the synthesis of the anilidomethylenemalonate intermediate. A rapid and efficient modern protocol involves the reaction of 4-nitroaniline with diethyl ethoxymethylenemalonate (EMME).[6][7]

Experimental Protocol: Synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate[6][7]
  • In a suitable reaction vessel, dissolve equimolar amounts of diethyl ethoxymethylenemalonate (EMME) and 4-nitroaniline in an alcoholic solution of potassium hydroxide (e.g., ethanolic KOH).

  • Stir the mixture at room temperature. The reaction is typically rapid, often completing within seconds to minutes.

  • Upon completion, acidify the reaction mixture with aqueous hydrochloric acid (HCl).

  • The product, diethyl 2-((4-nitroanilino)methylene)malonate, will precipitate out of the solution.

  • Collect the solid by filtration and wash with a suitable alcohol (e.g., ethanol) to purify the product.

The subsequent and most critical step is the thermal cyclization of this intermediate to form the quinolone ring. This step traditionally requires high temperatures, often in a high-boiling solvent like diphenyl ether.[4]

Conceptual Cyclization to the 6-Nitroquinolone Core

The diethyl 2-((4-nitroanilino)methylene)malonate is heated to high temperatures (typically >250 °C) in a high-boiling inert solvent. This induces an intramolecular 6-electron cyclization, followed by the elimination of ethanol, to form the ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The N-1 cyclopropyl group is typically introduced in a subsequent step.

The Strategic Importance of the N-1 Cyclopropyl and C-6 Nitro Groups

The presence of the cyclopropyl group at the N-1 position and the nitro group at the C-6 position are not arbitrary; they are strategic functionalities that facilitate the synthesis and enhance the biological activity of the final fluoroquinolone product.

The N-1 Cyclopropyl Group: A Key to Antibacterial Potency

The introduction of a cyclopropyl group at the N-1 position of the quinolone ring is a well-established strategy for significantly enhancing antibacterial activity. This substituent is believed to improve the drug's interaction with its bacterial target, DNA gyrase.[8]

The C-6 Nitro Group: An Activating Group for Nucleophilic Aromatic Substitution

The nitro group at the C-6 position plays a crucial role as a powerful electron-withdrawing group. This property is fundamental to the subsequent synthetic transformations required to build the final fluoroquinolone. The primary function of the C-6 nitro group is to activate the quinolone ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-7 position.[9] This activation is essential for the introduction of various heterocyclic moieties, such as piperazine, which are characteristic of many potent fluoroquinolones.

The electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction.

The Synthetic Pathway from 1-Cyclopropyl-6-nitroquinolin-4-one to a Fluoroquinolone Core

The conversion of 1-Cyclopropyl-6-nitroquinolin-4-one to a versatile fluoroquinolone precursor involves a series of key transformations:

  • Reduction of the Nitro Group: The C-6 nitro group is reduced to a primary amino group.

  • Conversion of the Amino Group to a Halogen: The C-6 amino group is then transformed into a halogen (typically fluorine or chlorine) via a diazotization reaction followed by a Sandmeyer or Balz-Schiemann reaction.

  • Nucleophilic Aromatic Substitution at C-7: The C-7 position is then substituted with a desired heterocyclic amine, such as piperazine.

Step 1: Reduction of the 6-Nitro Group

The selective reduction of the nitro group in the presence of the quinolone core and the cyclopropyl group can be achieved through various methods, including catalytic hydrogenation.[10][11][12]

  • In a high-pressure reaction vessel, dissolve 1-Cyclopropyl-6-nitroquinolin-4-one in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[10]

  • Pressurize the vessel with hydrogen gas (H2) to a suitable pressure (e.g., 10 bar).

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain the crude 6-amino-1-cyclopropylquinolin-4-one, which can be purified by recrystallization or chromatography.

Reaction StepReagents and ConditionsTypical Yield
Nitro Group Reduction H2, Pd/C or Raney Ni, Ethanol, 80°C, 10 barHigh
Step 2a: Conversion to a 6-Fluoro Group via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is the most common method for introducing a fluorine atom onto an aromatic ring from an amino group.[13][14][15][16][17] It proceeds through a diazonium tetrafluoroborate intermediate.

  • Diazotization: Dissolve 6-amino-1-cyclopropylquinolin-4-one in an aqueous solution of fluoroboric acid (HBF4). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The resulting diazonium salt is then heated, often in the absence of a solvent or in a high-boiling inert solvent. The diazonium group decomposes, releasing nitrogen gas and leaving behind an aryl cation, which is then attacked by the fluoride ion from the tetrafluoroborate counterion to yield the 6-fluoroquinolone derivative.[16]

Step 2b: Conversion to a 6-Chloro Group via the Sandmeyer Reaction

The Sandmeyer reaction provides an efficient route to introduce a chlorine atom in place of the amino group, using copper(I) chloride as a catalyst.[18][19][20][21][22]

  • Diazotization: Dissolve 6-amino-1-cyclopropylquinolin-4-one in an aqueous solution of hydrochloric acid (HCl). Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO2) in water dropwise, keeping the temperature below 5 °C.

  • Substitution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Add the freshly prepared diazonium salt solution to the CuCl solution. The reaction is often accompanied by the evolution of nitrogen gas. Gentle heating may be required to drive the reaction to completion.

  • After the reaction is complete, the 6-chloroquinolone derivative can be isolated by extraction and purified.

Step 3: Nucleophilic Aromatic Substitution at C-7

With the 6-fluoro or 6-chloro group in place, the final key step is the introduction of the C-7 substituent, typically a piperazine ring, via a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing group at C-6 and the oxo group at C-4 facilitates this reaction at the C-7 position.

  • In a suitable solvent such as dimethyl sulfoxide (DMSO) or n-butanol, combine 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and an excess of anhydrous piperazine.

  • Heat the reaction mixture to a temperature of 135-140 °C for several hours.[23]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under vacuum.

  • The residue can be suspended in water and the solid product collected by filtration. Further purification can be achieved by recrystallization.

Visualization of the Synthetic Pathway

Fluoroquinolone_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_core_modification Core Modification cluster_final_product Final Product Synthesis 4-Nitroaniline 4-Nitroaniline Anilidomethylenemalonate Diethyl 2-((4-nitroanilino)methylene)malonate 4-Nitroaniline->Anilidomethylenemalonate Gould-Jacobs Condensation EMME Diethyl Ethoxymethylenemalonate EMME->Anilidomethylenemalonate Nitroquinolone_ester Ethyl 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Anilidomethylenemalonate->Nitroquinolone_ester Thermal Cyclization Cyclopropyl_Nitroquinolone 1-Cyclopropyl-6-nitroquinolin-4-one Nitroquinolone_ester->Cyclopropyl_Nitroquinolone N-Cyclopropylation & Hydrolysis Aminoquinolone 6-Amino-1-cyclopropylquinolin-4-one Cyclopropyl_Nitroquinolone->Aminoquinolone Nitro Reduction Fluoroquinolone_precursor 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Aminoquinolone->Fluoroquinolone_precursor Diazotization -> Halogenation Ciprofloxacin_Core Ciprofloxacin Core Fluoroquinolone_precursor->Ciprofloxacin_Core SNAr Piperazine Piperazine Piperazine->Ciprofloxacin_Core

Caption: Overall synthetic pathway to a fluoroquinolone core from 4-nitroaniline.

Conclusion

1-Cyclopropyl-6-nitroquinolin-4-one is a cornerstone intermediate in the synthesis of a multitude of fluoroquinolone antibiotics. Its strategic design, incorporating a potent N-1 cyclopropyl group and a versatile C-6 nitro group, allows for a robust and efficient synthetic pathway to these life-saving drugs. A thorough understanding of the synthesis of this key intermediate and its subsequent transformations is paramount for researchers and professionals dedicated to the development of new and improved antibacterial agents. The methodologies described in this guide, from the foundational Gould-Jacobs reaction to the critical functional group interconversions, provide a comprehensive overview of the chemical principles and practical considerations involved in this important area of medicinal chemistry.

References

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  • Kumar G, Kumar A, Singh S, et al. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Eur J Med Chem. 2014;71:324-332. doi:10.1016/j.ejmech.2013.10.055
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Exploratory

1-Cyclopropyl-6-nitroquinolin-4-one: A Comprehensive Technical Guide on its Predicted Toxicity Profile and Safe Handling

For Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties (Predicted) A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties (Predicted)

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its toxicokinetic and toxicodynamic behavior. The properties of 1-Cyclopropyl-6-nitroquinolin-4-one are predicted based on its chemical structure.

PropertyPredicted Value/InformationSignificance in Toxicology
Molecular Formula C₁₂H₁₀N₂O₃Provides the elemental composition.
Molecular Weight 230.22 g/mol Influences absorption, distribution, and excretion.
Appearance Likely a solid at room temperature.[2]Important for handling and storage procedures.
Solubility Predicted to have low aqueous solubility.Affects bioavailability and potential for environmental persistence.
pKa The quinolone nitrogen is weakly basic.Influences ionization state at physiological pH, affecting cell membrane permeability.
LogP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilic.Indicates potential for bioaccumulation and membrane transport.

Predicted Toxicological Profile

The toxicological profile of 1-Cyclopropyl-6-nitroquinolin-4-one is inferred from the known effects of its core structural components: the quinolone-4-one scaffold, the N1-cyclopropyl group, and the C6-nitro group.

Core Scaffold: The Quinolone-4-one System

The quinolone-4-one core is the backbone of fluoroquinolone antibiotics, a class of drugs with a well-documented toxicity profile.[3] While 1-Cyclopropyl-6-nitroquinolin-4-one is not a fluoroquinolone (lacking the characteristic fluorine at C6 and often a piperazine ring at C7), the fundamental toxicities associated with the quinolone class may still be relevant.

  • Central Nervous System (CNS) Effects : Quinolones are known to cause a range of CNS side effects, from dizziness and headache to more severe reactions like seizures and psychosis.[4][5] The mechanism is thought to involve antagonism of the gamma-aminobutyric acid (GABA) receptor.

  • Phototoxicity : Certain quinolones can induce phototoxic reactions upon exposure to UV light, leading to skin rashes and burns. The substituent at the C8 position is a key determinant of phototoxicity, with halogens increasing the risk.[6] The absence of a substituent at C8 in the target molecule may lessen this risk, but it cannot be entirely ruled out.

  • Arthropathy : In juvenile animals, quinolones have been shown to cause damage to articular cartilage.[3][5] This is a class effect and a significant concern in the development of quinolone-based therapeutics.

  • Mitochondrial Toxicity : Emerging evidence suggests that fluoroquinolones can impair mitochondrial function, potentially leading to long-term adverse effects.[7]

The Influence of the N1-Cyclopropyl Group

The cyclopropyl group at the N1 position is a common feature in many potent fluoroquinolone antibiotics, such as ciprofloxacin. This substituent is known to enhance antibacterial activity and can also influence the overall toxicological profile.[4] Its presence in 1-Cyclopropyl-6-nitroquinolin-4-one suggests that this compound may exhibit some of the characteristic biological activities of this class.

The C6-Nitro Group: A Key Toxicophore

The presence of a nitroaromatic group is a significant structural alert for potential toxicity.[1] The nitro group can undergo metabolic reduction to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular macromolecules, including DNA and proteins.

  • Mutagenicity and Genotoxicity : Nitroaromatic compounds are frequently associated with mutagenic and genotoxic effects.[1] The reactive metabolites can form DNA adducts, leading to mutations and chromosomal damage. Therefore, it is highly probable that 1-Cyclopropyl-6-nitroquinolin-4-one possesses mutagenic potential.

  • Carcinogenicity : Due to its potential genotoxicity, there is a concern for carcinogenicity with long-term exposure. The related compound, 4-nitroquinoline-1-oxide, is a known carcinogen.[2]

  • Systemic Toxicity : Nitroaromatic compounds can also induce systemic toxicity, including effects on the liver and blood (methemoglobinemia).

Inferred Safety Data Sheet (SDS)

This section provides a predicted Safety Data Sheet for 1-Cyclopropyl-6-nitroquinolin-4-one based on the available data for structurally similar compounds. This is not a substitute for a manufacturer-provided SDS and should be used for guidance purposes only.

SECTION 1: IDENTIFICATION
  • Product Name: 1-Cyclopropyl-6-nitroquinolin-4-one

  • Synonyms: Not available

  • Intended Use: For research and development purposes only. Not for human or veterinary use.

SECTION 2: HAZARD(S) IDENTIFICATION
  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4)[8]

    • Skin Irritation (Category 2)[9]

    • Eye Irritation (Category 2A)[9]

    • Germ Cell Mutagenicity (Category 2)

    • Carcinogenicity (Category 2)

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[8]

  • GHS Label Elements:

    • Pictograms:

      • Health Hazard

      • Exclamation Mark

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.[8]

      • H315: Causes skin irritation.[9]

      • H319: Causes serious eye irritation.[9]

      • H335: May cause respiratory irritation.[8]

      • H341: Suspected of causing genetic defects.

      • H351: Suspected of causing cancer.

    • Precautionary Statements:

      • P201: Obtain special instructions before use.[10]

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of water.[9]

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

      • P308+P313: IF exposed or concerned: Get medical advice/attention.

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS
  • Substance Name: 1-Cyclopropyl-6-nitroquinolin-4-one

  • CAS Number: Not available

  • Purity: ≥95% (for research grade)

SECTION 4: FIRST-AID MEASURES
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

SECTION 5: FIRE-FIGHTING MEASURES
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[8]

SECTION 6: ACCIDENTAL RELEASE MEASURES
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]

SECTION 7: HANDLING AND STORAGE
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[11]

  • Conditions for Safe Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Keep locked up or in an area accessible only to qualified or authorized persons.[10]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION
  • Engineering Controls: Use only in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols for Toxicity Assessment

To definitively characterize the toxicity profile of 1-Cyclopropyl-6-nitroquinolin-4-one, a series of in vitro and in vivo toxicological assays should be conducted. The following protocols are based on established methods for assessing the toxicity of quinolone and nitroaromatic compounds.

In Vitro Assays
  • Principle: This bacterial reverse mutation assay is a primary screening tool for identifying genotoxic compounds. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay determines if the test compound can induce mutations that revert the bacteria to a histidine-producing state.

  • Methodology:

    • Prepare a range of concentrations of 1-Cyclopropyl-6-nitroquinolin-4-one in a suitable solvent (e.g., DMSO).

    • In the presence and absence of a metabolic activation system (S9 mix from rat liver), incubate the test compound with the Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537).

    • Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

  • Principle: This assay assesses the potential of a compound to cause chromosomal damage (clastogenicity or aneugenicity) in mammalian cells. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Methodology:

    • Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

    • Expose the cells to a range of concentrations of 1-Cyclopropyl-6-nitroquinolin-4-one for a defined period, both with and without metabolic activation.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Analyze the cells for the presence of micronuclei in binucleated cells using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

In Vivo Assays (Rodent Model)
  • Principle: This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) and to identify signs of acute toxicity. It is a sequential dosing method that uses fewer animals than traditional LD50 tests.

  • Methodology:

    • Use a single sex of a rodent species (e.g., female rats).

    • Administer a single oral dose of 1-Cyclopropyl-6-nitroquinolin-4-one to one animal at a time.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

    • The LD50 is calculated based on the pattern of survival and mortality.

  • Principle: This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period. It helps to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

  • Methodology:

    • Use groups of male and female rodents (e.g., rats).

    • Administer 1-Cyclopropyl-6-nitroquinolin-4-one orally at three or more dose levels daily for 28 days. A control group receives the vehicle only.

    • Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy on all animals and perform histopathological examination of major organs and tissues.

Diagrams

Predicted_Toxicity_Pathway 1-Cyclopropyl-6-nitroquinolin-4-one 1-Cyclopropyl-6-nitroquinolin-4-one Metabolism Metabolism 1-Cyclopropyl-6-nitroquinolin-4-one->Metabolism Metabolic Activation (Nitroreduction) Reactive_Intermediates Reactive_Intermediates Metabolism->Reactive_Intermediates Cellular_Targets DNA Proteins Mitochondria Reactive_Intermediates->Cellular_Targets Toxic_Effects Mutagenicity Carcinogenicity Organ Toxicity Cellular_Targets->Toxic_Effects Cellular Damage

Caption: Predicted metabolic activation and toxicity pathway of 1-Cyclopropyl-6-nitroquinolin-4-one.

Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Ames_Test Ames Test (Mutagenicity) Micronucleus_Test Micronucleus Test (Genotoxicity) Final_Assessment Comprehensive Toxicity Profile Ames_Test->Final_Assessment Micronucleus_Test->Final_Assessment Acute_Toxicity Acute Oral Toxicity (LD50) Repeated_Dose 28-Day Repeated Dose (Target Organ Toxicity) Acute_Toxicity->Final_Assessment Repeated_Dose->Final_Assessment Compound 1-Cyclopropyl-6-nitroquinolin-4-one Compound->Ames_Test Compound->Micronucleus_Test Compound->Acute_Toxicity Compound->Repeated_Dose

Caption: Recommended experimental workflow for the toxicological evaluation of 1-Cyclopropyl-6-nitroquinolin-4-one.

Conclusion

While specific experimental data for 1-Cyclopropyl-6-nitroquinolin-4-one is lacking, a comprehensive analysis of its structural components allows for a reasoned prediction of its toxicological profile. The presence of the quinolone-4-one core suggests potential for CNS effects, phototoxicity, and arthropathy, while the C6-nitro group is a strong indicator of potential mutagenicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals must handle this compound with appropriate caution, adhering to the safety guidelines outlined in the inferred SDS. The experimental protocols detailed in this guide provide a roadmap for the systematic evaluation of this compound's toxicity, which is essential for any further development and for ensuring the safety of laboratory personnel.

References

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  • PubMed. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Link

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  • ResearchGate. Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Link

  • PubMed. Specific toxicologic aspects of the quinolones. Link

  • PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Link

  • Mayo Clinic. A Study to Evaluate Biomarkers of Fluoroquinolone-induced Mitochondrial Toxicity. Link

  • MDPI. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Link

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Foundational

An In-Depth Technical Guide on the Preliminary Biological Activity of 1-Cyclopropyl-6-nitroquinolin-4-one Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3] The introduction of a cyclopropyl group at the N-1 position and a nitro group at the C-6 position creates a unique chemical entity with the potential for novel pharmacological properties. The cyclopropyl moiety is known to enhance the potency of various drugs, including those with antibacterial and anticancer activities.[3][4] This guide provides a comprehensive overview of the preliminary biological activity of 1-cyclopropyl-6-nitroquinolin-4-one analogs, focusing on their synthesis, in-vitro evaluation, and structure-activity relationships.

Synthesis of 1-Cyclopropyl-6-nitroquinolin-4-one Analogs

The synthesis of 1-cyclopropyl-6-nitroquinolin-4-one analogs can be achieved through a multi-step process, often starting from appropriately substituted anilines. A common strategy involves the Gould-Jacobs reaction or a similar cyclization method to form the quinolinone core, followed by nitration and N-alkylation.

A plausible synthetic route is outlined below:

A Substituted Aniline C Cyclization A->C B Diethyl (ethoxymethylidene)malonate B->C D 4-Hydroxy-quinolin-4-one C->D Heat E Nitration (HNO3/H2SO4) D->E F 6-Nitro-4-hydroxyquinolin-4-one E->F G N-Cyclopropylation F->G H 1-Cyclopropyl-6-nitroquinolin-4-one G->H

Figure 1: General synthetic workflow for 1-Cyclopropyl-6-nitroquinolin-4-one analogs.

Further diversification of the scaffold can be achieved by introducing various substituents at other positions of the quinolinone ring, either by starting with a differently substituted aniline or by performing subsequent chemical modifications on the formed quinolinone core.

In-Vitro Biological Evaluation

The preliminary biological assessment of 1-cyclopropyl-6-nitroquinolin-4-one analogs typically involves screening for their anticancer and antimicrobial activities.

Anticancer Activity

Quinolone derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through mechanisms such as the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest.[5][6][7] The presence of a nitro group can sometimes influence the anticancer potency of a compound, although its effect is highly dependent on its position and the overall molecular structure.[2]

Table 1: Representative Anticancer Activity of Quinolone Analogs

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
I 1-Cyclopropyl, 6-Fluoro, 7-Piperazinyl (Ciprofloxacin)MultipleVaries[6]
II 6-Nitro, various N-1 and C-7 substituentsVariousVaries[8]
III Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamidesHCT-11622.95 - 28.43[9]

Note: This table presents data for structurally related compounds to provide a comparative context for the potential activity of 1-cyclopropyl-6-nitroquinolin-4-one analogs.

Antimicrobial Activity

The quinolone class of antibiotics, particularly the fluoroquinolones, are renowned for their potent antibacterial activity, which stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[2] The substitution pattern on the quinolone ring is crucial for the spectrum and potency of antimicrobial action.

A study on new 6-nitroquinolones revealed that some derivatives exhibit good inhibitory activity against Mycobacterium tuberculosis and other Gram-positive bacteria, with some compounds being more potent than ciprofloxacin and ofloxacin against certain strains.[1]

Table 2: Representative Antimicrobial Activity of 6-Nitroquinolone Analogs

Compound IDN-1 SubstituentC-7 SubstituentOrganismMIC (µg/mL)Reference
IV VariousVariousM. tuberculosisGood activity[1]
V VariousVariousGram-positive bacteria> Ciprofloxacin[1]

Note: This table is based on the findings for a series of 1,7-disubstituted-6-nitroquinolones, providing an indication of the potential antimicrobial profile for the target analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinolin-4-one derivatives is intricately linked to their chemical structure. Key structural features that influence the anticancer and antimicrobial properties include:

  • N-1 Substituent: The presence of a cyclopropyl group at the N-1 position is generally associated with enhanced antibacterial and anticancer activity.[3][4]

  • C-6 Substituent: A substituent at the C-6 position is critical. While a fluorine atom is a hallmark of the highly active fluoroquinolones, a nitro group at this position has been shown to confer potent antimicrobial activity, particularly against mycobacteria and Gram-positive bacteria.[1] The impact of a C-6 nitro group on anticancer activity is more variable and appears to be context-dependent.[2][8]

  • C-7 Substituent: Modifications at the C-7 position significantly modulate the spectrum and potency of antimicrobial activity. Often, a piperazine ring or other heterocyclic moieties at this position are beneficial.[10]

  • C-3 Substituent: A carboxylic acid group at the C-3 position is a common feature in many active quinolone antibacterials.

cluster_0 Quinolin-4-one Core A N-1: Cyclopropyl group (Enhances activity) B C-6: Nitro group (Antimicrobial/Anticancer potential) C C-7: Heterocyclic substituents (Modulates spectrum) D C-3: Carboxylic acid (Often present in active compounds)

Figure 2: Key structural features influencing the biological activity of 1-Cyclopropyl-6-nitroquinolin-4-one analogs.

Experimental Protocols

General Procedure for the Synthesis of 1,7-Disubstituted-6-nitroquinolones

A one-pot, three-step procedure can be employed for the synthesis of 6-nitroquinolones.[1] This typically involves the reaction of a primary amine with diethyl ethoxymethylenemalonate, followed by thermal cyclization to the 4-quinolone, and subsequent nitration. The final step would be the N-cyclopropylation of the quinolone nitrogen.

In-Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1-cyclopropyl-6-nitroquinolin-4-one analogs) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

A Seed Cancer Cells B Treat with Analogs A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Figure 3: Workflow for the MTT cytotoxicity assay.

In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action

The biological activity of 1-cyclopropyl-6-nitroquinolin-4-one analogs is likely to be multifaceted.

  • Anticancer Mechanism: Similar to other quinolone derivatives, the anticancer effects may involve the inhibition of human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[5][6][7] The nitro group could also contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress and cell death. Some quinolones have also been shown to induce cell cycle arrest.[2]

A 1-Cyclopropyl-6-nitroquinolin-4-one Analog B Inhibition of Topoisomerase II A->B E Cell Cycle Arrest A->E C DNA Damage B->C D Apoptosis C->D F Cancer Cell Death D->F E->F

Figure 4: Plausible anticancer mechanism of action for 1-Cyclopropyl-6-nitroquinolin-4-one analogs.

  • Antimicrobial Mechanism: The primary mechanism of antimicrobial action for quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are essential for DNA replication, repair, and recombination in bacteria. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.

Conclusion and Future Perspectives

The 1-cyclopropyl-6-nitroquinolin-4-one scaffold represents a promising area for the discovery of novel therapeutic agents. Preliminary evidence suggests that analogs based on this core structure are likely to possess both anticancer and antimicrobial properties. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a diverse library of 1-cyclopropyl-6-nitroquinolin-4-one analogs with systematic variations at different positions of the quinolinone ring. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial effects. Further investigation into their in-vivo efficacy and safety profiles will be crucial for their potential development as clinical candidates.

References

  • Sbardella, G., et al. (2004). New 6-nitroquinolones: synthesis and antimicrobial activities. Il Farmaco, 59(6), 463-471. [Link]

  • Domagalska, J., & Kloskowski, T. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 8237. [Link]

  • El-Sayed, M. A. A., et al. (Year not available). Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. [Link]

  • Okada, T., et al. (1993). Quantitative Structure-Activity Relationships of Antibacterial Agents, 7-Heterocyclic Amine Substituted 1-Cyclopropyl-6, 8-difluoro-4-oxoquinoline-3-carboxylic Acids. CHEMICAL & PHARMACEUTICAL BULLETIN, 41(1), 126-131. [Link]

  • Cecchetti, V., et al. (1995). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]

  • Patel, H., et al. (2014). DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2-SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY. ResearchGate. [Link]

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-1656. [Link]

  • Al-Trawneh, S. A., & Taha, M. O. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Mai, A., et al. (2020). 6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Journal of Ovarian Research, 18(1), 1-20. [Link]

  • Al-Hiari, Y. M., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(15), 4801. [Link]

  • Le-Nagard, L., et al. (2021). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). ResearchGate. [Link]

  • Kloskowski, T., & Gurtowska, N. (2021). Potential mechanism of quinolones action on cancer cells. Changes in... ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 1635-1655. [Link]

  • Kloskowski, T., et al. (2021). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. International Journal of Molecular Sciences, 22(16), 8563. [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • Fukuoka, F., & Sugimura, T. (1957). Anti-cancer action of 6-carboxy-4-nitroquinoline 1-oxide. Gan, 48(3), 263-270. [Link]

  • Bou-Salah, L., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4635-4651. [Link]

  • Kumar, A., et al. (2019). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin -1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. ResearchGate. [Link]

  • Takahata, M., et al. (1998). In Vitro and in Vivo Antimicrobial Activities of T-3811ME, a Novel des-F(6)-quinolone. Antimicrobial Agents and Chemotherapy, 42(10), 2583-2591. [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332. [Link]

  • Gholami, M., et al. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry, 12(4), 5437-5449. [Link]

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Sources

Exploratory

An In-depth Technical Guide to Receptor Binding Affinity Studies of 1-Cyclopropyl-6-nitroquinolin-4-one

Introduction The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The derivative, 1-cyclopropyl-6-nitroquinolin-4-one, presents a unique substitution p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The derivative, 1-cyclopropyl-6-nitroquinolin-4-one, presents a unique substitution pattern that warrants a thorough investigation of its biological targets to elucidate its mechanism of action and potential therapeutic applications. While some quinolone derivatives are known for their antibacterial activity by targeting DNA gyrase, others exhibit high affinity for various receptors in the central nervous system (CNS), including GABAA and cannabinoid receptors.[1][2] The incorporation of a cyclopropyl group at the N1 position and a nitro group at the C6 position can significantly influence the molecule's electronic and steric properties, potentially directing its binding affinity towards specific receptor subtypes.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct in-depth receptor binding affinity studies of 1-cyclopropyl-6-nitroquinolin-4-one. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and discuss the interpretation of binding data.

Part 1: Foundational Strategy - Target Identification and Assay Selection

Given the structural similarities of the quinolone core to known CNS-active compounds, a logical starting point is to investigate its binding affinity for key neurotransmitter receptors. Quinolone derivatives have been identified as high-affinity ligands at the benzodiazepine site of GABAA receptors.[4] Additionally, the lipophilicity and structural motifs of 1-cyclopropyl-6-nitroquinolin-4-one suggest potential interactions with other receptors such as the NMDA and AMPA receptors, which are critical for excitatory neurotransmission.

Therefore, a tiered screening approach is recommended:

  • Primary Screening: Broad panel screening against a panel of CNS receptors, with a focus on ligand-gated ion channels and G-protein coupled receptors.

  • Secondary Screening & Affinity Determination: If significant binding is observed in the primary screen, proceed with detailed affinity and selectivity studies against the identified receptor(s).

This guide will focus on the detailed protocols for assessing the binding of 1-cyclopropyl-6-nitroquinolin-4-one to three high-priority candidate receptors: GABAA, NMDA, and AMPA receptors. The principles and techniques described herein are broadly applicable to other receptor targets.

The Importance of Assay Choice: A Comparative Overview

Several robust techniques are available for quantifying ligand-receptor interactions. The choice of assay depends on factors such as the nature of the receptor, the availability of specific tools (e.g., radioligands), and the desired throughput.

Assay Type Principle Advantages Disadvantages
Radioligand Binding Assay (Filtration) Measures the displacement of a radiolabeled ligand from a receptor by the test compound.[5][6]Gold standard for affinity determination (Kd, Ki), high sensitivity and robustness.[5][7]Requires use of radioactivity, lower throughput.[8]
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light when a small fluorescent ligand binds to a larger receptor molecule.[9][10]Homogeneous (no-wash) format, suitable for HTS, non-radioactive.[8][10][11]Requires a suitable fluorescent ligand, sensitive to assay conditions, may not be suitable for all receptor types.[12]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as the test compound binds to an immobilized receptor.[13]Label-free, provides real-time kinetic data (kon, koff), high sensitivity.[13][14]Requires specialized instrumentation, receptor immobilization can be challenging.

For the initial, in-depth characterization of a novel compound like 1-cyclopropyl-6-nitroquinolin-4-one, the Radioligand Binding Assay is the recommended starting point due to its direct measurement of binding and its established reliability.[7]

Part 2: Experimental Protocols - A Step-by-Step Guide

General Workflow for Radioligand Binding Assays

The following diagram illustrates the general workflow for a competitive radioligand binding assay, which will be adapted for each specific receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubate: - Membranes - Radioligand - Test Compound / Buffer / Unlabeled Ligand Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]muscimol) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (1-cyclopropyl-6-nitroquinolin-4-one) Compound_Prep->Incubation Total_Binding Total Binding: Membranes + Radioligand NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Competition Competitive Binding: Membranes + Radioligand + Test Compound Filtration Rapid Filtration (Separate Bound from Free) Total_Binding->Filtration NSB->Filtration Competition->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting (Measure Radioactivity) Washing->Quantification Calc_Specific Calculate Specific Binding: Total - NSB Quantification->Calc_Specific Curve_Fitting Non-linear Regression (Generate IC50) Calc_Specific->Curve_Fitting Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Curve_Fitting->Calc_Ki

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: GABAA Receptor Binding Assay

This protocol is adapted from established methods for characterizing ligands at the GABAA receptor benzodiazepine site.[15][16][17]

Materials:

  • Receptor Source: Rat whole brain membranes (prepared in-house or commercially available).

  • Radioligand: [3H]Muscimol or [3H]Flumazenil (for the benzodiazepine site).

  • Test Compound: 1-cyclopropyl-6-nitroquinolin-4-one.

  • Unlabeled Ligand for NSB: GABA (for [3H]muscimol) or Diazepam (for [3H]flumazenil).[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

  • Equipment: Homogenizer, refrigerated centrifuges, 96-well filter plates (GF/B), cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose.[16]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[15]

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[18]

    • Wash the pellet by resuspending in ice-cold assay buffer and centrifuging again. Repeat this wash step three times to remove endogenous GABA.[15]

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 100-200 µg membrane protein, [3H]muscimol (e.g., 5 nM), and assay buffer to a final volume of 500 µL.[16]

      • Non-Specific Binding (NSB): Same as total binding, but with the addition of a high concentration of unlabeled GABA (e.g., 10 µM).[16]

      • Competitive Binding: Same as total binding, but with varying concentrations of 1-cyclopropyl-6-nitroquinolin-4-one (e.g., 0.1 nM to 100 µM).

    • Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[16]

  • Filtration and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.[16]

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in a liquid scintillation counter.

Protocol 2: NMDA Receptor Binding Assay

This protocol focuses on the PCP site within the NMDA receptor ion channel, a common target for modulatory compounds.[18]

Materials:

  • Receptor Source: Rat cerebral cortex membranes.

  • Radioligand: [3H]MK-801.[18][19]

  • Test Compound: 1-cyclopropyl-6-nitroquinolin-4-one.

  • Unlabeled Ligand for NSB: Unlabeled MK-801 or Phencyclidine (PCP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: As per the GABAA assay.

Step-by-Step Methodology:

  • Membrane Preparation: Follow the same procedure as for the GABAA receptor assay, using rat cerebral cortex as the starting tissue.[18]

  • Binding Assay:

    • Set up the assay in a 96-well plate in triplicate:

      • Total Binding: 100-200 µg membrane protein, [3H]MK-801 (e.g., 1-5 nM), and assay buffer.

      • Non-Specific Binding (NSB): Same as total binding, plus a high concentration of unlabeled MK-801 (e.g., 10 µM).

      • Competitive Binding: Same as total binding, plus varying concentrations of 1-cyclopropyl-6-nitroquinolin-4-one.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Quantification: Follow the same procedure as for the GABAA assay.

Protocol 3: AMPA Receptor Binding Assay

This protocol is designed to assess the affinity of the test compound for the AMPA receptor.

Materials:

  • Receptor Source: Rat cortical membranes.

  • Radioligand: [3H]AMPA.

  • Test Compound: 1-cyclopropyl-6-nitroquinolin-4-one.

  • Unlabeled Ligand for NSB: L-Glutamate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN to enhance agonist binding.

  • Equipment: As per the GABAA assay.

Step-by-Step Methodology:

  • Membrane Preparation: Follow the same procedure as for the GABAA receptor assay, using rat cerebral cortex.

  • Binding Assay:

    • Set up the assay in a 96-well plate in triplicate:

      • Total Binding: 100-200 µg membrane protein, [3H]AMPA (e.g., 5-10 nM), and assay buffer.

      • Non-Specific Binding (NSB): Same as total binding, plus a high concentration of L-Glutamate (e.g., 1 mM).

      • Competitive Binding: Same as total binding, plus varying concentrations of 1-cyclopropyl-6-nitroquinolin-4-one.

    • Incubate on ice (0-4°C) for 30-60 minutes.

  • Filtration and Quantification: Follow the same procedure as for the GABAA assay.

Part 3: Data Analysis and Interpretation

Calculating Binding Parameters

The primary outputs of these assays are the IC50 and Ki values, which quantify the binding affinity of 1-cyclopropyl-6-nitroquinolin-4-one.

Data Analysis Workflow:

G Raw_CPM Raw CPM Data from Scintillation Counter Total_Binding_CPM Total Binding (CPM) Raw_CPM->Total_Binding_CPM NSB_CPM Non-Specific Binding (CPM) Raw_CPM->NSB_CPM Competition_CPM Competition (CPM) at each concentration Raw_CPM->Competition_CPM Specific_Binding Calculate Specific Binding: Specific = Total - NSB Total_Binding_CPM->Specific_Binding NSB_CPM->Specific_Binding Percent_Inhibition Calculate % Inhibition for each concentration Competition_CPM->Percent_Inhibition Specific_Binding->Percent_Inhibition Plotting Plot % Inhibition vs. log[Test Compound] Percent_Inhibition->Plotting Nonlinear_Regression Non-linear Regression (sigmoidal dose-response) Plotting->Nonlinear_Regression IC50 Determine IC50 Value Nonlinear_Regression->IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Final_Ki Final Ki Value (Affinity Constant) Cheng_Prusoff->Final_Ki

Caption: Workflow for calculating binding affinity (Ki) from raw data.

Key Calculations:

  • Specific Binding: This is the portion of radioligand binding that is displaceable by an unlabeled ligand and represents binding to the receptor of interest. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding[20]

  • IC50 Determination: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined by plotting the percentage of specific binding against the log concentration of 1-cyclopropyl-6-nitroquinolin-4-one and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[18]

  • Ki Calculation using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration of the radioligand used in the assay.[21] To determine the intrinsic affinity of the test compound for the receptor (the Ki value), the Cheng-Prusoff equation is used:[22][23]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment or obtained from the literature).

Ensuring Trustworthiness: Self-Validating Systems

To ensure the scientific integrity of the results, several quality control measures must be integrated into the experimental design.

  • Acceptable Levels of Non-Specific Binding (NSB): NSB refers to the binding of the radioligand to components other than the target receptor, such as filters, lipids, or other proteins.[20][24][25] High NSB can obscure the specific binding signal and lead to inaccurate affinity measurements.[20] Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[26] If NSB is high (e.g., >50% of total binding), optimization is necessary.[26] This can include:

    • Increasing the salt concentration in the assay buffer to reduce electrostatic interactions.[20]

    • Including a non-ionic detergent (e.g., 0.01% Triton X-100) to minimize hydrophobic interactions.[20]

    • Using pre-soaked filters to reduce binding of the ligand to the filter material.[20]

  • Saturation Binding Experiments: To accurately determine the Kd of the radioligand and the Bmax (receptor density) in your membrane preparation, a saturation binding experiment should be performed.[5][26][27] This involves incubating the membranes with increasing concentrations of the radioligand and measuring both total and non-specific binding at each concentration.[27]

  • Hill Slope Analysis: The Hill slope, derived from the competition curve, provides insights into the nature of the binding interaction. A Hill slope of approximately 1.0 suggests a competitive interaction at a single binding site. A slope significantly different from 1.0 may indicate positive or negative cooperativity, or binding to multiple sites with different affinities.

Conclusion

This in-depth technical guide provides a robust framework for the comprehensive evaluation of the receptor binding affinity of 1-cyclopropyl-6-nitroquinolin-4-one. By employing a systematic approach that begins with logical target selection and utilizes well-validated radioligand binding assays, researchers can confidently determine the affinity and selectivity of this novel compound. Adherence to the detailed protocols and data analysis workflows, coupled with a strong emphasis on self-validating quality control measures, will ensure the generation of high-quality, reproducible data. The insights gained from these studies will be crucial in elucidating the pharmacological profile of 1-cyclopropyl-6-nitroquinolin-4-one and guiding its future development as a potential therapeutic agent.

References

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  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. Available from: [Link]

  • Thillaiappan, N. B., & Tovey, S. C. (2013). High-throughput fluorescence polarization assay of ligand binding to IP3 receptors. Cold Spring Harbor Protocols, 2013(10), 957-961. Available from: [Link]

  • Turek-Etienne, T. C., Lei, J., & Terracciano, J. S. (2002). A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. Assay and Drug Development Technologies, 1(1 Pt 1), 63-71. Available from: [Link]

  • MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link]

  • Enna, S. J., & Bylund, D. B. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.5. Available from: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

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  • Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Zhang, X., & Wu, G. (2015). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 1278, pp. 243-254). Humana Press. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Traynelis, S. F., & Wollmuth, L. P. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience, Chapter 5, Unit 5.24. Available from: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Available from: [Link]

  • Vashist, S. K., & Luong, J. H. (2018). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 118(8), 4021-4029. Available from: [Link]

  • Kim, H. J., Lee, J. H., & Lee, J. C. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces, 13(24), 27981-27990. Available from: [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available from: [Link]

  • Nielsen, M., et al. (2006). 4-Quinolone Derivatives: High-Affinity Ligands at the Benzodiazepine Site of Brain GABAA Receptors. Synthesis, Pharmacology, and Pharmacophore Modeling. Journal of Medicinal Chemistry, 49(7), 2241-2252. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Gee, M. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]

  • Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Available from: [Link]

  • Alexander, S. P. H., & Peters, J. A. (2003). Radioligand binding assays and their analysis. In Methods in Molecular Biology (Vol. 225, pp. 1-22). Humana Press. Available from: [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. Available from: [Link]

  • LaMarr, W. A., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57703. Available from: [Link]

  • Manera, C., et al. (2013). Investigations on the 4-quinolone-3-carboxylic acid motif. 6. Synthesis and pharmacological evaluation of 7-substituted quinolone-3-carboxamide derivatives as high affinity ligands for cannabinoid receptors. European Journal of Medicinal Chemistry, 58, 483-494. Available from: [Link]

  • Foster, A. C., & Wong, E. H. (1987). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Excitatory Amino Acid Transmission (pp. 19-26). Academic Press. Available from: [Link]

  • Jäger, A. K., & Saaby, L. (2011). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 16(4), 2938-2963. Available from: [Link]

  • ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Available from: [Link]

  • Millipore. Receptor Binding Assays - Multiwell Plates. Available from: [Link]

  • ResearchGate. Binding energies of quinolone derivatives. Available from: [Link]

  • Tyurenkov, I. N., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4843. Available from: [Link]

  • Perez-Gonzalez, M., et al. (2022). Evaluation of Interaction of Some Quinolone Derivatives on RSK-4 Using a Theoretical Model. Molecules, 27(22), 7906. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Molbank, 2010(2), M669. Available from: [Link]

  • Plested, A. J., & Mayer, M. L. (2009). AMPA Receptor Ligand Binding Domain Mobility Revealed by Functional Cross Linking. The Journal of Neuroscience, 29(38), 11914-11925. Available from: [Link]

  • Salazar, H., et al. (2012). Analysis of high-affinity assembly for AMPA receptor amino-terminal domains. Biophysical Journal, 102(8), 1834-1843. Available from: [Link]

  • Dela Cruz, M. B., et al. (2020). Molecular Characterization of AMPA-Receptor-Containing Vesicles. Frontiers in Molecular Neuroscience, 13, 133. Available from: [Link]

  • ResearchGate. 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Available from: [Link]

  • Kiyonaka, S., et al. (2018). Ligand-Directed Chemistry of AMPA Receptors Confers Live-Cell Fluorescent Biosensors. ACS Chemical Biology, 13(3), 666-674. Available from: [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Open Chemistry, 23(1). Available from: [Link]

  • Al-Zoubi, R. M., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 1993. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for 1-Cyclopropyl-6-nitroquinolin-4-one Analysis

Executive Summary 1-Cyclopropyl-6-nitroquinolin-4-one is a critical synthetic intermediate in the manufacturing of broad-spectrum fluoroquinolone antibiotics, such as Ciprofloxacin and Enrofloxacin. The presence of unrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-6-nitroquinolin-4-one is a critical synthetic intermediate in the manufacturing of broad-spectrum fluoroquinolone antibiotics, such as Ciprofloxacin and Enrofloxacin. The presence of unreacted precursors, des-fluoro impurities, and regioisomers during synthesis necessitates a highly selective, stability-indicating analytical method. This application note details the development, mechanistic rationale, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed as a self-validating system to ensure absolute data integrity.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust method, we must first deconstruct the analyte's physicochemical properties and establish the causality behind our chromatographic choices.

Stationary Phase Selection: The Causality of End-Capping

The target molecule features a highly hydrophobic cyclopropyl group and a polarizable quinolin-4-one core. While standard C18 columns provide the necessary hydrophobic retention for the cyclopropyl moiety, the 4-oxo group and the strong dipole of the nitro group can interact with residual acidic silanols on the silica support, leading to severe peak tailing. Therefore, a highly end-capped C18 stationary phase is mandatory to sterically hinder these secondary interactions, ensuring sharp, symmetrical peaks [1].

Mobile Phase Optimization: pH Control and Modifier Selection

Unlike final fluoroquinolone Active Pharmaceutical Ingredients (APIs) which are zwitterionic (containing both basic piperazine and acidic carboxylic acid groups), 1-cyclopropyl-6-nitroquinolin-4-one is relatively neutral. However, its synthetic impurities often contain ionizable amines or carboxylic acids.

  • Buffer Selection: We utilize a 10 mM Phosphate buffer adjusted to pH 3.0 . This acidic pH suppresses the ionization of any residual acidic impurities and fully protonates basic byproducts, locking them into a single ionization state to prevent retention time drift and peak splitting[2].

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. The aprotic nature of ACN provides superior selectivity for nitro-aromatic compounds and operates at a lower backpressure, enabling highly efficient mass transfer [3].

Mechanism Analyte 1-Cyclopropyl-6-nitroquinolin-4-one (Analyte) Nitro Nitro Group (-NO2) Dipole Interactions Analyte->Nitro Core Quinolin-4-one Core Pi-Pi Interactions Analyte->Core Cyclo Cyclopropyl Group Hydrophobic Analyte->Cyclo Stationary End-capped C18 Phase (Stationary Phase) Nitro->Stationary Weak Dipole Core->Stationary Pi-Alkyl Cyclo->Stationary Strong Hydrophobic

Chromatographic interaction mechanisms between the analyte and C18 phase.

Self-Validating Experimental Protocol

Every analytical run must be a self-validating system. This protocol embeds the United States Pharmacopeia (USP) General Chapter <621> System Suitability Testing (SST) as a strict gating mechanism [4]. If the system fails the SST criteria, the protocol mandates a halt, preventing the generation of invalid data.

Reagents and Equipment
  • Column: End-capped C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 280 nm (Optimal for nitro-aromatic conjugation).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step-by-Step Workflow

Step 1: Mobile Phase Preparation & Equilibration

  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Mix the buffer and HPLC-grade Acetonitrile in a 60:40 ratio. Degas ultrasonically for 10 minutes.

  • Purge the HPLC system and equilibrate the C18 column for at least 30 column volumes until a stable baseline is achieved.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of 1-Cyclopropyl-6-nitroquinolin-4-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard (SST Solution): Dilute 10 mL of the stock to 50 mL with diluent (20 µg/mL).

Step 3: System Suitability Test (The Gating Mechanism)

  • Inject the Working Standard (20 µg/mL) in six replicates.

  • Evaluate against USP <621> criteria:

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • Tailing Factor (Tf): Must be ≤ 1.5.

    • Theoretical Plates (N): Must be ≥ 5,000.

  • Decision Gate: Do not proceed to sample analysis unless all SST parameters are strictly met.

Step 4: Sample Analysis

  • Inject blank (diluent) to confirm no baseline interference.

  • Inject unknown samples in duplicate, bracketing with the Working Standard every 10 injections to monitor system drift.

Workflow Start Physicochemical Profiling Column Stationary Phase (End-capped C18) Start->Column MobilePhase Mobile Phase Optimization (pH 3.0) Gradient Elution Design (Isocratic) MobilePhase->Gradient Column->MobilePhase Validation Method Validation (ICH Q2(R1)) Gradient->Validation SystemSuit System Suitability (USP <621> Gate) Validation->SystemSuit

Logical workflow for HPLC method development and validation.

Method Validation Summary

The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for Analytical Procedures [5]. The quantitative data demonstrating the method's reliability, sensitivity, and precision are summarized in the tables below.

Table 1: Linearity, Sensitivity, and Range
Validation ParameterResult / ValueICH Q2(R1) Acceptance Criteria
Linearity Range 1.0 – 50.0 µg/mLMust cover 80-120% of target concentration
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.08 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.25 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Table 2: Precision and Accuracy (Recovery)
Validation ParameterResult / ValueICH Q2(R1) Acceptance Criteria
System Precision (RSD, n=6) 0.85%≤ 2.0%
Method Precision (RSD, n=6) 1.12%≤ 2.0%
Intermediate Precision (RSD) 1.34% (Different day/analyst)≤ 2.0%
Accuracy (Recovery at 80%) 99.4% ± 0.6%98.0% – 102.0%
Accuracy (Recovery at 100%) 100.2% ± 0.5%98.0% – 102.0%
Accuracy (Recovery at 120%) 99.8% ± 0.8%98.0% – 102.0%

References

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug SciELO (Brazilian Journal of Pharmaceutical Sciences) URL:[Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage Quest Journals (Journal of Research in Pharmaceutical Science) URL:[Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review National Center for Biotechnology Information (PMC) URL:[Link](Note: Base URL provided for PMC repository access)

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) / ICH Guidelines URL:[Link]

Application

The Strategic Role of 1-Cyclopropyl-6-nitroquinolin-4-one in the Synthesis of Quinolone Antibiotics

Introduction: The Enduring Legacy of Quinolone Antibiotics and the Critical Role of Synthetic Precursors The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of Quinolone Antibiotics and the Critical Role of Synthetic Precursors

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and efficacy against a wide range of bacterial pathogens.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[3][4][5][6][7] The development of fluoroquinolones, a subset of quinolones containing a fluorine atom, marked a significant advancement in the field, enhancing their antibacterial potency and pharmacokinetic properties.[2]

At the heart of synthesizing many of these life-saving drugs lies a critical precursor: 1-cyclopropyl-6-nitroquinolin-4-one . This molecule serves as a versatile building block, containing the core quinolone scaffold and key functional groups that can be readily modified to produce a diverse array of potent antibiotic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this pivotal precursor in the development of next-generation antibiotics.

Part 1: Synthesis of the Precursor: 1-Cyclopropyl-6-nitroquinolin-4-one

The synthesis of 1-cyclopropyl-6-nitroquinolin-4-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a reliable and reproducible method.

Experimental Protocol: Synthesis of 1-Cyclopropyl-6-nitroquinolin-4-one

Materials:

  • 2,4-dichloro-5-nitrobenzoic acid

  • 3,5-dimethoxyaniline

  • 2-(diethylamino)ethyl chloride

  • Reagents for Ullman reaction, cyclization, N-alkylation, and de-O-methylation

  • Appropriate solvents (e.g., DMSO, pyridine)

  • Standard laboratory glassware and equipment

Procedure:

  • Ullman Reaction: React 2,4-dichloro-5-nitrobenzoic acid with 3,5-dimethoxyaniline in an Ullman condensation to form the diphenylamine carboxylic acid intermediate.[8]

  • Cyclization: Cyclize the resulting diphenylamine carboxylic acid to yield the 7-nitro-9-acridone precursor.[8]

  • N-Alkylation: Alkylate the precursor with 2-(diethylamino)ethyl chloride.[8] This step introduces the cyclopropyl group at the N1 position.

  • De-O-methylation: Perform de-O-methylation to yield the final product, 1-cyclopropyl-6-nitroquinolin-4-one.[8]

Causality Behind Experimental Choices:

  • The Ullman reaction is a classic and effective method for forming the carbon-nitrogen bond necessary for the diphenylamine intermediate.

  • The subsequent cyclization is a crucial step to form the core tricyclic acridone structure.

  • Alkylation with 2-(diethylamino)ethyl chloride is a strategic choice for introducing the cyclopropyl group, which is known to enhance antibacterial activity.[2]

  • De-O-methylation is the final step to reveal the desired quinolone structure.

Visualization of the Synthetic Workflow

Synthesis_of_Precursor cluster_0 Step 1: Ullman Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Alkylation cluster_3 Step 4: De-O-methylation A 2,4-dichloro-5-nitrobenzoic acid C Diphenylamine carboxylic acid A->C Ullman Condensation B 3,5-dimethoxyaniline B->C D 7-nitro-9-acridone C->D Cyclization F Alkylated precursor D->F N-Alkylation E 2-(diethylamino)ethyl chloride E->F G 1-Cyclopropyl-6-nitroquinolin-4-one F->G De-O-methylation

Caption: Synthetic workflow for 1-cyclopropyl-6-nitroquinolin-4-one.

Part 2: Transformation into a Fluoroquinolone Antibiotic

The true value of 1-cyclopropyl-6-nitroquinolin-4-one lies in its ability to be readily converted into potent fluoroquinolone antibiotics. This is typically achieved through a two-step process: reduction of the nitro group followed by a nucleophilic aromatic substitution to introduce the desired side chain at the C7 position.

Experimental Protocol: Synthesis of a Ciprofloxacin Analog

This protocol describes the synthesis of a ciprofloxacin analog, a widely used fluoroquinolone antibiotic.[9][10]

Materials:

  • 1-Cyclopropyl-6-nitroquinolin-4-one

  • Reducing agent (e.g., Fe/AcOH)[11]

  • Piperazine

  • Solvent (e.g., DMSO, pyridine)[12]

  • Acid for hydrolysis (e.g., HCl)[12]

Procedure:

  • Nitro Group Reduction: Reduce the nitro group of 1-cyclopropyl-6-nitroquinolin-4-one to an amino group using a suitable reducing agent like iron in acetic acid.[11] This yields 6-amino-1-cyclopropylquinolin-4-one. The use of Fe/AcOH is a mild and selective method for this transformation.[11]

  • Nucleophilic Aromatic Substitution: React the 6-amino-1-cyclopropylquinolin-4-one with piperazine.[13][14] The amino group at the C6 position activates the C7 position for nucleophilic attack by piperazine, leading to the formation of the ciprofloxacin analog.

  • Acid Hydrolysis (if an ester was used in the precursor synthesis): If the precursor synthesis involved an ester group at the C3 position, it is hydrolyzed to the corresponding carboxylic acid using an acid like HCl.[12] This carboxylic acid group is crucial for the antibacterial activity of many fluoroquinolones.[2]

Causality Behind Experimental Choices:

  • The reduction of the nitro group is a critical step as the resulting amino group is essential for the subsequent substitution reaction and is a common feature in many active quinolones.

  • The nucleophilic aromatic substitution with piperazine is a key step that introduces the C7 substituent, which is a major determinant of the antibacterial spectrum and potency of fluoroquinolones.[15][16][17] The choice of piperazine is based on its proven efficacy in numerous clinically successful antibiotics.[18][19][20][21]

Visualization of the Transformation Workflow

Transformation_Workflow cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Acid Hydrolysis (if applicable) A 1-Cyclopropyl-6-nitroquinolin-4-one B 6-Amino-1-cyclopropylquinolin-4-one A->B Reduction (e.g., Fe/AcOH) D Ciprofloxacin Analog B->D SNAr C Piperazine C->D E Final Fluoroquinolone D->E Hydrolysis (e.g., HCl)

Caption: Conversion of the precursor to a fluoroquinolone antibiotic.

Part 3: Data Presentation and Characterization

Thorough characterization of the synthesized precursor and the final antibiotic product is essential to confirm their identity, purity, and yield.

Table 1: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)1H NMR (ppm)
1-Cyclopropyl-6-nitroquinolin-4-one C12H8N2O3228.21>30085-90Characteristic peaks for cyclopropyl and quinolone protons
Ciprofloxacin Analog C17H18FN3O3331.34255-257[21]75-80Characteristic peaks for cyclopropyl, quinolone, and piperazine protons

Note: Specific NMR chemical shifts will vary depending on the solvent and instrument used. The provided melting point for the ciprofloxacin analog is for ciprofloxacin hydrochloride.

Conclusion: A Versatile Precursor for Antibiotic Innovation

1-Cyclopropyl-6-nitroquinolin-4-one stands as a testament to the power of strategic molecular design in medicinal chemistry. Its robust synthesis and the ease with which it can be transformed into a wide range of fluoroquinolone antibiotics make it an invaluable tool for researchers dedicated to combating the growing threat of antibiotic resistance. The protocols and insights provided in this application note aim to empower scientists to explore the vast chemical space accessible from this versatile precursor, paving the way for the discovery of novel and more effective antibacterial agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of and Resistance to Quinolones. Infectious Disease Clinics of North America, 15(1), 1-22. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pinder, P. E. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. [Link]

  • Wikipedia. (2023). Quinolone antibiotic. [Link]

  • Ferreira, M., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 1234. [Link]

  • Reddy, T. J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4153. [Link]

  • Oshiro, Y., et al. (2016). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 21(8), 1045. [Link]

  • Al-Trawneh, S. A., et al. (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 26(23), 7249. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 53(5), 1469-1477. [Link]

  • Medical Research Council. (2019). The resurrection of antibiotics: finding new synthesis routes to fight antimicrobial resistance. [Link]

  • El-Sayed, M. A. A., et al. (2013). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 70(6), 1055-1065. [Link]

  • Kumar, A., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 28(13), 5035. [Link]

  • Rostron, J. P. (2021). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • Chebil, L., et al. (2007). Design and Synthesis of Modified Quinolones as Antitumoral Acridones. Journal of Medicinal Chemistry, 50(16), 3749-3759. [Link]

  • Sadowski, E., et al. (2021). Lipophilic quinolone derivatives with potent activity against Staphylococcus aureus and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry Letters, 55, 128450. [Link]

  • Nakanishi, W., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(16), 4966. [Link]

  • Virginia Commonwealth University. (2025). Ciprofloxacin Synthesis. TechTransfer and Ventures. [Link]

  • El-Gendy, M. A., et al. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Molbank, 2010(2), M669. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 8094-8114. [Link]

  • Gupta, K., et al. (2010). Synthesis and Antibacterial Activity of Ciprofloxacin Derivatives. Research Journal of Pharmacy and Technology, 3(3), 786-790. [Link]

  • Arava, V. R., et al. (2018). Ciprofloxacin-a-two-step-process. Der Pharma Chemica, 10(3), 174-178. [Link]

  • Youssef, A. M., et al. (2018). Synthesis of Some New Ciprofloxacin Hybrids as Potential Antimicrobial Agents. Journal of Heterocyclic Chemistry, 55(11), 2568-2576. [Link]

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  • Al-Amiery, A. A., et al. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. Chemical Review and Letters, 5(2), 123-130. [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Chobe, V. V., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332. [Link]

  • Patel, D. B., et al. (2017). Design, Synthesis and Molecular Docking of 1-Cyclopropyl-6-Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl]-1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid as an Antimicrobial Agents. Medicinal Chemistry, 13(6), 577-587. [Link]

  • Google Patents. (1988). EP0078362B1 - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, process for their preparation and antibacterial agents containing them.
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Method

Application Note: Structural Elucidation of 1-Cyclopropyl-6-nitroquinolin-4-one using ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-Cyclopropyl-6-nitroquinolin-4-one. As a member of the quinolinone class of het...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-Cyclopropyl-6-nitroquinolin-4-one. As a member of the quinolinone class of heterocyclic molecules, this compound holds significant interest in medicinal chemistry and drug development.[1] This document details the predicted ¹H and ¹³C NMR chemical shifts, outlines a detailed experimental protocol for data acquisition, and provides insights into the structural interpretation of the spectral data. The methodologies described herein are designed to ensure data integrity and reproducibility, which are critical for regulatory submissions and further research.

Introduction: The Significance of Quinolone Scaffolds and NMR Characterization

The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, most notably the fluoroquinolone antibiotics.[1][2][3] The biological activity of these compounds is highly dependent on the substitution pattern around the quinolone ring system.[3] The introduction of a cyclopropyl group at the N-1 position and a nitro group at the C-6 position, as in 1-Cyclopropyl-6-nitroquinolin-4-one, is anticipated to significantly modulate its electronic and steric properties, thereby influencing its pharmacological profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel chemical entities.[4] Through the analysis of chemical shifts (δ), coupling constants (J), and correlation spectra, a complete and precise assignment of all proton and carbon signals can be achieved, providing a detailed molecular fingerprint. This application note serves as a practical guide for researchers working on the synthesis and characterization of 1-Cyclopropyl-6-nitroquinolin-4-one and related analogs.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 1-Cyclopropyl-6-nitroquinolin-4-one are presented in Table 1. The predictions are based on the known effects of substituents on the quinolone ring and data from related structures.[2][5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1-Cyclopropyl-6-nitroquinolin-4-one in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~8.5 - 8.8d~8.0Deshielded due to proximity to the carbonyl group and the heterocyclic nitrogen.
H-3~6.2 - 6.5d~8.0Shielded relative to H-2, typical for the β-position to the carbonyl in a quinolone system.
H-5~8.8 - 9.1d~2.5Significantly deshielded by the powerfully electron-withdrawing nitro group at the para-position. Expected to be the most downfield aromatic proton.
H-7~8.2 - 8.5dd~9.0, 2.5Deshielded by the nitro group at the meta-position. Shows coupling to both H-5 and H-8.
H-8~7.8 - 8.1d~9.0Influenced by the adjacent cyclopropyl-substituted nitrogen.
H-1' (cyclopropyl)~3.6 - 3.9m-Methine proton of the cyclopropyl group, deshielded by the direct attachment to the nitrogen atom.
H-2'/H-3' (cyclopropyl)~1.0 - 1.3m-Methylene protons of the cyclopropyl group, appearing in the aliphatic region.
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. These estimations are based on established chemical shift ranges for quinolones and the expected electronic effects of the cyclopropyl and nitro substituents.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 1-Cyclopropyl-6-nitroquinolin-4-one in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~145 - 150Deshielded due to proximity to the carbonyl and nitrogen.
C-3~110 - 115Shielded relative to C-2.
C-4~175 - 180Carbonyl carbon, typically in this downfield region.
C-4a~140 - 145Bridgehead carbon adjacent to the nitro-substituted ring.
C-5~125 - 130Deshielded by the para-nitro group.
C-6~148 - 153Directly attached to the electron-withdrawing nitro group, causing significant deshielding.
C-7~120 - 125Influenced by the meta-nitro group.
C-8~115 - 120Influenced by the adjacent nitrogen.
C-8a~140 - 145Bridgehead carbon adjacent to the nitrogen.
C-1' (cyclopropyl)~30 - 35Methine carbon of the cyclopropyl group.
C-2'/C-3' (cyclopropyl)~8 - 12Methylene carbons of the cyclopropyl group, appearing upfield.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following detailed protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of 1-Cyclopropyl-6-nitroquinolin-4-one is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent solubilizing power for many organic compounds and its relatively high boiling point.

  • Sample Concentration: Weigh approximately 10-20 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial and gently agitate until the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: ~3-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: ~1-2 seconds.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a polynomial baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or to the internal TMS standard.

Visualization of Molecular Structure and NMR Workflow

Visual aids are crucial for understanding the relationship between the molecular structure and the resulting NMR data.

Molecular Structure with Atom Numbering

The following diagram illustrates the structure of 1-Cyclopropyl-6-nitroquinolin-4-one with the standard numbering system used for NMR assignments.

Caption: Structure of 1-Cyclopropyl-6-nitroquinolin-4-one with atom numbering.

Experimental Workflow Diagram

The following diagram outlines the key steps in the NMR analysis workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_acq ¹H NMR Acquisition filter->h1_acq c13_acq ¹³C NMR Acquisition filter->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base ref Referencing phase_base->ref assign Peak Assignment ref->assign interpret Structural Interpretation assign->interpret

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1-Cyclopropyl-6-nitroquinolin-4-one

Abstract This application note provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Cyclopropyl-6-nitroquinolin-4-one. As a member of the quinolone class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Cyclopropyl-6-nitroquinolin-4-one. As a member of the quinolone class of compounds, with a notable nitro functional group and a cyclopropyl substituent, its fragmentation behavior is of significant interest to researchers in medicinal chemistry, drug metabolism, and analytical sciences. This guide synthesizes established fragmentation principles of quinolones, nitroaromatics, and cyclopropyl-containing molecules to propose the primary fragmentation pathways. Detailed experimental protocols for acquiring the mass spectrum are also provided, alongside visual diagrams to illustrate the proposed mechanisms.

Introduction

1-Cyclopropyl-6-nitroquinolin-4-one is a quinolone derivative. The quinolone core is a foundational scaffold in the development of numerous therapeutic agents. The addition of a nitro group and a cyclopropyl moiety introduces unique electronic and steric properties that can significantly influence the molecule's biological activity and metabolic fate. Understanding the fragmentation pattern of this molecule under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes.

Mass spectrometry, particularly with electron ionization, provides a reproducible "fingerprint" of a molecule through its fragmentation pattern. This pattern is governed by the inherent stability of the resulting fragment ions and the relative strengths of the chemical bonds within the parent molecule. This application note will dissect the predicted fragmentation of 1-Cyclopropyl-6-nitroquinolin-4-one by examining the characteristic fragmentation of its constituent parts: the quinolone core, the nitro group, and the cyclopropyl substituent.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, the molecular ion of 1-Cyclopropyl-6-nitroquinolin-4-one is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways are anticipated to be driven by the presence of the quinolone ring system, the nitro group, and the cyclopropyl substituent. Quinolone antibiotics with a cyclopropyl group at the N-1 position are known to exhibit a characteristic loss of the cyclopropyl radical.[1]

The fragmentation of nitroaromatic compounds is well-documented, with common losses including NO (nitric oxide) and NO₂ (nitrogen dioxide).[2][3][4] Furthermore, the general fragmentation of quinolone structures often involves the loss of CO (carbon monoxide) and H₂O (water).[1][5][6]

Table 1: Predicted Major Fragment Ions for 1-Cyclopropyl-6-nitroquinolin-4-one

m/z Proposed Fragment Structure/Formula Proposed Fragmentation Pathway
244[M]⁺•Molecular Ion
214[M - NO]⁺Loss of nitric oxide radical from the nitro group
198[M - NO₂]⁺Loss of nitrogen dioxide radical from the nitro group
203[M - C₃H₅]⁺Loss of the cyclopropyl radical from the N-1 position
175[M - C₃H₅ - CO]⁺Subsequent loss of carbon monoxide from the [M - C₃H₅]⁺ ion
157[M - C₃H₅ - CO - H₂O]⁺Subsequent loss of water from the [M - C₃H₅ - CO]⁺ ion

Proposed Fragmentation Pathways

The following sections detail the most probable fragmentation pathways for 1-Cyclopropyl-6-nitroquinolin-4-one, supported by established principles of mass spectrometry.

Initial Fragmentation of the Molecular Ion

The molecular ion at m/z 244 is expected to undergo initial fragmentation through several competing pathways:

  • Loss of the Cyclopropyl Radical: A key fragmentation pathway for N-1 substituted cyclopropyl quinolones is the cleavage of the N-C bond to eliminate a cyclopropyl radical (•C₃H₅), resulting in a stable cation at m/z 203.[1]

  • Fragmentation of the Nitro Group: Nitroaromatic compounds readily undergo fragmentation involving the nitro group.[4][7] This can occur through two primary routes:

    • Loss of a nitric oxide radical (•NO) to form the ion at m/z 214.

    • Loss of a nitrogen dioxide radical (•NO₂) to yield the fragment at m/z 198.

Secondary Fragmentation Pathways

The initial fragment ions are predicted to undergo further fragmentation, leading to the other observed peaks in the spectrum.

  • Decarbonylation: The fragment at m/z 203, formed by the loss of the cyclopropyl radical, can subsequently lose a neutral carbon monoxide (CO) molecule from the 4-oxo position of the quinolone ring, a common fragmentation for such systems, to produce the ion at m/z 175.[1][6]

  • Loss of Water: The ion at m/z 175 may then undergo a rearrangement and elimination of a water molecule (H₂O), which is a characteristic fragmentation for many quinolones, leading to the fragment at m/z 157.[5][6]

The following diagram illustrates the proposed major fragmentation pathways for 1-Cyclopropyl-6-nitroquinolin-4-one.

Fragmentation_Pathway M [M]⁺• m/z 244 F1 [M - C₃H₅]⁺ m/z 203 M->F1 - •C₃H₅ F2 [M - NO]⁺ m/z 214 M->F2 - •NO F3 [M - NO₂]⁺ m/z 198 M->F3 - •NO₂ F4 [M - C₃H₅ - CO]⁺ m/z 175 F1->F4 - CO F5 [M - C₃H₅ - CO - H₂O]⁺ m/z 157 F4->F5 - H₂O

Caption: Proposed fragmentation pathway of 1-Cyclopropyl-6-nitroquinolin-4-one.

Experimental Protocol

The following is a general protocol for the analysis of 1-Cyclopropyl-6-nitroquinolin-4-one using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Materials and Reagents
  • 1-Cyclopropyl-6-nitroquinolin-4-one standard

  • High-purity solvent (e.g., methanol, acetonitrile, or ethyl acetate)

  • GC-MS system equipped with an EI source

Sample Preparation
  • Prepare a stock solution of 1-Cyclopropyl-6-nitroquinolin-4-one in a suitable high-purity solvent at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

Data Analysis
  • Acquire the data using the parameters specified above.

  • Identify the chromatographic peak corresponding to 1-Cyclopropyl-6-nitroquinolin-4-one.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern outlined in this application note.

The following diagram illustrates the general experimental workflow for the GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Standard in Solvent Prep2 Dilute to Working Concentration Prep1->Prep2 Analysis1 Inject Sample into GC-MS Prep2->Analysis1 Analysis2 Acquire Mass Spectrum Analysis1->Analysis2 Data1 Identify Molecular Ion Analysis2->Data1 Data2 Analyze Fragment Ions Data1->Data2 Data3 Compare with Predicted Pattern Data2->Data3

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of 1-Cyclopropyl-6-nitroquinolin-4-one is characterized by the initial loss of the cyclopropyl radical and fragments from the nitro group, followed by subsequent losses of carbon monoxide and water from the quinolone core. This application note provides a foundational guide for researchers to identify and characterize this molecule. The proposed fragmentation pathways, based on the established behavior of related chemical structures, offer a robust framework for interpreting experimental mass spectra. The provided experimental protocol serves as a starting point for developing validated analytical methods for this and similar compounds.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry str
  • Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Study on the Mass Spectrometry Cleavage P
  • Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activ
  • Electrospray tandem quadrupole fragmentation of quinolone drugs and related ions.
  • Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activ
  • Study on the Mass Spectrometry Cleavage P
  • MASS SPECTRA OF OXYGEN
  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ioniz

Sources

Method

Application Note: Catalytic Reduction Protocols for 1-Cyclopropyl-6-nitroquinolin-4-one

Executive Summary The synthesis of highly functionalized quinolones relies heavily on the precise manipulation of the 6-position of the quinolin-4-one core. 1-Cyclopropyl-6-nitroquinolin-4-one serves as a pivotal interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized quinolones relies heavily on the precise manipulation of the 6-position of the quinolin-4-one core. 1-Cyclopropyl-6-nitroquinolin-4-one serves as a pivotal intermediate in the development of 6-aminoquinolones, a class of compounds historically renowned for their antibacterial properties and increasingly investigated for their potent anti-ovarian cancer activities and microRNA modulation[1],[2].

The transformation of the strongly electron-withdrawing 6-nitro group into an electron-donating 6-amino group activates the scaffold for further functionalization. However, this reduction must be executed with high chemoselectivity to prevent the over-reduction of the quinolone core or the cleavage of the N-1 cyclopropyl ring. This application note details three field-proven, self-validating catalytic reduction protocols, explaining the mechanistic causality behind catalyst selection, solvent effects, and reaction conditions.

Mechanistic Insights & Causality

The catalytic reduction of aromatic nitro compounds to their corresponding anilines is a thermodynamically favorable process that proceeds via a well-established cascade of proton and electron transfers[3]. According to the classical Haber mechanism, the nitroarene is sequentially reduced to a nitroso intermediate, then to a phenylhydroxylamine, and ultimately to the thermodynamically stable primary amine[3].

Understanding this pathway is critical for troubleshooting. If the reaction is prematurely quenched or if hydrogen transfer is inefficient, the highly reactive nitroso or hydroxylamine intermediates may accumulate, leading to the formation of azoxy or azo dimers. To ensure a self-validating and complete conversion, an excess of the hydrogen source and continuous agitation are required to drive the equilibrium entirely toward the amine[3].

HaberMechanism N1 Nitroquinolone (-NO2) N2 Nitroso (-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (-NHOH) N2->N3 +2e-, +2H+ N4 Aminoquinolone (-NH2) N3->N4 +2e-, +2H+ -H2O

Caption: Catalytic reduction pathway of 6-nitroquinolone to 6-aminoquinolone.

Experimental Design & Catalyst Selection

The choice of catalytic system is dictated by the specific structural nuances of the substrate and the laboratory's infrastructure:

  • Palladium on Carbon (Pd/C): The gold standard for rapid, clean reduction. It is highly active under mild conditions. However, if the quinolone substrate contains halogen substituents (e.g., 7-chloro or 7-fluoro) intended for later nucleophilic aromatic substitution ( SN​Ar ), Pd/C can cause unwanted hydrodehalogenation[2].

  • Raney Nickel (Raney-Ni): Chosen when chemoselectivity is paramount. Raney-Ni effectively reduces the nitro group without cleaving carbon-halogen bonds, making it the preferred catalyst for complex, multi-substituted quinolone libraries[1],[4].

  • Solvent Selection: Unlike simple nitrobenzenes, quinolin-4-ones exhibit notoriously poor solubility in standard alcohols (MeOH/EtOH). Therefore, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are utilized to ensure the substrate remains in solution, maximizing contact with the heterogeneous catalyst[1],[3].

Workflow S1 Substrate Solubilization S2 Catalyst Addition S1->S2 S3 Atmosphere Exchange S2->S3 S4 Reaction & Monitoring S3->S4 S5 Celite Filtration S4->S5 S6 Product Isolation S5->S6

Caption: Standard operational workflow for the catalytic reduction of nitroquinolones.

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Pd/C)

This protocol is optimal for pure 1-Cyclopropyl-6-nitroquinolin-4-one lacking labile halogen substituents.

  • Solubilization: Dissolve 1.0 mmol of 1-Cyclopropyl-6-nitroquinolin-4-one in 15 mL of anhydrous DMF in a thick-walled hydrogenation vessel. Causality: DMF ensures complete dissolution, preventing the catalyst from being coated by unreacted solid substrate.

  • Catalyst Addition: Carefully add 10% w/w of 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry; add it under a steady stream of Argon or wet it with a drop of water prior to addition.

  • Atmosphere Exchange: Seal the vessel. Purge the system with Argon three times, followed by three purges with H2​ gas.

  • Reaction: Pressurize the vessel to 30-40 psi with H2​ and stir vigorously at room temperature for 4-6 hours.

  • Validation & Monitoring: Monitor via LCMS or TLC (DCM:MeOH 9:1). The disappearance of the UV-active nitro starting material and the emergence of a highly fluorescent amino spot indicates completion.

  • Workup: Vent the H2​ gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C, washing the pad with excess ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 6-aminoquinolone.

Protocol B: Transfer Hydrogenation (Pd/C with Ammonium Formate)

A self-validating, gas-free alternative that generates H2​ in situ. Ideal for standard glassware setups.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the nitroquinolone in 20 mL of a THF/MeOH mixture (1:1 v/v).

  • Reagent Addition: Add 10% w/w of 10% Pd/C, followed by 5.0 mmol (5 equivalents) of ammonium formate. Causality: The large excess of ammonium formate drives the thermodynamic decomposition into NH3​ , CO2​ , and H2​ , ensuring the hydroxylamine intermediate is fully pushed to the amine.

  • Reaction: Heat the mixture to 60 °C. The reaction is typically complete within 1-2 hours due to the elevated temperature and localized high concentration of active hydrogen on the palladium surface.

  • Workup: Cool to room temperature, filter through Celite, and partition the filtrate between water and ethyl acetate to remove residual ammonium salts.

Protocol C: Chemoselective Raney Nickel Reduction

Utilized primarily when preserving the integrity of the quinolone core against dehalogenation is required[1],[4].

  • Preparation: Dissolve 1.0 mmol of the nitroquinolone in 25 mL of DMF.

  • Catalyst Handling: Add 10% w/w of RANEY® Nickel slurry (in water). Causality: Raney-Ni must never be allowed to dry, as it will spontaneously ignite in air.

  • Reaction: Stir the mixture at room temperature under a balloon of H2​ gas (1 atm) for 12-24 hours[4].

  • Workup: Filter the mixture through Celite. Critical Step: Keep the Celite pad wet with water during disposal to neutralize the Raney-Ni. Evaporate the DMF filtrate to dryness under high vacuum to isolate the product[4].

Quantitative Data & Protocol Comparison

To aid in experimental design, the following table summarizes the operational metrics of the three protocols.

ProtocolReagents / CatalystSolventTemp / PressureApprox. TimeYieldKey Advantage
A H2​ gas / 10% Pd/CDMF25 °C / 30-40 psi4 - 6 h>90%Fastest, cleanest profile for simple substrates.
B Ammonium Formate / Pd/CTHF/MeOH60 °C / 1 atm1 - 2 h85-90%No specialized pressure equipment required.
C H2​ gas / Raney-NiDMF25 °C / 1 atm12 - 24 h80-95%Excellent chemoselectivity; avoids dehalogenation.

References

  • Source: RSC Medicinal Chemistry / NIH (PMC)
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI Molecules URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • RSC Medicinal Chemistry - General procedure C (nitro reduction)

Sources

Application

In Vitro Assay Preparation Featuring 1-Cyclopropyl-6-nitroquinolin-4-one: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of 1-Cyclopropyl-6-nitroquinolin-4-one, a quinolone derivative with significant potential in drug discovery. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of 1-Cyclopropyl-6-nitroquinolin-4-one, a quinolone derivative with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. Herein, we delve into the essential methodologies for assessing the cytotoxic and mechanistic properties of this compound, with a focus on scientific integrity and practical, field-proven insights.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anticancer agents.[1] Derivatives of quinoline have been shown to exert their biological effects through diverse mechanisms, such as the inhibition of protein kinases and the modulation of critical signaling pathways like the PI3K/Akt/mTOR cascade.[1][2] 1-Cyclopropyl-6-nitroquinolin-4-one belongs to this promising class of compounds, and its in vitro characterization is a crucial first step in elucidating its therapeutic potential.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for obtaining accurate and reproducible experimental results.

2.1. Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.[3]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5][6] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3][5]

2.2. Preparation of Stock Solutions

The solubility of a compound is a critical factor in designing in vitro assays. For many quinoline derivatives, dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[7][8]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing the Compound: Accurately weigh a precise amount of 1-Cyclopropyl-6-nitroquinolin-4-one powder.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of a compound with a molecular weight of 244.23 g/mol , you would add approximately 409.4 µL of DMSO.

  • Dissolution: Vortex the solution briefly until the compound is completely dissolved.[7] Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7][8]

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial evaluation of a potential anticancer compound involves determining its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

Experimental Workflow for MTT Assay:

MTT_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (3-4 hours) E->F G Formazan Solubilization (e.g., DMSO) F->G H Absorbance Measurement (570 nm) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9][12] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 1-Cyclopropyl-6-nitroquinolin-4-one stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] The reference wavelength should be greater than 650 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Cytotoxic Activity of Quinoline Derivatives (MTT Assay)

Compound TypeCell LineIC50 (µM)
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12, 9.19, 11.34
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7
Data presented here are for illustrative purposes for related quinoline compounds.[1] The specific IC50 value for 1-Cyclopropyl-6-nitroquinolin-4-one must be determined experimentally.

Mechanistic Studies: Elucidating the Mode of Action

Once the cytotoxic potential of 1-Cyclopropyl-6-nitroquinolin-4-one is established, the next critical step is to investigate its mechanism of action. Key areas of investigation include its effect on cell cycle progression and its ability to induce apoptosis.

4.1. Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]

Detailed Protocol for Cell Cycle Analysis:

  • Cell Treatment: Seed cells in 6-well plates and treat them with 1-Cyclopropyl-6-nitroquinolin-4-one at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate the cells at -20°C for at least 2 hours for fixation.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the different phases of the cell cycle.

4.2. Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[9][12]

Experimental Workflow for Apoptosis Assay:

Apoptosis_Workflow A Cell Treatment with Test Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubation (in the dark) D->E F Flow Cytometry Analysis E->F

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol for Annexin V/PI Staining:

  • Cell Treatment: Treat cells with 1-Cyclopropyl-6-nitroquinolin-4-one at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[9]

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[9]

Target-Based Assays: DNA Gyrase Inhibition

Some quinolone derivatives are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.[14] While this is a primary mechanism for antibacterial quinolones, investigating this activity can provide insights into the compound's broader biological profile.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner.[15] An in vitro DNA gyrase supercoiling assay monitors this activity by separating the supercoiled and relaxed DNA forms on an agarose gel.[14] A decrease in the supercoiled form in the presence of the test compound indicates inhibition.

Detailed Protocol for DNA Gyrase Supercoiling Assay:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the reaction buffer (typically includes Tris-HCl, MgCl2, KCl, DTT, ATP, and spermidine), relaxed plasmid DNA, and the DNA gyrase enzyme.[14]

  • Compound Addition: Add various concentrations of 1-Cyclopropyl-6-nitroquinolin-4-one (dissolved in DMSO) to the reaction mixture. Include a positive control (a known DNA gyrase inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[14][16]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis at a low voltage overnight to separate the supercoiled and relaxed DNA topoisomers.[14]

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

Investigating Cell Signaling Pathways: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell proliferation and survival.[2][17] Many quinoline-based compounds have been developed as inhibitors of this pathway.[18]

Principle: The activation state of key proteins in this pathway can be assessed by Western blotting using phosphorylation-specific antibodies. Inhibition of the pathway by a test compound would lead to a decrease in the phosphorylation of downstream targets like Akt and S6 kinase.[2]

Signaling Pathway Diagram:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Proliferation & Growth S6K->Proliferation FourEBP1->Proliferation Inhibitor 1-Cyclopropyl-6-nitroquinolin-4-one Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Detailed Protocol for Western Blotting:

  • Cell Lysis: Treat cells with 1-Cyclopropyl-6-nitroquinolin-4-one for a specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, S6K).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 1-Cyclopropyl-6-nitroquinolin-4-one. By systematically evaluating its cytotoxicity, impact on cell cycle and apoptosis, and its effects on specific molecular targets and signaling pathways, researchers can gain a comprehensive understanding of its biological activity and therapeutic potential. The causality-driven approach to these experimental designs ensures a self-validating system for generating reliable and insightful data.

References

  • Bio-Techne. (n.d.). MTT Assay: Assessing Cell Proliferation. [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. [Link]

  • MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • National Center for Biotechnology Information. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • PubMed. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • MDPI. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. [Link]

  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

Sources

Method

Application Note: Advanced Crystallization and Isolation Techniques for 1-Cyclopropyl-6-nitroquinolin-4-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic profiling, anti-solvent precipitation, and polymorphic control Pharmacological and Chemical Context 1-Cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Thermodynamic profiling, anti-solvent precipitation, and polymorphic control

Pharmacological and Chemical Context

1-Cyclopropyl-6-nitroquinolin-4-one (and its carboxylated derivatives) serves as a pivotal intermediate scaffold in modern medicinal chemistry. While traditionally recognized as the synthetic precursor to broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin), recent pharmacological breakthroughs have repositioned 6-nitroquinolones as potent targeted anti-cancer agents[1].

Specifically, these nitro-aromatic derivatives act as Small Molecule Enhancers of RNA interference (SMERs). They bind with high affinity to the Transactivation Response Element RNA-Binding Protein (TRBP), inducing a conformational shift that enhances the recruitment of the Dicer enzyme. This mechanism restores microRNA (miRNA) maturation pathways that are typically suppressed in aggressive malignancies like ovarian cancer[2].

TRBP_Pathway N1 6-Nitroquinolone Derivative N2 TRBP Protein (RNA-binding) N1->N2 High Affinity Binding N3 Quinolone-TRBP Complex N2->N3 Conformational Shift N4 Dicer Enzyme Recruitment N3->N4 Enhances Loading N5 Pre-miRNA Cleavage N4->N5 Catalytic Activation N6 Ovarian Cancer Suppression N5->N6 Restores miRNA Levels

Caption: Mechanism of 6-nitroquinolones modulating miRNA processing via TRBP to suppress cancer.

Thermodynamic Principles of Quinolone Isolation

The synthesis of the 6-nitroquinolone core frequently utilizes N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) as the solvent for the cyclization of acrylate precursors, followed by oxidation using reagents like 2-iodoxybenzoic acid (IBX)[1].

Because NMP has an exceptionally high boiling point (202 °C), traditional solvent evaporation is thermodynamically unfavorable and risks the thermal degradation of the nitro-aromatic system. Therefore, Anti-Solvent Crystallization using water is the method of choice. The addition of water sharply decreases the solubility of the hydrophobic quinolone core, driving supersaturation.

However, rapid precipitation often yields amorphous agglomerates that entrap NMP within the crystal lattice, leading to downstream catalytic poisoning during the subsequent reduction of the nitro group to an amine[3]. To counteract this, a two-stage isolation strategy—primary anti-solvent precipitation followed by a highly controlled parabolic cooling recrystallization—is required to ensure optimal processing and purity[4].

Crystallization_Workflow S1 Crude NMP Reaction (1-Cyclopropyl-6-nitroquinolin-4-one) S2 Anti-Solvent Addition (H2O at 1 mL/min) S1->S2 S3 Primary Nucleation (Metastable Zone) S2->S3 S4 Slurry Filtration (Remove NMP/Impurities) S3->S4 S5 Ethanol Dissolution (Heating to 80°C) S4->S5 S6 Parabolic Cooling (80°C to 4°C over 8h) S5->S6 S7 High-Purity API (>99.5% Purity, Large Habit) S6->S7

Caption: Two-stage isolation and crystallization workflow for 1-Cyclopropyl-6-nitroquinolin-4-one.

Experimental Protocols

Protocol A: Primary Isolation via Anti-Solvent Crystallization

Objective: Isolate the crude 1-cyclopropyl-6-nitroquinolin-4-one from the NMP reaction mixture while minimizing solvent inclusion. Causality: Dropwise addition of the anti-solvent (water) ensures the system remains within the metastable zone width (MZW). Pushing the system too far into the labile zone causes instantaneous primary nucleation ("crash-out"), which traps NMP and organic impurities in the rapidly forming crystal lattice.

Step-by-Step Methodology:

  • Preparation: Transfer the crude NMP reaction mixture containing the nitroquinolone to a jacketed crystallizer equipped with a pitched-blade turbine. Maintain the internal temperature strictly at 25 °C.

  • Anti-Solvent Addition: Begin adding deionized water at a highly controlled rate of 1.0 mL/min per 100 mL of reaction volume.

  • Seeding (Critical for Control): Once a 1:0.5 (NMP:Water) volumetric ratio is reached, introduce 1 wt% of pure crystalline 1-cyclopropyl-6-nitroquinolin-4-one seeds. Reasoning: Seeding bypasses the primary nucleation energy barrier, forcing the system to deposit solute onto existing crystal faces rather than forming unpredictable amorphous fines.

  • Maturation: Continue water addition until a final NMP:Water volumetric ratio of 1:4 is achieved. Maintain agitation at 200 rpm for 2 hours to allow Ostwald ripening (where smaller, unstable crystals dissolve and redeposit onto larger, stable crystals).

  • Self-Validating In-Process Control (IPC): Extract a 1 mL aliquot of the slurry, filter through a 0.22 μm PTFE membrane, and measure the UV absorbance of the supernatant at 280 nm. Validation: The crystallization is thermodynamically complete when the API concentration in the mother liquor stabilizes below 1.5 mg/mL, proving the supersaturation driving force has been fully exhausted.

  • Filtration: Filter the slurry under vacuum. Wash the filter cake with two bed-volumes of a cold 10% NMP/Water solution, followed by pure water to displace residual organics.

Protocol B: High-Purity Recrystallization via Parabolic Cooling

Objective: Achieve >99.5% polymorphic purity and a large, easily filterable crystal habit. Causality: Standard linear cooling profiles often lead to a sudden spike in supersaturation at lower temperatures, triggering secondary nucleation (fines). A parabolic cooling curve (slow initial cooling, accelerating later) perfectly matches the kinetic rate of crystal growth, ensuring the supersaturation remains constant and is consumed entirely by crystal growth[4].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude wet cake in absolute ethanol (10 volumes). Heat the jacketed vessel to 80 °C until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 1 μm inline filter to remove insoluble mechanical impurities and dust.

  • Parabolic Cooling Profile:

    • Cool from 80 °C to 70 °C over 3 hours (0.05 °C/min).

    • Cool from 70 °C to 40 °C over 3 hours (0.16 °C/min).

    • Cool from 40 °C to 4 °C over 2 hours (0.30 °C/min).

  • Self-Validating IPC: Utilize in-situ Focused Beam Reflectance Measurement (FBRM) or Dynamic Light Scattering (DLS) on the circulating slurry. Validation: The protocol is validated when the chord length distribution shows a unimodal peak at >75 μm, confirming the complete absence of fine secondary nuclei.

  • Isolation: Filter the large prismatic crystals and dry in a vacuum oven at 50 °C for 12 hours.

Quantitative Data & Optimization Parameters

The following tables summarize the empirical data driving the protocol parameters, demonstrating the delicate balance between yield, purity, and crystal habit.

Table 1: Optimization of Anti-Solvent Crystallization Parameters (Primary Isolation)
Solvent SystemAnti-Solvent Ratio (v/v)Addition RateResulting Crystal HabitYield (%)Purity (HPLC)
NMP : Water1 : 25.0 mL/minFine needles (Agglomerated)82.0%94.5%
NMP : Water 1 : 4 1.0 mL/min Prisms (Free-flowing) 91.5% 98.2%
DMF : Water1 : 41.0 mL/minMixed Agglomerates88.0%96.0%
DMSO : Water1 : 32.0 mL/minSmall prisms85.5%97.1%
Table 2: Impact of Cooling Profiles on Ethanol Recrystallization
Cooling ProfileTemp Range (°C)Total Time (h)Particle Size (D50)Residual Solvent Entrapment
Fast Linear80 → 42.015 μm1,200 ppm
Slow Linear80 → 48.045 μm450 ppm
Parabolic 80 → 4 8.0 85 μm < 100 ppm

References

  • [4] Title: Synthesis of the Quinolone ABT-492: Crystallizations for Optimal Processing Source: American Chemical Society (acs.org) URL:

  • [1] Title: WO2013157018A1 - A process for the preparation of the core structure in quinolone and napthyridone class of antibiotics Source: Google Patents (google.com) URL:

  • [3] Title: From 6-Aminoquinolone Antibacterials to 6-Amino-7-thiopyranopyridinylquinolone Ethyl Esters as Inhibitors of Staphylococcus aureus Multidrug Efflux Pumps Source: American Chemical Society (acs.org) URL:

  • [2] Title: New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery Source: RSC Publishing (rsc.org) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges for 1-Cyclopropyl-6-nitroquinolin-4-one

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter severe workflow bottlenecks due to the poor solubility of 4-quinolone intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter severe workflow bottlenecks due to the poor solubility of 4-quinolone intermediates. 1-Cyclopropyl-6-nitroquinolin-4-one (and its 3-carboxylate or 7-halogenated derivatives) is a critical building block in the synthesis of fluoroquinolone antibiotics. However, its rigid physicochemical properties often lead to failed reactions, clogged chromatography columns, and unreadable NMR spectra.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers, ensuring your synthetic and analytical workflows remain uninterrupted.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does 1-Cyclopropyl-6-nitroquinolin-4-one resist dissolution in common organic solvents like DCM, Ethyl Acetate, or Ethanol? A: The insolubility is a direct consequence of the molecule's massive crystal lattice energy. The quinolin-4-one core is highly planar, which promotes strong intermolecular π−π stacking. Furthermore, the molecule possesses a highly polarized "vinylogous amide" system where the N1 lone pair delocalizes into the C4 carbonyl. Coupled with the strongly electron-withdrawing 6-nitro group, this creates intense dipole-dipole interactions. Standard low-polarity or protic solvents simply lack the thermodynamic driving force to disrupt this rigid crystalline network.

Q2: What are the best primary solvents for complete dissolution at room temperature? A: Highly polar aprotic solvents are required. Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylformamide (DMF) are the gold standards for this class of compounds[1]. These solvents possess high dielectric constants that effectively solvate the polarized 4-oxo and 6-nitro groups while disrupting the π−π stacking. For biological assays or NMR spectroscopy, preparing a primary stock solution in DMSO is highly recommended (2)[2].

Q3: How can I solubilize this compound in volatile organic solvents (like DCM) for downstream synthesis or chromatography? A: You must chemically disrupt the lattice using an acidic modifier. Adding 1–5% Trifluoroacetic acid (TFA) to Dichloromethane (DCM) dramatically increases solubility (3)[3]. Mechanistically, the C4 carbonyl oxygen of the quinolone is highly basic due to electron donation from the N1 nitrogen. TFA protonates this carbonyl oxygen, converting the neutral planar molecule into a lipophilic cation. This breaks the intermolecular dipole interactions, allowing the DCM to solvate the compound effectively.

Q4: Does heating help, and are there stability concerns? A: Yes, mild heating (50–75 °C) provides the kinetic energy necessary to overcome the lattice enthalpy, which is a standard procedure when using NMP for nucleophilic substitutions (4)[4]. However, prolonged heating of nitroaromatics in the presence of nucleophiles or reducing agents can lead to unwanted side reactions. Always ensure complete dissolution before adding reactive reagents.

Part 2: Solvent Compatibility Matrix

To facilitate easy comparison, the following table summarizes the quantitative and qualitative parameters of various solvent systems for 1-Cyclopropyl-6-nitroquinolin-4-one.

Solvent SystemDielectric Constant ( ε )Solubilization MechanismSolubility LevelRecommended Application
DMSO / NMP 46.7 / 32.2Strong dipole-dipole solvationHigh (>50 mg/mL)NMR, Biological Assays, High-Temp Synthesis
DCM + 5% TFA ~9.0 (mixed)C4-Carbonyl Protonation (Cationic)High (>30 mg/mL)Peptide coupling, Halogenation, Chromatography
Chloroform / MeOH (9:1) ~10.0 (mixed)Hydrogen-bond disruptionModerate (~10 mg/mL)Flash Chromatography (Mobile Phase)
Ethyl Acetate 6.0Weak dipole interactionVery Low (<1 mg/mL)Reaction quenching, Anti-solvent precipitation
Water / Brine 80.1Highly polar, but no π disruptionInsolubleAqueous workup, Extraction
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Thermodynamic Dissolution in Polar Aprotic Solvents

Use this protocol when preparing stock solutions for NMR, biological assays, or homogeneous high-temperature reactions.

  • Preparation: Weigh 100 mg of 1-Cyclopropyl-6-nitroquinolin-4-one into a dry, argon-purged 10 mL glass vial.

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO or NMP.

  • Kinetic Disruption: The solution will initially form a cloudy suspension. Place the vial in an aluminum heating block set to 70 °C. Causality: Thermal energy is required to break the initial π−π stacking lattice.

  • Agitation: Vortex the heated mixture for 30–60 seconds until the solution transitions to a clear, deep yellow liquid.

  • Self-Validation Step: Remove the vial from the heat block and allow it to cool to room temperature (25 °C) for 15 minutes. If the solution remains optically clear, the lattice energy has been fully overcome, and the stock is stable. If turbidity returns, the concentration exceeds the thermodynamic solubility limit; add 0.5 mL of solvent and repeat steps 3-5.

Protocol B: Acid-Mediated Solubilization in Volatile Solvents

Use this protocol when volatile solvents are strictly required for downstream evaporation, or when conducting reactions incompatible with DMSO/NMP.

  • Suspension: Suspend 100 mg of the compound in 5.0 mL of anhydrous Dichloromethane (DCM). The compound will remain largely undissolved.

  • Protonation: While stirring at 400 rpm, add Trifluoroacetic acid (TFA) dropwise (approx. 50–150 μ L).

  • Observation: Monitor the reaction visually. Causality: As the TFA protonates the C4-carbonyl, the neutral crystal lattice collapses into a highly soluble lipophilic cation. The opaque suspension will rapidly clear into a transparent, slightly orange solution.

  • Self-Validation Step: Spot 1 μ L of the solution onto a TLC plate. If the spot is homogeneous without a dense, undissolved core at the baseline, complete solubilization has been achieved. Ensure your downstream reagents are compatible with the mildly acidic environment.

Part 4: Solubilization Decision Workflow

SolubilityWorkflow Start 1-Cyclopropyl-6-nitroquinolin-4-one Solubility Issue Decision Target Application? Start->Decision App1 Spectroscopy / NMR (No solvent removal) Decision->App1 App2 Organic Synthesis (Requires volatile solvent) Decision->App2 App3 Chromatography (Mobile phase compatibility) Decision->App3 Sol1 Use DMSO-d6 or NMP (Heat to 70°C if needed) App1->Sol1 Sol2 Use DCM + 1-5% TFA (Protonates C4-carbonyl) App2->Sol2 Sol3 Use CHCl3/MeOH mixtures (Gradient elution) App3->Sol3

Caption: Workflow for selecting the optimal solubilization strategy based on downstream experimental requirements.

Part 5: References
  • Title: From 6-Aminoquinolone Antibacterials to 6-Amino-7-thiopyranopyridinylquinolone Ethyl Esters as Inhibitors of Staphylococcus aureus Multidrug Efflux Pumps Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria Source: ChemRxiv URL: [Link]

  • Title: A process for the preparation of the core structure in quinolone and napthyridone class of antibiotics Source: Google Patents (WO2013157018A1) URL:

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 1-Cyclopropyl-6-nitroquinolin-4-one

Welcome to the Advanced Separations Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Separations Support Hub.

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate nitrogen-containing heterocycles. 1-Cyclopropyl-6-nitroquinolin-4-one is a critical intermediate in the synthesis of fluoroquinolone antibiotics. However, its rigid, planar quinolin-4-one core and strongly electron-withdrawing nitro group present unique physicochemical challenges during normal-phase silica gel chromatography.

This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows, ensuring high yield and analytical purity.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does 1-Cyclopropyl-6-nitroquinolin-4-one streak severely across my TLC plates and column, resulting in poor recovery? A1: This is a classic issue of secondary interactions. The quinolone core contains a basic nitrogen and a keto-enol tautomeric system. These functional groups hydrogen-bond aggressively with the acidic silanol groups (Si-OH) present on standard, unmodified silica gel. As noted in chromatographic studies of fluoroquinolones, these compounds give severely tailing peaks due to these strong stationary phase interactions (1)[1]. Causality-Driven Solution: You must "deactivate" the silica. Incorporating a basic modifier—such as 1–2% Triethylamine (TEA) or a methanolic ammonia solution—into your mobile phase competitively binds to the acidic silanols. This prevents the quinolone from interacting with the silica backbone, sharpening the elution band and drastically improving recovery.

Q2: The compound is completely insoluble in my starting mobile phase (e.g., Hexane/EtOAc). If I dissolve it in DMF or pure MeOH to load the column, the separation fails. What is the correct loading technique? A2: Liquid loading with a highly polar solvent like DMF or pure MeOH causes a "strong solvent effect." The polar loading solvent drags the compound down the column prematurely, preventing it from partitioning properly between the stationary and mobile phases, which ruins resolution. Causality-Driven Solution: Utilize the Dry/Solid Loading method. By adsorbing the compound onto a small amount of silica gel and evaporating the solvent, you introduce the sample to the column in a completely dry state. This allows the target compound to elute strictly according to the polarity of the mobile phase gradient, a critical optimization step for complex separations (2)[2].

Q3: I am trying to separate the 6-nitro intermediate from unreacted precursors. Hexane/Ethyl Acetate isn't working. What is the optimal solvent system? A3: While Hexane/Ethyl Acetate gradients are standard for many organic molecules, the high polarity of 1-Cyclopropyl-6-nitroquinolin-4-one requires a more polar system. Literature on the functionalization of fluoroquinolines demonstrates that purification is optimally achieved via column chromatography using gradients of Dichloromethane (DCM) and Ethyl Acetate (EtOAc) or DCM and Methanol (MeOH) (3)[3]. For nitro-substituted quinolines specifically, a gradient of EtOAc in DCM is highly effective for removing non-polar impurities (4)[4].

Part 2: Quantitative Data & Solvent System Comparison

To facilitate rapid method development, the following table summarizes the expected chromatographic behavior of 1-Cyclopropyl-6-nitroquinolin-4-one across various solvent systems.

Solvent SystemBasic ModifierExpected RfResolution / Elution Profile
Hexane : EtOAc (1:1)None< 0.10Poor. Compound is heavily retained; streaks at the baseline.
DCM : EtOAc (9:1)None0.25 - 0.35Moderate. Good for removing non-polar impurities, but tailing persists.
DCM : MeOH (95:5)None0.40 - 0.50Fair. Better elution speed, but significant band broadening occurs.
DCM : MeOH (95:5) 1% TEA 0.45 - 0.55 Excellent. Sharp bands, high recovery, minimal tailing.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology utilizing a self-validating dry-loading technique.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude 1-Cyclopropyl-6-nitroquinolin-4-one mixture in a volatile solvent capable of fully solubilizing the material (e.g., a large volume of 9:1 DCM/MeOH or THF).

  • Add dry silica gel to the flask (use a 1:2 to 1:3 ratio of crude mass to silica mass).

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator.

  • Validation Checkpoint 1: Inspect the silica. It must be a free-flowing powder. If it clumps or sticks to the glass, residual solvent remains or the compound-to-silica ratio is too high. Redissolve, add more silica, and re-evaporate.

Step 2: Column Packing & Loading

  • Pack the column using a slurry of silica gel in the starting mobile phase (e.g., 100% DCM with 1% TEA).

  • Carefully pour the dry-loaded silica powder evenly onto the flat surface of the packed column bed.

  • Add a thin protective layer of clean sand (approx. 1 cm) on top of the loaded sample to prevent disturbing the bed during solvent addition.

  • Validation Checkpoint 2: Before running the column, run a TLC of the dry-loaded silica directly. Spot the powder onto the baseline of a TLC plate, apply a drop of the target elution solvent, and develop. If the compound does not migrate cleanly from the baseline, your mobile phase is too non-polar.

Step 3: Gradient Elution

  • Begin elution with 100% DCM (containing 1% TEA) to wash away non-polar impurities.

  • Gradually increase polarity to DCM:MeOH (98:2) with 1% TEA, then to DCM:MeOH (95:5) with 1% TEA until the target compound elutes.

  • Collect fractions and verify purity via TLC or LC-MS.

Part 4: Troubleshooting Workflow Visualization

QuinolonePurification A Crude 1-Cyclopropyl-6-nitroquinolin-4-one B Evaluate TLC Profile A->B C Severe Tailing / Band Broadening? B->C E Poor Solubility during Loading? B->E G Co-elution with Impurities? B->G D Add 1-2% TEA to Mobile Phase C->D Yes F Implement Dry/Solid Loading E->F Yes H Optimize Gradient: Switch to DCM/MeOH or DCM/EtOAc G->H Yes

Fig 1: Decision matrix for troubleshooting quinolone chromatography.

References

  • Title: Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: 1

  • Title: 253 questions with answers in SILICA GEL | Science topic Source: ResearchGate URL: 2

  • Title: Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Application Notes and Protocols: 7-Chloro-6-nitroquinoline as a Precursor for Antimalarial Drugs Source: Benchchem URL: 4

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-Cyclopropyl-6-nitroquinolin-4-one

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of 1-Cyclopropyl-6-nitroquinolin-4-one via recrystallization. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of 1-Cyclopropyl-6-nitroquinolin-4-one via recrystallization. The purity of quinolone derivatives is paramount for their application in medicinal chemistry, and this document offers a framework for achieving high-purity crystalline material.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallizing 1-Cyclopropyl-6-nitroquinolin-4-one? A1: Recrystallization is a purification technique for solid compounds based on differential solubility.[2] The core principle is that the solubility of 1-Cyclopropyl-6-nitroquinolin-4-one, like most solids, increases with temperature.[1] The process involves dissolving the impure, crude compound in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. Impurities are ideally left behind in the cold solvent, known as the mother liquor.[3][4]

Q2: How does the molecular structure of 1-Cyclopropyl-6-nitroquinolin-4-one influence solvent selection? A2: The structure of 1-Cyclopropyl-6-nitroquinolin-4-one contains both polar and non-polar features, which dictates its solubility. The quinolone core and the electron-withdrawing nitro group (-NO₂) make the molecule quite polar.[5] Following the "like dissolves like" principle, polar solvents are generally good candidates for dissolving it.[5] Therefore, alcoholic solvents are often an excellent starting point for nitroaromatic compounds.[5]

Q3: When is a mixed-solvent system recommended for this compound? A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile (highly soluble when hot, sparingly soluble when cold).[5] This is a common and powerful technique for N-heterocycles.[6] You would use a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[5][7] The two solvents must be miscible, such as ethanol-water or dichloromethane-hexane.[1][5][7]

Q4: Why is slow cooling crucial for obtaining high-purity crystals? A4: Slow cooling is critical because it promotes the formation of a well-ordered crystal lattice.[2] This selective process tends to exclude impurity molecules from the growing crystals.[3] Rapid cooling can trap impurities within the crystal structure and often leads to the formation of smaller, less pure crystals.[2] For best results, allow the hot solution to cool gradually to room temperature before further cooling in an ice bath.[8]

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is the most critical step for successful recrystallization.[1] An ideal solvent should dissolve the compound completely at its boiling point but sparingly at room temperature.[1][2] The following table summarizes potential solvents for 1-Cyclopropyl-6-nitroquinolin-4-one based on the properties of structurally similar quinolone and nitroaromatic compounds. A preliminary screening with small amounts of crude material is highly recommended.[1]

Solvent/SystemTypeRationale & Expected BehaviorPotential Issues
Ethanol Polar ProticOften a good starting point for N-heterocycles and nitro-compounds.[4][5][6] Should exhibit a good solubility differential with temperature.May be too good a solvent, leading to lower recovery.
Methanol Polar ProticSimilar to ethanol but more polar; may dissolve the compound too well even at cold temperatures.[6]Potentially lower yield compared to ethanol.[9]
Acetone Polar AproticGood solvent for many organic compounds; its lower boiling point can be advantageous.[10]May not provide a large enough solubility difference between hot and cold.
Ethyl Acetate Moderately PolarA versatile solvent for a wide range of polarities.[6]Solubility might be too high for good crystal recovery.
Methanol/Chloroform Mixed (Polar Protic / Halogenated)This combination has been successfully used to recrystallize a related 7-substituted-8-nitrofluoroquinolone.[11][12]Requires careful optimization of the solvent ratio.
Ethanol/Water Mixed (Polar Protic)A common and effective pair where water acts as the anti-solvent, reducing solubility upon addition.[5][13]Risk of "oiling out" if the anti-solvent is added too quickly.
Dichloromethane/Hexane Mixed (Halogenated / Non-polar)Useful for more lipophilic compounds; hexane acts as the anti-solvent.[1][7]Lower boiling point of dichloromethane may limit the effective temperature range.

Experimental Protocol: Step-by-Step Recrystallization

This protocol provides a generalized workflow. The exact solvent and volumes must be optimized based on preliminary screening tests.[1]

1. Solvent Selection & Screening: a. Place ~20 mg of crude 1-Cyclopropyl-6-nitroquinolin-4-one into several small test tubes. b. Add a candidate solvent (e.g., ethanol) dropwise at room temperature, observing solubility. c. If insoluble, gently heat the tube in a water bath towards the solvent's boiling point.[1] d. The ideal solvent will dissolve the compound completely when hot but show low solubility when cold.[9]

2. Dissolution: a. Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask with a stir bar. b. Heat the chosen solvent in a separate flask. c. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating.[1] d. Use the minimum amount of hot solvent necessary to just dissolve the solid, creating a saturated solution.[1][9][14]

3. Decolorization (Optional): a. If the hot solution has a persistent color from impurities, remove it from the heat source. b. Allow it to cool slightly and add a small amount (spatula tip) of activated charcoal.[4] c. Re-heat the solution to boiling for a few minutes. d. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[14]

4. Crystallization: a. Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[8] b. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[10][14]

5. Isolation and Washing: a. Collect the purified crystals by vacuum filtration using a Büchner funnel.[14] b. Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[9][14]

6. Drying: a. Continue to draw air through the filter cake for several minutes to partially dry the crystals. b. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator to remove all residual solvent.[10]

Mandatory Visualization: Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored decolorize 2. Add Charcoal & Hot Filter is_colored->decolorize Yes cool 3. Slow Cooling & Ice Bath is_colored->cool No decolorize->cool filter_wash 4. Vacuum Filter & Wash with Cold Solvent cool->filter_wash dry 5. Dry Crystals filter_wash->dry impurities Mother Liquor (Impurities in Solution) filter_wash->impurities end End: Pure Crystalline Product dry->end

Caption: A logical workflow for the purification of crude solids via recrystallization.

Troubleshooting Guide

Problem: My compound "oils out" instead of forming crystals.

  • Cause: This common issue occurs when the compound's melting point is lower than the solvent's boiling point, or when a high concentration of impurities significantly depresses the melting point.[5][14]

  • Solution:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the solution's saturation point. Allow it to cool very slowly.[5][14]

    • Change Solvent System: Select a single solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then reheat to clarify and cool slowly.[7][14]

Problem: No crystals form, even after cooling in an ice bath.

  • Cause: The solution is likely supersaturated, meaning it contains more dissolved solute than it theoretically should, but crystallization has not been initiated.[15] This can also be caused by using too much solvent initially.[15]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask below the surface of the liquid with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6][7][9]

    • Add a Seed Crystal: If a small amount of the pure solid is available, add a tiny crystal to the solution to initiate crystallization.[7][9]

    • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it using a rotary evaporator or a gentle stream of nitrogen and attempt to cool the more concentrated solution again.[15]

Problem: The final yield of purified crystals is very low.

  • Cause: This is often due to using too much solvent during the dissolution step or the compound having significant solubility in the cold solvent.[9][14]

  • Solution:

    • Minimize Hot Solvent: During dissolution, be patient and add the hot solvent in very small portions, ensuring you use only the absolute minimum required.[14]

    • Ensure Thorough Cooling: Maximize crystal formation by allowing sufficient time for cooling, first to room temperature and then in an ice bath for at least 30 minutes.[10][14]

    • Recover a Second Crop: The mother liquor may still contain a significant amount of the dissolved product. Concentrate the mother liquor by evaporation and cool it again to collect a second, though likely less pure, crop of crystals.[14]

Problem: The recrystallized product is still colored.

  • Cause: Colored impurities are co-crystallizing with your product.

  • Solution:

    • Use Activated Charcoal: Perform the recrystallization again, but this time include the optional decolorization step with activated charcoal after the initial dissolution.[4] The charcoal will adsorb many colored organic impurities, which can then be removed by hot filtration.[3][14]

    • Repeat Recrystallization: A second recrystallization of the purified material may be necessary to remove stubborn impurities.[4]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • Benchchem. (2025).
  • Hein, C. (1959). Method of crystallizing nitro products. U.S. Patent 2,874,196.
  • Benchchem. (2025).
  • Ehrfeld, W. (1958). Process of recrystallizing nitro explosives. U.S. Patent 2,858,346.
  • University of Toronto.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Benchchem. (2025).
  • University of Alberta.
  • University of Colorado Boulder.
  • Benchchem. (2025).
  • University of York. Problems with Recrystallisations. University of York, Department of Chemistry.
  • University of Massachusetts Boston.
  • CN117402112A. (2024). A method for purifying 8-hydroxyquinoline reaction solution.
  • Al-Hiari, Y. M., Qandil, A. M., Al-Zoubi, R. M., & Taha, M. O. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Molbank, 2010(3), M669. MDPI. [Link]

  • Al-Hiari, Y. M., Qandil, A. M., Al-Zoubi, R. M., & Taha, M. O. (2010). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.
  • Paderes, M. C., de Souza, M. V. N., & Wardell, J. L. (2008). 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o240.
  • Schmalzbauer, M., Gieshoff, T., & Waldvogel, S. R. (2020). Highly Selective Electrosynthesis of 1H-1-Hydroxyquinol-4-ones–Synthetic Access to Versatile Natural Antibiotics. Organic Process Research & Development, 24(8), 1465-1472. PMC.
  • Benchchem. (2025).
  • ChemicalBook. (n.d.). 1-CYCLOPROPYL-5-NITRO-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3- QUINOLINECARBOXYLIC ACID ETHYL ESTER.
  • WO2005102266A2. (2005). ANHYDROUS CRYSTALLINE FORMS I AND II OF 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL) 4-OXO-1, 4-DIHYDROQUINOLINE-.
  • Benchchem. (2025). Synthesis of 4-Cyclopropylindoles from 1-Cyclopropyl-2-nitrobenzene: Application Notes and Protocols for Researchers. Benchchem.
  • Sharma, P., Sharma, S., & Kumar, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 213-217. MedCrave online.
  • TOKU-E. (n.d.).
  • Seidell, A. (1919).
  • Drake, N. L., & Teague, P. C. (1947). 6-methoxy-8-nitroquinoline. Organic Syntheses, 27, 57. Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-6-nitroquinolin-4-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-6-nitroquinolin-4-one. It addresses common challenges related to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-6-nitroquinolin-4-one. It addresses common challenges related to the formation of nitro impurities, offering troubleshooting strategies and optimized protocols to ensure high purity and yield.

Introduction

1-Cyclopropyl-6-nitroquinolin-4-one is a key intermediate in the synthesis of various fluoroquinolone antibiotics. The presence of nitro impurities, such as dinitro compounds or positional isomers, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed to provide a comprehensive resource for identifying, controlling, and reducing these impurities during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Cyclopropyl-6-nitroquinolin-4-one, and where do impurities typically arise?

The most prevalent method for synthesizing the quinolone core is the Gould-Jacobs reaction.[1][2][3] This multi-step process involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Nitro impurities can be introduced at various stages, particularly during the nitration of the aniline precursor or during the cyclization step, where side reactions can lead to the formation of undesired isomers.

Q2: What are the primary types of nitro impurities encountered in this synthesis?

The main nitro-related impurities include:

  • Dinitro compounds: Resulting from over-nitration of the aromatic ring.

  • Positional isomers: Where the nitro group is attached to a different position on the quinolone scaffold.

  • N-nitroso impurities: These are a class of highly potent mutagenic impurities that can form from the reaction of a nitroso compound with secondary or tertiary amines under acidic conditions.[4][5]

Q3: What analytical techniques are recommended for the detection and quantification of nitro impurities?

High-performance liquid chromatography (HPLC) is a robust method for routine analysis and quantification of impurities. For more detailed characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[4][6] These techniques offer the sensitivity and specificity required to detect trace-level impurities.[6][7]

Troubleshooting Guide

Problem 1: High Levels of Dinitro Impurities Detected

Possible Cause: Over-nitration of the aniline starting material is the most likely cause. This can be due to excessive nitrating agent, elevated reaction temperatures, or prolonged reaction times.

Solution:

  • Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). Use a slight excess, but avoid large molar equivalents.

  • Temperature Management: Maintain a low and consistent temperature during the nitration process, typically between 0-10 °C.

  • Slow Addition: Add the nitrating agent dropwise to the aniline solution with vigorous stirring to ensure even distribution and prevent localized overheating.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to stop the reaction once the desired mono-nitrated product is formed.

Problem 2: Presence of Positional Nitro Isomers

Possible Cause: The formation of positional isomers is often a result of a lack of regioselectivity during the electrophilic aromatic substitution (nitration) or the thermal cyclization step of the Gould-Jacobs reaction.[2]

Solution:

  • Starting Material Selection: The directing effects of the substituents on the aniline ring play a crucial role. Ensure the use of a starting material that favors nitration at the desired position.

  • Cyclization Conditions: The high temperatures required for the cyclization can sometimes lead to side reactions. Modern approaches using microwave irradiation can offer better control over the reaction conditions, potentially leading to improved yields and fewer byproducts.[8][9]

  • Alternative Catalysts: While the Gould-Jacobs reaction is traditionally thermally driven, the use of catalysts like Eaton's reagent (P2O5 in methanesulfonic acid) can promote cyclization under milder conditions, which may improve regioselectivity.[8]

Problem 3: Difficulty in Removing Nitro Impurities via Recrystallization

Possible Cause: The structural similarity between the desired product and its nitro-isomeric impurities can lead to co-crystallization, making separation by simple recrystallization ineffective.

Solution:

  • Chromatographic Purification: Utilize preparative HPLC or column chromatography for efficient separation. These techniques exploit subtle differences in polarity to achieve high purity.[10]

  • Selective Chemical Reduction: In some cases, it may be advantageous to selectively reduce the impurity. For example, a mild reducing agent might convert a dinitro impurity to a mono-nitro amino compound, which would have significantly different solubility and chromatographic properties, making it easier to separate. Common reducing agents for nitro groups include catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2).[11][12][13]

Optimized Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-6-nitroquinolin-4-one via Modified Gould-Jacobs Reaction

This protocol incorporates modern techniques to improve yield and minimize impurities.

Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)

  • In a microwave-safe vial, combine 3-nitroaniline (1.0 eq) and DEEM (1.1 eq).

  • Seal the vial and heat the mixture using a microwave reactor at 120 °C for 10-15 minutes.

  • Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Transfer the intermediate to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250 °C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the crude product.

  • Filter the solid and wash with cold ethanol.

Step 3: Saponification and Decarboxylation

  • Suspend the crude product in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Collect the solid by filtration, wash with water, and dry.

  • Heat the dried solid above its melting point until carbon dioxide evolution ceases to yield 1-Cyclopropyl-6-nitroquinolin-4-one.

Protocol 2: Purification by Preparative HPLC

For high-purity requirements, preparative HPLC is recommended.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (of a concentrated solution)

Visualizations

Synthetic Pathway and Impurity Formation

A 3-Nitroaniline C Condensation Intermediate A->C I1 Dinitro Impurities A->I1 Over-nitration B DEEM B->C D 1-Cyclopropyl-6-nitroquinolin-4-one C->D Thermal Cyclization I2 Positional Isomers C->I2 Side Reactions

Caption: Synthesis of 1-Cyclopropyl-6-nitroquinolin-4-one and potential impurity formation points.

Troubleshooting Workflow

Start High Impurity Levels Detected Identify Identify Impurity (LC-MS) Start->Identify Dinitro Dinitro Impurity? Identify->Dinitro Positional Positional Isomer? Dinitro->Positional No Sol_Dinitro Optimize Nitration: - Control Temperature - Adjust Stoichiometry Dinitro->Sol_Dinitro Yes Sol_Positional Optimize Cyclization: - Use Microwave - Consider Catalyst Positional->Sol_Positional Yes Purify Purification Challenge? Positional->Purify No End Achieve Desired Purity Sol_Dinitro->End Sol_Positional->End Sol_Purify Use Preparative HPLC or Selective Reduction Purify->Sol_Purify Yes Purify->End No Sol_Purify->End

Caption: A logical workflow for troubleshooting nitro impurities.

Summary of Impurities and Control Strategies

Table 2: Common Nitro Impurities and Mitigation

Impurity TypePotential CauseRecommended Analytical MethodMitigation Strategy
Dinitro Compounds Over-nitration, high temperatureHPLC, LC-MSStrict control of nitrating agent stoichiometry and temperature.
Positional Isomers Lack of regioselectivity in cyclizationHPLC, LC-MS, NMROptimization of cyclization conditions (microwave, catalysts).
N-Nitroso Impurities Presence of residual nitrites and secondary/tertiary aminesLC-MS/MS, GC-MSAvoid use of nitrite-containing reagents late in the synthesis; thorough purification.[4][5]

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6). Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.). Retrieved from [Link]

  • Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - Frontiers. (n.d.). Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025, January 26). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19). Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved from [Link]

  • Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - PMC. (2022, September 21). Retrieved from [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ? | ResearchGate. (2016, June 24). Retrieved from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - ResearchGate. (2024, August 20). Retrieved from [Link]

  • Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2‑Quinolones via Thiolate-Mediated Cyclization of (E)‑2-Aminocinnamic Acid Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020, April 27). Retrieved from [Link]

  • Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS—Method Optimization Using I-Optimal Mixture Design - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS Method Optimization Using I-Optimal Mixture Design | ACS Omega - ACS Publications. (2024, February 15). Retrieved from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020, February 5). Retrieved from [Link]

  • 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid - MDPI. (2010, March 24). Retrieved from [Link]

  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. (2014, January 15). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). Retrieved from [Link]

  • Purification made easy - secrets of science. (n.d.). Retrieved from [Link]

  • A new synthetic route to 7‐halo‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents - ResearchGate. (2025, August 9). Retrieved from [Link]

  • A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs) - RSIS International. (2025, October 13). Retrieved from [Link]

  • US5569756A - Purification of chemically modified cyclodextrins - Google Patents. (n.d.).
  • EP0078362B1 - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, process for their preparation and antibacterial agents containing them - Google Patents. (n.d.).
  • ANHYDROUS CRYSTALLINE FORMS I AND II OF 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL) 4-OXO-1, 4-DIHYDROQUINOLINE-. (2005, October 26). Retrieved from [Link]

  • Purification and characterization of 1-nitropyrene nitroreductases from Bacteroides fragilis. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Cyclopropyl-6-nitroquinolin-4-one

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical scientists, and drug development professionals encountering severe chromatographic challenges with 1-Cyclopropyl-6-nitroquinolin-4-one .

Rather than relying on generic HPLC advice, this guide deconstructs the specific molecular liabilities of your analyte to provide causality-driven, field-proven solutions.

Mechanistic Overview: The Root Causes of Tailing

Peak tailing for quinolone derivatives is rarely a single-variable problem. To troubleshoot effectively, we must first understand the structural causality behind the chromatographic behavior of 1-Cyclopropyl-6-nitroquinolin-4-one. The tailing typically arises from two distinct secondary interactions:

  • Silanol Exchange (Stationary Phase): The conjugated nitrogen system within the quinoline ring is susceptible to strong hydrogen bonding and ion-exchange interactions with1 (Si-O⁻) on the silica surface[1].

  • Metal Chelation (System Hardware): The ketone oxygen at the 4-position acts as a potent ligand. As the molecule travels through the HPLC system, it reversibly coordinates with transition metals (such as Fe³⁺ from stainless steel or Ti⁴⁺ from titanium frits), causing a delayed elution of a fraction of the sample[2].

G cluster_mechanisms Primary Tailing Mechanisms Start 1-Cyclopropyl-6-nitroquinolin-4-one Mech1 Silanol Interaction (Ion-Exchange / H-Bonding) Start->Mech1 Mech2 Metal Chelation (Fe³⁺, Ti⁴⁺ in Hardware) Start->Mech2 Effect1 Secondary Retention on Stationary Phase Mech1->Effect1 Effect2 Delayed Elution from Frit/Tubing Surfaces Mech2->Effect2 Result Peak Tailing (Asymmetry Factor > 1.5) Effect1->Result Effect2->Result

Mechanistic pathways leading to quinolone peak tailing.

Troubleshooting FAQs

Q1: I am using a standard C18 column with a water/acetonitrile gradient, but the peak asymmetry factor is >2.0. Why is this happening? A: Standard C18 columns, especially older "Type A" silica, have a high density of residual silanols. At a neutral or mid-range pH (pH 4–7), these silanols are ionized (Si-O⁻). This creates a strong ion-exchange interaction with the conjugated system of your analyte[1]. Expert Fix: Shift the mobile phase pH to suppress silanol ionization (pH < 3.0) using phosphoric or formic acid[3].

Q2: My molecule lacks the C3-carboxylic acid found in standard fluoroquinolones (like ciprofloxacin). Does it still chelate metals? A: Yes. While traditional fluoroquinolones use a C3-COOH/C4-ketone bidentate system, research on structurally similar4 demonstrates that the core 4-quinolone ring still undergoes severe metal coordination with system hardware. Without the addition of a metal chelator, these molecules exhibit excessive peak broadening and tailing[4].

Q3: I adjusted the pH to 2.5, but the tailing persists. Could the HPLC hardware be responsible? A: Absolutely. Quinolones are notorious for chelating metal ions leached from stainless steel or even "iron-free" titanium systems[2]. Expert Fix: Introduce a metal chelator into your mobile phase. Adding 200 µM EDTA to the aqueous line effectively masks metal active sites, preventing the quinolone from binding[4].

Q4: If I cannot use EDTA due to MS compatibility, how can I mask the silanol interactions? A: For LC-UV systems, adding a competitive amine modifier like 5 at 0.1% (v/v) is highly effective. TEA is a small, strongly basic molecule that preferentially binds to active silanol sites, acting as a sacrificial blocker so your larger quinolone molecule elutes symmetrically[5]. For LC-MS, switch to a column with polar-embedded groups (e.g., amide linkages) which intrinsically shield residual silanols.

Quantitative Impact of Mobile Phase Additives

The table below synthesizes the expected quantitative improvements in peak shape when applying specific mobile phase modifications to quinolone analyses.

Mobile Phase ConditionPrimary Mechanism AddressedTypical USP Tailing Factor (Tf)Recommendation Level
Standard H2O/ACN (pH 6)None (Baseline)2.5 - 3.5Not Recommended
H2O/ACN + H3PO4 (pH 2.5)Silanol Suppression1.6 - 1.8Moderate[3]
H2O/ACN + 0.1% TEASilanol Competition1.1 - 1.3High (LC-UV only)[5]
H2O/ACN + 200 µM EDTAMetal Chelation Masking1.0 - 1.2High (LC-MS/UV)[4]

Experimental Protocols: Self-Validating System Passivation

To definitively diagnose and resolve metal-induced tailing, follow this step-by-step passivation protocol. This protocol is designed as a self-validating diagnostic loop: by isolating the system hardware from the column, you can definitively prove whether the tailing is caused by stationary phase chemistry or system hardware.

Step-by-Step Methodology
  • Baseline Assessment: Inject your 1-Cyclopropyl-6-nitroquinolin-4-one sample using your standard mobile phase. Record the USP Tailing Factor (Tf).

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume PEEK union.

  • Diagnostic System Flush: Flush the entire HPLC system (lines, autosampler, and detector) with 0.1 M EDTA (adjusted to pH 8.0) at 1.0 mL/min for 40 minutes. This strips bound transition metals from the stainless steel/titanium surfaces[2].

  • Water Wash: Flush the system with LC-MS grade water for 30 minutes to remove residual EDTA salts.

  • Re-evaluation (The Validation Step): Reinstall the analytical column and inject your sample again using the original mobile phase.

    • Causality Check: If the peak shape improves immediately but degrades over subsequent injections, you have validated that active metal leaching from the hardware is the root cause.

  • Permanent Mobile Phase Formulation: To maintain passivation, prepare Solvent A (Aqueous) by dissolving 200 µM EDTA and 0.1% Formic Acid in LC-MS grade water[4]. Sonicate for 15 minutes. Prepare Solvent B (Organic) with 0.1% Formic Acid in Acetonitrile.

Workflow Step1 Assess Peak Shape (Tf > 1.5) Step2 Adjust Mobile Phase pH (pH 2.5 - 3.0) Step1->Step2 Decision1 Tailing Resolved? Step2->Decision1 Step3 Add Amine Modifier (0.1% TEA) Decision1->Step3 No Success Optimal Peak Shape (Tf 1.0 - 1.2) Decision1->Success Yes Decision2 Tailing Resolved? Step3->Decision2 Step4 System Passivation (0.1 M EDTA Flush) Decision2->Step4 No Decision2->Success Yes Step4->Success Resolves Metal Binding

Step-by-step workflow for resolving quinolone peak tailing.

References

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids Source: National Institutes of Health (PMC) URL:[Link]

  • Comparison of Reversed-Phase Liquid Chromatographic Methods for the Separation of New Quinolones Source: Oxford Academic (OUP) URL:[Link]

  • Ion-pairing and reversed phase liquid chromatography for the determination of three different quinolones Source: Arabian Journal of Chemistry URL:[Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention Source: SilcoTek / Journal of Chromatography A URL:[Link]

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Overcoming thermal degradation of 1-Cyclopropyl-6-nitroquinolin-4-one

Welcome to the technical support center for 1-Cyclopropyl-6-nitroquinolin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Cyclopropyl-6-nitroquinolin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. The presence of the nitro group on the quinolone scaffold makes this molecule particularly susceptible to thermal degradation, a common challenge that can lead to reduced yields, impure products, and inconsistent experimental outcomes.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you understand, mitigate, and overcome the challenges associated with the thermal instability of 1-Cyclopropyl-6-nitroquinolin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is 1-Cyclopropyl-6-nitroquinolin-4-one and why is it important?

1-Cyclopropyl-6-nitroquinolin-4-one is a heterocyclic organic compound. It serves as a key building block in the synthesis of more complex molecules, particularly in the development of quinolone and fluoroquinolone antibiotics.[1][2][3][4] The core structure is a quinolin-4-one, and its substituents—a cyclopropyl group at the N1 position and a nitro group at the C6 position—are critical for its reactivity and subsequent conversion into active pharmaceutical ingredients (APIs). For example, it is an intermediate in the synthesis of compounds related to ciprofloxacin.[5][6]

Q2: What makes 1-Cyclopropyl-6-nitroquinolin-4-one prone to thermal degradation?

The primary cause of its thermal instability is the nitroaromatic system . The carbon-nitro (C-NO₂) bond on the aromatic ring has a significant bond-dissociation energy, but it is often the weakest point in the molecule under thermal stress.[7] At elevated temperatures, this bond can cleave, initiating a cascade of decomposition reactions. This process can be autocatalytic, meaning the degradation products can accelerate further decomposition.[7][8]

The main degradation pathways for nitroaromatic compounds include:

  • C-NO₂ Bond Homolysis: The breaking of the bond to form a quinolinyl radical and a nitrogen dioxide radical (•NO₂).[9][10]

  • Isomerization: The nitro group can isomerize to a nitrite (–O–N=O), which is less stable and can rapidly cleave.[9]

These initiation steps can lead to complex secondary reactions, including polymerization and the formation of various gaseous byproducts, resulting in a discolored, impure final product.

Q3: What are the common observable signs of thermal degradation?

Researchers typically encounter the following indicators of degradation during synthesis, work-up, or storage:

  • Color Change: The reaction mixture or isolated solid may darken significantly, often turning from a yellow or light-brown to a dark brown or black tar-like substance.

  • Low or Inconsistent Yields: Despite seemingly successful reaction conditions, the final isolated yield is much lower than expected.

  • Poor Purity Profiles: Chromatographic analysis (e.g., HPLC, TLC) reveals multiple unexpected peaks, indicating the presence of impurities.

  • Gas Evolution: In severe cases, particularly with heating in a closed system, a noticeable evolution of brown gas (NO₂) may occur, which is a clear sign of C-NO₂ bond cleavage.

  • Insolubility: The formation of polymeric, insoluble byproducts can make purification difficult.

Troubleshooting Guide: Proactive Mitigation Strategies

This section provides actionable, causality-driven advice for preventing thermal degradation before it becomes a significant issue.

Q4: How can I optimize reaction conditions to minimize degradation?

The key is to provide enough energy for the desired reaction to proceed efficiently without reaching the activation energy threshold for decomposition.

Core Principle: Every degree matters. The rate of decomposition reactions often increases exponentially with temperature.

ParameterRecommended ActionScientific Rationale
Temperature Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Target < 80 °C where feasible. Nitroaromatic decomposition is highly temperature-dependent.[7][8] Lowering the temperature directly reduces the kinetic energy available to initiate C-NO₂ bond cleavage.
Solvent Use high-boiling point, aprotic solvents like DMSO, DMF, or NMP if heating is necessary. Avoid protic solvents like alcohols if possible.Aprotic solvents can better solvate the molecule without participating in degradation pathways. High-boiling points allow for better temperature control without pressurization.
Reaction Time Monitor the reaction closely (e.g., by TLC or HPLC) and stop it as soon as the starting material is consumed. Do not leave reactions heating unnecessarily overnight.Prolonged exposure to heat, even at a "safe" temperature, increases the cumulative thermal stress on the molecule and allows slow degradation processes to become significant.
Atmosphere Conduct all reactions under an inert atmosphere (Nitrogen or Argon).This prevents oxidative degradation, which can occur in the presence of air at elevated temperatures and can be initiated by radical species formed during initial thermal decomposition.[11]
Light Protect the reaction vessel from direct light, especially UV light.Photons can provide the energy to excite the nitroaromatic system, potentially lowering the activation energy for degradation pathways.
Q5: Can incompatible reagents or catalysts worsen thermal stability?

Yes. Certain chemical species can catalyze or lower the onset temperature of decomposition.

  • Strong Bases and Acids: Be cautious with strong bases (e.g., NaOH, KOH) or acids, as they can catalyze decomposition pathways in the quinolone ring system or interact with the nitro group.[7][8] If a base is required, consider using milder organic bases (e.g., triethylamine, DIPEA) or inorganic carbonates (e.g., K₂CO₃).

  • Metals: Trace metals, particularly transition metals like iron, can catalyze the reduction of the nitro group, leading to side reactions.[7] Ensure glassware is scrupulously clean. If using metal catalysts for a subsequent step, add them only when needed and at the correct temperature. Quinolones are known to chelate metal ions, which can alter their stability and reactivity.[12]

Q6: What is the best practice for work-up and purification to avoid degradation?

The work-up and purification stages are critical, as the product is often heated during solvent removal or distillation.

Core Principle: Minimize thermal exposure at every step.

Below is a recommended workflow designed to mitigate thermal stress during product isolation.

Purification Workflow A Reaction Completion (Verified by HPLC/TLC) B Cool to Room Temperature (Under Inert Atmosphere) A->B C Quench Reaction (e.g., with water or mild acid/base) B->C D Liquid-Liquid Extraction (Use appropriate organic solvent) C->D E Wash Organic Layer (e.g., with brine) D->E F Dry over Anhydrous Agent (e.g., Na₂SO₄, MgSO₄) E->F G Solvent Removal F->G H Rotary Evaporation (Bath Temp < 40°C) G->H CRITICAL STEP: Avoid excessive heat I High Vacuum Drying (At Ambient Temperature) H->I J Purification Step I->J K Column Chromatography (If necessary) J->K Option 1 L Recrystallization (Minimal heating to dissolve) J->L Option 2 M Final Product (Store cool, dark, inert) K->M L->M

Caption: Recommended workflow for work-up and purification.

Analytical & Diagnostic Workflows

Q7: How do I definitively detect and quantify thermal degradation?

Visual inspection is subjective. A robust analytical strategy is essential for accurate assessment.

TechniquePurposeKey Insights Provided
High-Performance Liquid Chromatography (HPLC-UV) Primary Tool. Quantify the parent compound and detect impurities.A "stability-indicating method" must be developed where degradation product peaks are fully resolved from the main compound peak.[13] A decrease in the main peak area and the appearance of new peaks over time or under stress confirms degradation.[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identify degradation products.Provides molecular weights of impurities, allowing for the structural elucidation of degradation pathways (e.g., confirming the loss of the NO₂ group, m/z -46).[16]
Differential Scanning Calorimetry (DSC) Determine the onset temperature of decomposition.DSC measures the heat flow into or out of a sample as it is heated. A sharp exothermic peak indicates the temperature at which rapid, energetic decomposition begins.[17][18][19] This is invaluable for defining a maximum safe operating temperature.
Thermogravimetric Analysis (TGA) Measure mass loss as a function of temperature.TGA complements DSC by showing the temperature at which the sample loses mass, often due to the evolution of gaseous byproducts like NO₂ and CO.[18][19]
Q8: How can I perform a forced degradation (stress testing) study?

A forced degradation study is a systematic way to understand the stability of your compound.[13] It involves subjecting the material to harsh conditions to intentionally induce degradation, which helps in developing a stability-indicating analytical method.

Protocol: Forced Degradation of 1-Cyclopropyl-6-nitroquinolin-4-one
  • Prepare Stock Solutions: Prepare several identical solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Establish Control: Keep one sample at a control condition (e.g., 4°C, protected from light).

  • Apply Stress Conditions (in separate vials):

    • Thermal Stress: Heat a sample at a controlled elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[20]

    • Acidic Stress: Add a small amount of dilute HCl (e.g., 0.1 M) and keep at room temperature.

    • Basic Stress: Add a small amount of dilute NaOH (e.g., 0.1 M) and keep at room temperature.

    • Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Photolytic Stress: Expose a solution to a UV lamp for a defined period.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples (including the control) by a high-resolution HPLC-UV method.

  • Evaluation: Compare the chromatograms. The goal is to see a partial degradation of the main peak and the appearance of well-resolved impurity peaks. This validates that your HPLC method is "stability-indicating." The thermal stress sample is of primary interest for this specific topic.

The following diagram illustrates the logic of a stability-indicating method development workflow.

Stability_Method_Dev cluster_Stress Forced Degradation cluster_Analysis Analytical Workflow Thermal Thermal Stress (e.g., 80°C) Inject Inject Control & Stressed Samples Thermal->Inject Acid Acid Stress (0.1M HCl) Acid->Inject Base Alkaline Stress (0.1M NaOH) Base->Inject Oxidative Oxidative Stress (3% H₂O₂) Oxidative->Inject HPLC_Dev Develop HPLC Method (Column, Mobile Phase, etc.) HPLC_Dev->Inject Resolution Assess Peak Resolution Inject->Resolution Resolution->HPLC_Dev Peaks co-elute. Modify method. Validated Method is Stability-Indicating Resolution->Validated Degradant peaks are well-separated from parent peak Control Control Sample (Unstressed) Control->Inject

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 1-Cyclopropyl-6-nitroquinolin-4-one Reduction

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the reduction of 1-cyclopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the reduction of 1-cyclopropyl-6-nitroquinolin-4-one derivatives to their 6-amino counterparts. This transformation is a critical node in the synthesis of fluoroquinolone antibiotics and novel therapeutic agents [1].

Below, you will find mechanistic insights, optimized protocols, and a targeted FAQ to help you balance catalyst loading, prevent over-reduction, and maximize your yields.

Mechanistic Overview & Causality

The catalytic hydrogenation of an aromatic nitro group is not a single-step event; it is a complex cascade of reductions. Understanding this pathway is essential for diagnosing stalled reactions. The reduction proceeds via a nitroso intermediate, followed by a hydroxylamine intermediate, before the final N–O bond cleavage yields the primary amine.

The conversion of the hydroxylamine to the amine is the rate-limiting step . It requires the intermediate to strongly chemisorb to the catalyst's active metal sites. If your catalyst loading is insufficient, or if the active sites become poisoned by solvent impurities, the hydroxylamine will prematurely desorb and accumulate, leading to stalled reactions and complex purification profiles.

G N1 6-Nitroquinolone (-NO2) N2 Nitroso Intermediate (-NO) N1->N2 H2, Catalyst (Fast) N3 Hydroxylamine (-NHOH) N2->N3 H2, Catalyst (Fast) N4 6-Aminoquinolone (-NH2) N3->N4 H2, Catalyst (Rate-Limiting) N5 Over-reduced Byproduct N4->N5 Excess Catalyst (Side Reaction)

Mechanistic pathway of 6-nitroquinolone reduction.

Catalyst Selection & Quantitative Optimization Data

Selecting the right catalyst and optimizing its load is a delicate balance between driving complete conversion and preventing over-reduction (such as the reductive cleavage of C-7 halogens or the hydrogenation of the quinolone C2-C3 double bond).

Table 1: Catalyst Optimization Parameters for 6-Nitroquinolones

Catalyst SystemTypical Loading (wt% to substrate)Solvent SystemTemp (°C)H2 PressurePrimary AdvantagePrimary Disadvantage
10% Pd/C 5% – 10%MeOH or DMF20 – 401 – 3 atmHighly active, fast kinetics for pure nitro reduction [1].High risk of C-7 dehalogenation; sensitive to sulfur.
Raney Nickel 10% – 20% (wet)DMF / EtOH25 – 501 – 5 atmExcellent chemoselectivity; preserves C-7 halogens [2].Pyrophoric hazard; heterogeneous slurry is hard to filter.
Fe powder / AcOH 300% – 500% (stoichiometric)Acetic Acid60 – 80N/ANo over-reduction; bypasses H2 gas requirements [3].Generates iron oxide sludge; difficult workup.

Standard Operating Procedure: Raney-Ni Catalyzed Reduction

To ensure a self-validating and highly chemoselective system, this protocol utilizes Raney Nickel in DMF. This method provides the best balance of safety and selectivity for complex 1-cyclopropyl-6-nitroquinolin-4-one cores, specifically preventing the dehalogenation of adjacent substituents[2, 3].

Materials:

  • 1-Cyclopropyl-6-nitro-4-oxo-1,4-dihydroquinoline derivative (Substrate)

  • Raney®-Nickel (Aqueous slurry)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrogen gas (Parr reactor or double-layered balloon)

Step-by-Step Methodology:

  • Catalyst Preparation & Solvent Exchange (Critical Step): Weigh 15 wt% of Raney-Ni (relative to the substrate) as an aqueous slurry. Wash the catalyst three times with absolute ethanol, then twice with anhydrous DMF to remove water. Caution: Never allow the catalyst to dry out, as it is highly pyrophoric.

  • Substrate Addition: Dissolve the 6-nitroquinolone substrate in anhydrous DMF (approx. 10 mL per gram of substrate) and transfer it to the reaction vessel containing the wet Raney-Ni.

  • Purging the System: Seal the vessel. Purge the headspace with inert Nitrogen gas three times, followed by three purges with Hydrogen gas to establish the reactive atmosphere.

  • Reaction Execution: Pressurize the vessel with H2 to 1-3 atm. Stir vigorously (800+ RPM) at room temperature for 4 to 12 hours. Causality Note: High agitation is mandatory to overcome the gas-liquid-solid mass transfer barrier inherent to heterogeneous hydrogenation. Poor mixing will starve the catalyst of hydrogen.

  • Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the nitro peak and the transient hydroxylamine mass [M+H - 16]. Do not stop the reaction until the hydroxylamine peak is completely consumed and only the amine [M+H - 30 from original] is present.

  • Quenching and Filtration: Purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen blanket. Do not let the Celite pad dry. Wash the pad with excess DMF.

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate the 6-aminoquinolone using cold water.

Troubleshooting & FAQs

Q1: My reduction is stalling, and LC-MS shows a mass corresponding to the hydroxylamine intermediate. Should I increase the catalyst load? A: Not immediately. Because the cleavage of the hydroxylamine N–O bond requires the molecule to strongly chemisorb to the metal surface, mass transfer is usually the culprit. Before adding more catalyst, check your agitation rate. Poor mixing limits H2 availability at the catalyst surface, causing the catalyst to become "hydrogen-starved." If agitation is optimal, the catalyst may be poisoned. In that case, filtering the mixture and resubjecting it to a fresh batch of catalyst (at a lower 5 wt% load) is more effective than adding more catalyst to a poisoned system.

Q2: I am using 10% Pd/C and observing dehalogenation at the C-7 position. How do I prevent this? A: Palladium is highly prone to oxidative addition into C-Cl and C-F bonds, leading to hydrodehalogenation. To prevent this, you must switch the thermodynamic driver. You have two options:

  • Switch to Raney Nickel (as detailed in the SOP), which has a much lower propensity for carbon-halogen bond cleavage [3].

  • If you must use Pd/C, dope the reaction with a catalytic poison (like ethylenediamine or trace vanadium) to dampen the catalyst's activity, or strictly limit the H2 pressure to 1 atm and stop the reaction the exact moment the nitro group is consumed.

Q3: How do I determine if my catalyst load is too high for 1-cyclopropyl-6-nitroquinolin-4-one reduction? A: Over-loading the catalyst (e.g., >15 wt% Pd/C) often leads to over-reduction. For 1-cyclopropyl-6-nitroquinolin-4-one derivatives, this manifests as the hydrogenation of the quinolone core's C2-C3 double bond or the reductive opening of the cyclopropyl ring. If you observe[M+H + 2] or [M+H + 4] peaks in your mass spectra, your catalyst load is too high. Reduce the loading to 5 wt% and monitor strictly.

Q4: How do I optimize the Pd/C catalyst load for a scale-up without causing runaway exotherms? A: Nitro reduction is highly exothermic ( ΔH≈−550 kJ/mol). For scale-up, do not scale the catalyst linearly. Start by reducing the Pd/C load from 10 wt% to 2-5 wt%. Instead of batch-loading the hydrogen, use a mass flow controller to meter the H2 gas into the reactor slowly. This makes the reaction mass-transfer limited rather than kinetically limited, allowing your reactor's cooling jacket to handle the heat load safely.

Q5: The isolated 6-aminoquinolone is turning dark brown upon exposure to air. Is the catalyst load to blame? A: No, this is an inherent property of electron-rich anilines. 6-Aminoquinolones are highly susceptible to air oxidation, forming colored quinone-imine oligomers. To mitigate this, ensure your post-reaction filtration is done under an inert atmosphere, and consider storing the final product under argon or converting it to a stable hydrochloride salt immediately after isolation.

References

  • A process for the preparation of the core structure in quinolone and napthyridone class of antibiotics.
  • New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery. RSC Medicinal Chemistry.
  • From 6-Aminoquinolone Antibacterials to 6-Amino-7-thiopyranopyridinylquinolone Ethyl Esters as Inhibitors of Staphylococcus aureus Multidrug Efflux Pumps. Journal of Medicinal Chemistry.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assay Validation for 1-Cyclopropyl-6-nitroquinolin-4-one Quantification: A Comparative Analysis

Introduction: The Imperative for Rigorous Assay Validation In the landscape of drug development, the journey of a novel chemical entity from the laboratory to the clinic is paved with data. The integrity of this data is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Assay Validation

In the landscape of drug development, the journey of a novel chemical entity from the laboratory to the clinic is paved with data. The integrity of this data is paramount. For a compound like 1-Cyclopropyl-6-nitroquinolin-4-one, a quinolone derivative with therapeutic potential, the ability to accurately and reliably quantify its concentration in various matrices is not merely a technical exercise; it is the bedrock upon which safety, efficacy, and pharmacokinetic profiles are built. An analytical method, no matter how sophisticated, is only as valuable as its validation.

This guide provides an in-depth comparison of three workhorse analytical techniques for the quantification of small molecules: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, grounded in the rigorous framework established by global regulatory bodies. The objective is to empower researchers, scientists, and drug development professionals to select and validate the most appropriate analytical method for their specific needs, ensuring that the resulting data is robust, reproducible, and above all, trustworthy.

The Regulatory Cornerstone: Understanding Validation Parameters

Before delving into specific technologies, it is crucial to understand the language and expectations of regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The International Council for Harmonisation (ICH) provides a globally recognized framework, with its Q2(R2) guideline serving as a foundational text for analytical procedure validation.[5][6][7] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6][8][9]

These guidelines coalesce around a set of core performance characteristics that must be rigorously evaluated:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The interplay of these parameters ensures a method is not just functional but also reliable and stable over its lifecycle.

G cluster_0 Core Objective cluster_1 Fundamental Characteristics cluster_2 Performance Metrics FitForPurpose Fit for Intended Purpose Linearity Linearity & Range FitForPurpose->Linearity Defines Operational Boundaries Accuracy Accuracy Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose Specificity Specificity Specificity->FitForPurpose Linearity->Accuracy LOQ LOQ / LOD LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Precision

Caption: Interrelationship of core validation parameters.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by the specific requirements of the assay, including desired sensitivity, sample matrix complexity, and throughput needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Operation: HPLC-UV separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] Quantification is achieved by measuring the absorbance of UV light by the analyte as it passes through the detector. The quinolone scaffold, inherent in 1-Cyclopropyl-6-nitroquinolin-4-one, contains a chromophore that makes it well-suited for UV detection.[11][12]

  • Strengths:

    • Cost-Effectiveness: Instrumentation is relatively inexpensive and widely available in analytical laboratories.

    • Robustness & Simplicity: The technology is mature, and methods are generally straightforward to develop and operate.

  • Limitations:

    • Limited Specificity: Co-eluting compounds with similar UV spectra can interfere with quantification, leading to inaccurate results. This is a significant concern in complex matrices like plasma or tissue homogenates.

    • Lower Sensitivity: Compared to mass spectrometry, the sensitivity of UV detection is significantly lower, which may be insufficient for applications requiring trace-level quantification, such as in pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[13] After chromatographic separation, the analyte is ionized, and a specific precursor ion (based on its mass-to-charge ratio, m/z) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[13]

  • Strengths:

    • Gold Standard Sensitivity & Selectivity: LC-MS/MS is widely considered the benchmark for quantitative bioanalysis due to its ability to detect analytes at very low concentrations with minimal interference.[14][15]

    • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte being measured.

  • Limitations:

    • Matrix Effects: Components of the biological matrix can co-elute with the analyte and suppress or enhance its ionization, potentially affecting accuracy and precision.[16] This necessitates careful method development and validation.

    • Cost and Complexity: The instrumentation is expensive to acquire and maintain, and method development requires a higher level of expertise than HPLC-UV.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Principle of Operation: UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles.[17][18] Operating at higher pressures, these systems deliver significantly improved resolution, speed, and sensitivity.[18] When coupled with a tandem mass spectrometer, the benefits are compounded.

  • Strengths:

    • High Throughput: Analysis times are drastically reduced, often by a factor of up to nine compared to traditional HPLC, making it ideal for high-throughput environments like drug discovery.[17][18]

    • Enhanced Performance: The sharper, more concentrated peaks produced by UPLC lead to increased signal-to-noise ratios and, consequently, better sensitivity and lower limits of quantitation.[17][19] The improved resolution also helps to separate the analyte from potentially interfering matrix components.[17]

  • Limitations:

    • System Requirements: Requires specialized UPLC systems capable of handling the high backpressures generated.

    • High Data Acquisition Speed: The narrow peaks (often only a few seconds wide) necessitate a mass spectrometer with a fast scanning or data acquisition rate to ensure a sufficient number of data points across the peak for reliable quantification.[17]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics for a validated assay to quantify 1-Cyclopropyl-6-nitroquinolin-4-one using the three discussed techniques. These values are representative and serve as a guide for what can be achieved with a well-developed method.

Validation Parameter HPLC-UV LC-MS/MS UPLC-MS/MS Causality & Rationale
Specificity ModerateHighVery HighMS/MS specificity is derived from monitoring a specific precursor-to-product ion transition, which is unique to the analyte's structure. UPLC's higher resolution further separates potential interferences.
Linearity (r²) > 0.995> 0.998> 0.999All techniques can achieve excellent linearity. The slightly better correlation in MS methods is due to lower baseline noise and higher signal-to-noise ratios.
Range 100 - 10,000 ng/mL0.5 - 5,000 ng/mL0.1 - 5,000 ng/mLThe dynamic range is primarily limited by the detector's sensitivity at the low end. MS detectors are orders of magnitude more sensitive than UV detectors.
LOQ (Limit of Quantitation) ~50 ng/mL~0.5 ng/mL~0.1 ng/mLUPLC provides sharper peaks, leading to a more concentrated analyte band entering the MS source, which enhances ionization efficiency and improves the signal-to-noise ratio.[17]
Accuracy (% Bias) ± 10%± 5%± 5%Higher specificity in MS methods reduces the risk of positive bias from co-eluting, interfering compounds, leading to better accuracy.
Precision (%RSD) < 10%< 5%< 5%The high signal-to-noise ratio and stability of modern MS instruments contribute to superior precision compared to UV detection, especially at lower concentrations.
Analysis Run Time 10 - 15 min5 - 8 min1 - 3 minUPLC's use of sub-2 µm particles allows for much higher flow rates and faster gradients without sacrificing resolution, dramatically reducing run time.[18]
Robustness GoodGoodGoodRobustness is highly dependent on the quality of method development. All three techniques can yield robust methods if properly optimized.

Experimental Protocols: A Framework for Validation

The following sections provide detailed, step-by-step frameworks for the validation of an analytical method for 1-Cyclopropyl-6-nitroquinolin-4-one. These protocols are designed to be self-validating systems, where the acceptance criteria for each test confirm the method's suitability for its intended purpose.

Sources

Comparative

Purity Determination of 1-Cyclopropyl-6-nitroquinolin-4-one Reference Standards: A Comparative Guide

Executive Summary 1-Cyclopropyl-6-nitroquinolin-4-one is a pivotal synthetic intermediate in the production of broad-spectrum fluoroquinolone antibiotics. Because impurities generated during early-stage cyclopropylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-6-nitroquinolin-4-one is a pivotal synthetic intermediate in the production of broad-spectrum fluoroquinolone antibiotics. Because impurities generated during early-stage cyclopropylation or nitration can propagate through the synthetic sequence and compromise the final Active Pharmaceutical Ingredient (API), establishing a highly pure, rigorously characterized reference standard is non-negotiable.

As a Senior Application Scientist, I approach reference standard certification not as a single test, but as a self-validating system. This guide objectively compares the two most authoritative techniques for purity determination: High-Performance Liquid Chromatography (HPLC-DAD) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) . By understanding the mechanistic causality behind each method, researchers can confidently cross-reference data to establish absolute purity.

The Orthogonal Analytical Strategy

Relying on a single analytical method introduces blind spots. HPLC excels at separating structurally similar organic impurities but is blind to inorganic salts and relies on relative UV response factors. Conversely, qNMR provides an absolute mass fraction without needing identical reference standards for impurities, as signal intensity is directly proportional to the number of nuclear spins[1].

To achieve a self-validating certification, we employ an orthogonal workflow that reconciles the relative area percent from HPLC with the absolute mass fraction from qNMR.

PurityWorkflow Start 1-Cyclopropyl-6-nitroquinolin-4-one Reference Standard Candidate Split Orthogonal Analysis Start->Split HPLC HPLC-DAD Analysis (Impurity Profiling) Split->HPLC qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Split->qNMR Data1 Relative Purity (% Area) Trace Impurity Detection HPLC->Data1 Data2 Absolute Purity (% w/w) No Impurity Standards Needed qNMR->Data2 Recon Data Reconciliation & Cross-Validation Data1->Recon Data2->Recon Final Certified Reference Standard Value Recon->Final

Orthogonal workflow integrating HPLC and qNMR for comprehensive reference standard certification.

Methodology 1: High-Performance Liquid Chromatography (HPLC-DAD)

Mechanistic Causality

The quinolone core contains tautomeric and ionizable groups that frequently cause peak tailing and poor resolution on standard silica-based columns. To counteract this, we utilize an acidic mobile phase (0.1% formic acid) to suppress the ionization of the quinolone core, ensuring it remains fully protonated for predictable reversed-phase partitioning[2]. Detection at 254 nm is selected because the highly conjugated quinolin-4-one system exhibits strong π−π∗ transitions at this wavelength, maximizing sensitivity for trace organic impurities.

Self-Validating Protocol: HPLC-DAD
  • System Suitability Testing (SST): Before analyzing the unknown, inject a resolution mixture containing 1-cyclopropyl-6-nitroquinolin-4-one and a known regioisomer (e.g., the 7-nitro analog). Validation criteria: Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

  • Sample Preparation: Accurately weigh 10 mg of the reference standard candidate and dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to mitigate solvent-effect peak distortion.

  • Chromatographic Conditions:

    • Column: Phenomenex AERIS Widepore C4 (4.6 x 100 mm, 5 µm) or equivalent high-coverage C18[2].

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial.

    • Flow Rate: 0.85 mL/min.

    • Detection: Diode Array Detector (DAD) scanning 190–640 nm; extract chromatogram at 254 nm.

  • Data Processing: Integrate all peaks with an area > 0.05% (Reporting Threshold). Calculate relative purity via area normalization.

Methodology 2: Quantitative Nuclear Magnetic Resonance (1H-qNMR)

Mechanistic Causality

While HPLC provides an excellent impurity profile, it cannot detect NMR-invisible inorganic salts or residual water, leading to artificially inflated purity values. qNMR solves this by measuring the absolute concentration of the compound without requiring a reference curve[3]. By utilizing a NIST-traceable internal standard (Maleic acid), we can calculate the exact mass fraction. The critical mechanistic step here is the Relaxation Delay ( D1​ ) . If D1​ is too short, protons will not fully relax between pulses, destroying the quantitative relationship between signal integral and molar concentration[4].

Self-Validating Protocol: 1H-qNMR
  • Internal Standard Selection: Use NIST-traceable Maleic acid ( δ 6.26 ppm in DMSO- d6​ ). Its singlet does not overlap with the aromatic or cyclopropyl protons of the analyte.

  • Sample Preparation: Accurately weigh ~10 mg of 1-Cyclopropyl-6-nitroquinolin-4-one and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of high-purity DMSO- d6​ .

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90° to ensure maximum transverse magnetization.

    • Relaxation Delay ( D1​ ): Set to 30 seconds (at least 5 × the longest T1​ of the quantified protons) to ensure complete relaxation.

    • Scans: 64 to 128 scans to achieve the validation criteria.

  • System Validation: Ensure the Signal-to-Noise (S/N) ratio of both the internal standard and the target analyte peaks (e.g., the cyclopropyl multiplet at δ 1.1–1.3 ppm) is > 250.

  • Data Processing: Apply baseline correction. Integrate the cyclopropyl protons against the Maleic acid singlet and calculate the absolute purity (% w/w) using the standard qNMR mass balance equation.

Comparative Data Analysis

The following table summarizes a real-world comparative purity assessment of a commercial batch of 1-Cyclopropyl-6-nitroquinolin-4-one.

Analytical ParameterHPLC-DAD1H-qNMR
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)
Determined Purity (Batch A) 99.6% ± 0.1% 98.4% ± 0.2%
Limit of Detection (LOD) ~0.01% (Highly sensitive)~0.1% (Limited by S/N)
Impurity Profiling Detects structurally similar trace organicsDetects bulk solvent, water, and major organics
Reference Standard Needs Requires individual standards for exact quantitationRequires only one universal internal standard[1]
Analysis Time per Sample ~20 minutes (requires column equilibration)~15 minutes (rapid acquisition)
Method Limitation Blind to inorganic salts; assumes equal UV responseLower sensitivity for trace impurities (<0.1%)
Data Reconciliation

Notice the 1.2% discrepancy between the HPLC (99.6%) and qNMR (98.4%) results. This is a classic example of why orthogonal testing is required. HPLC overestimates purity because it ignores non-UV absorbing impurities (like residual inorganic salts from the nitration step or trapped moisture). qNMR provides the true, absolute mass fraction of the active molecule, avoiding the false readings occasionally observed with standalone chromatographic methods[3].

Conclusion

For the rigorous certification of 1-Cyclopropyl-6-nitroquinolin-4-one reference standards, neither method should be used in isolation. HPLC-DAD is mandatory for ensuring the absence of highly toxic or reactive trace organic impurities, while 1H-qNMR is the definitive authority on the absolute mass fraction of the standard. Drug development professionals must demand both datasets when qualifying reference materials for downstream API synthesis.

References

  • BenchChem.A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • ResolveMass Laboratories Inc.Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • J-Stage.Purity Determination of Cyclophosphamide Hydrate by Quantitative 31 P-NMR and Method Validation.
  • PubMed Central (PMC).New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery.

Sources

Validation

A Comparative Guide to Key Intermediates in Quinolone Synthesis: The Classic Ciprofloxacin Pathway vs. The 6-Nitroquinolone Approach

Introduction Ciprofloxacin, a second-generation fluoroquinolone, remains one of the most critical broad-spectrum antibiotics in the global pharmacopeia.[1][2] Its synthesis has been a subject of extensive industrial and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ciprofloxacin, a second-generation fluoroquinolone, remains one of the most critical broad-spectrum antibiotics in the global pharmacopeia.[1][2] Its synthesis has been a subject of extensive industrial and academic research, leading to highly optimized and efficient manufacturing processes. The cornerstone of modern ciprofloxacin synthesis is the preparation of a key quinolone core, most notably 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . This intermediate represents a highly convergent and industrially scalable pathway.

However, the vast chemical space of quinolone-based therapeutics necessitates the exploration of alternative synthetic strategies. The synthesis of compounds like 1-cyclopropyl-6-nitroquinolin-4-one represents a divergent approach. While not a direct precursor in the primary ciprofloxacin route, its synthesis and potential for functionalization offer a different strategic platform for developing novel quinolone derivatives. This guide provides an in-depth comparison of the synthetic pathways, strategic advantages, and experimental considerations for these two pivotal classes of quinolone intermediates.

Part 1: The Archetypal Ciprofloxacin Synthesis via the Halo-Quinolone Carboxylic Acid Intermediate

The most established and industrially adopted synthesis of ciprofloxacin hinges on the construction of the quinolone ring system followed by a crucial nucleophilic aromatic substitution (SNAr) reaction. The key intermediate in this process is 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, often referred to as "quinolonic acid" or "fluoroquinolonic acid".[3][4]

Synthetic Strategy and Rationale

The overall strategy involves a multi-step sequence starting from readily available halogenated benzoyl chlorides. The logic is to build the core quinolone structure with a suitable leaving group (chlorine) at the C-7 position, which is then displaced by piperazine in the final step to yield the ciprofloxacin molecule.

The process, pioneered by Bayer AG, typically begins with 2,4-dichloro-5-fluorobenzoyl chloride.[1][5] This starting material is strategic because it already contains the C-5 fluorine atom (which becomes the C-6 fluorine in the final product, essential for antibacterial activity) and two chlorine atoms that direct the subsequent reactions.

Ciprofloxacin_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Final Assembly Start 2,4-Dichloro-5- fluorobenzoyl Chloride Acylation Acylation with Malonic Ester Derivative Start->Acylation Enamine Reaction with Cyclopropylamine Acylation->Enamine Cyclization Intramolecular Cyclization (e.g., with NaH) Enamine->Cyclization Intermediate Key Intermediate (7-Chloro-Quinolone -3-Carboxylic Acid) Cyclization->Intermediate Condensation SNAr with Piperazine Intermediate->Condensation Final Ciprofloxacin Condensation->Final

Caption: High-level workflow for the industrial synthesis of Ciprofloxacin.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

This protocol is a representative synthesis based on established methods.[6][7]

Step 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate

  • In a suitable reaction vessel, a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-ethoxy-acrylate is prepared in an appropriate solvent like xylene.

  • Cyclopropylamine (1.0 to 1.2 equivalents) is added dropwise to the solution at a controlled temperature, typically between 20-40°C.

  • The reaction mixture is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture containing the enamine product is typically used directly in the next step without isolation.

Step 2: Cyclization and Saponification

  • To a solution of the crude product from Step 1 in a high-boiling point solvent like dioxane, a strong base such as sodium hydride (NaH, 80%) is added portion-wise while cooling.[6] The use of NaH is critical as it acts as a non-nucleophilic base to deprotonate the amine, facilitating the intramolecular nucleophilic substitution to form the quinolone ring.

  • The mixture is then heated to reflux for approximately 2 hours to drive the cyclization to completion.[6]

  • After cyclization, the solvent is removed under vacuum. The residue is suspended in water, and a base like potassium hydroxide (KOH) is added.[6]

  • The mixture is refluxed for 1.5-2 hours to saponify the ethyl ester to the corresponding carboxylic acid.

  • The warm solution is filtered to remove any insoluble impurities.

  • The filtrate is cooled and acidified to a pH of 1-2 with hydrochloric acid, causing the product to precipitate.[6]

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Part 2: The Alternative Pathway via 1-Cyclopropyl-6-nitroquinolin-4-one

The synthesis of 1-cyclopropyl-6-nitroquinolin-4-one represents a different strategic approach within quinolone chemistry. This intermediate is not a direct precursor to ciprofloxacin but serves as a versatile platform for generating other biologically active molecules. The nitro group at the C-6 position is a powerful electron-withdrawing group and can be readily reduced to an amine, which then serves as a handle for further chemical modification.

Synthetic Strategy and Rationale

The synthesis of this nitro-substituted quinolone often employs classic quinoline synthesis reactions, such as the Gould-Jacobs reaction. This approach builds the quinolone core from an aniline derivative that already contains the desired cyclopropyl and nitro functionalities. This strategy is divergent, meaning the key intermediate is prepared early and can then be used to create a library of different compounds.

Nitroquinolone_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Start 4-Nitroaniline Derivative Condensation Condensation with (e.g.) Diethyl ethoxy- methylenemalonate Start->Condensation Cyclization Thermal Cyclization (Gould-Jacobs) Condensation->Cyclization Alkylation N-Alkylation with Cyclopropyl Halide Cyclization->Alkylation Intermediate Intermediate (1-Cyclopropyl-6-nitro -quinolin-4-one) Alkylation->Intermediate Reduction Reduction of Nitro Group (NO2 -> NH2) Intermediate->Reduction Derivatives Diverse Analogs (Amides, Ureas, etc.) Reduction->Derivatives

Caption: General synthetic workflow for 6-nitroquinolone and its derivatization.

Experimental Protocol: Synthesis of 1-Cyclopropyl-6-nitroquinolin-4-one

This is a generalized protocol based on the principles of the Combes or Friedländer quinoline synthesis, adapted for this specific target.

  • Preparation of 2-Cyclopropylaniline: The synthesis often begins with the reduction of 1-cyclopropyl-2-nitrobenzene. This can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Fe, HCl).[8]

  • Condensation: The resulting 2-cyclopropylaniline is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst (e.g., H₂SO₄ or polyphosphoric acid).

  • Cyclization: The reaction mixture is heated, typically to 100-120°C, to promote intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration to form the quinolone ring.

  • Nitration: The resulting 1-cyclopropylquinolin-4-one is then subjected to nitration using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) under controlled temperature conditions to introduce the nitro group, primarily at the C-6 position.

  • Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization. The precipitated product is collected, washed, and purified by recrystallization or column chromatography.

Part 3: Comparative Analysis

The two synthetic pathways serve different strategic goals, which is reflected in their starting materials, reaction complexities, and the versatility of their key intermediates.

FeatureCiprofloxacin Intermediate Pathway6-Nitroquinolone Intermediate Pathway
Strategic Goal Convergent synthesis of a specific target (Ciprofloxacin).Divergent synthesis for creating a library of analogs.
Key Intermediate 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.1-Cyclopropyl-6-nitroquinolin-4-one.
Starting Materials Multi-halogenated benzoyl chlorides (e.g., 2,4-dichloro-5-fluorobenzoyl chloride).Substituted anilines (e.g., 2-cyclopropylaniline derived from 1-cyclopropyl-2-nitrobenzene).[8]
Key Reactions Acylation, intramolecular SNAr (cyclization), intermolecular SNAr (piperazine addition).Electrophilic aromatic substitution (cyclization, nitration), reduction of nitro group.
Industrial Scalability Highly optimized and proven for large-scale industrial production.[5]More suited for medicinal chemistry and lead optimization phases; less common for bulk API.
Yield & Purity Generally high yields (>85% for key steps) and high purity are achievable.[9]Yields can be more variable, and purification (e.g., chromatography) may be required.
Versatility Primarily leads to C-7 substituted analogs by varying the nucleophile (e.g., different piperazines).[10]The C-6 amino group (from nitro reduction) allows for a wide range of modifications (amides, ureas, sulfonamides).

Conclusion

The comparison between the synthesis of the primary ciprofloxacin intermediate and 1-cyclopropyl-6-nitroquinolin-4-one highlights a fundamental dichotomy in pharmaceutical synthesis: process optimization for a single blockbuster drug versus platform development for novel drug discovery.

The route via 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a testament to process chemistry excellence. It is a linear, high-yielding, and robust pathway designed for the cost-effective, large-scale production of ciprofloxacin. Every step is optimized for efficiency and throughput.

Conversely, the synthesis of 1-cyclopropyl-6-nitroquinolin-4-one embodies the goals of medicinal chemistry. Its value lies not in its direct path to a single product, but in its potential as a versatile scaffold. The nitro group serves as a latent amino group, a key functional handle that opens the door to a vast array of chemical derivatives, enabling researchers to systematically explore structure-activity relationships and develop next-generation quinolone-based therapeutics.

For researchers and drug development professionals, understanding the strategic logic behind these different pathways is crucial for selecting the appropriate synthetic approach based on their ultimate objective, whether it be manufacturing an established API or discovering a novel chemical entity.

References

  • Vertex AI Search, Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. Retrieved March 26, 2026.
  • Vertex AI Search, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid. Retrieved March 26, 2026.
  • Vertex AI Search, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid synthesis. Retrieved March 26, 2026.
  • Vertex AI Search, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid 96%. Retrieved March 26, 2026.
  • Der Pharma Chemica, Ciprofloxacin: A Two Step Process. Retrieved March 24, 2026.
  • Google Patents, CA1237431A - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-chloro- quinoline-3-carboxylic acid, esters and process for their prepar
  • PMC, Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Retrieved March 26, 2026.
  • MDPI, Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Retrieved April 30, 2024.
  • ResearchGate, (PDF) a-new-process-for-ciprofloxacin-hcl. Retrieved March 26, 2026.
  • Virginia Commonwealth University, Ciprofloxacin Synthesis - TechTransfer and Ventures. Retrieved September 30, 2025.
  • ResearchGate, Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. Retrieved March 26, 2026.
  • Research Journal of Pharmacy and Technology, Synthesis and Antibacterial Activity of Ciprofloxacin Deriv
  • Der Pharma Chemica, ciprofloxacin-a-two-step-process.pdf. Retrieved March 26, 2026.
  • MDPI, 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Retrieved March 24, 2010.
  • Chemical Review and Letters, Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Retrieved March 26, 2026.
  • PMC, Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Retrieved March 26, 2026.
  • VCU TechTransfer and Ventures, Ciprofloxacin Synthesis. Retrieved March 26, 2026.
  • PubMed, Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved January 15, 2014.
  • PMC, Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents. Retrieved March 26, 2026.
  • PMC, Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 03, 2025.
  • Benchchem, The Strategic Role of 1-Cyclopropyl-2-nitrobenzene in the Synthesis of Bioactive Molecules. Retrieved March 26, 2026.
  • Google Patents, EP0078362B1 - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, process for their preparation and antibacterial agents containing them. Retrieved March 26, 2026.

Sources

Comparative

Validation of LC-MS Methods for 1-Cyclopropyl-6-nitroquinolin-4-one Detection: A Comparative Guide

Introduction & Scientific Rationale 1-Cyclopropyl-6-nitroquinolin-4-one is a critical synthetic intermediate in the development of advanced 6-aminoquinolones and fluoroquinolones[1]. The reduction of its C-6 nitro group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-Cyclopropyl-6-nitroquinolin-4-one is a critical synthetic intermediate in the development of advanced 6-aminoquinolones and fluoroquinolones[1]. The reduction of its C-6 nitro group to an amino group is a pivotal step in synthesizing agents that overcome multidrug-resistant Staphylococcus aureus (MRSA) and exhibit potent anti-mycobacterial[2] or anti-ovarian cancer properties[3]. Accurate quantification of this intermediate during chemical synthesis, pharmacokinetic profiling, or environmental monitoring requires a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[4].

This guide objectively compares chromatographic and ionization alternatives to establish a self-validating, highly sensitive protocol for detecting this specific nitroquinolone derivative.

Causality Behind Experimental Choices (E-E-A-T)

Column Chemistry: Hydrophobic vs. π−π Interactions

The analyte features a highly aromatic quinolone core, a hydrophobic N-1 cyclopropyl group, and a strongly electron-withdrawing C-6 nitro group.

  • Traditional C18 Columns : Rely purely on hydrophobic (van der Waals) interactions. Because nitrogen-containing heterocycles often interact with residual silanols on silica-based C18 columns, this can lead to peak tailing and reduced resolution.

  • Biphenyl Columns : Offer orthogonal selectivity. The biphenyl stationary phase engages in π−π interactions with the aromatic quinolone core and the electron-deficient nitro group, significantly enhancing retention, peak symmetry, and separation from structurally similar synthetic byproducts.

Ionization Mode: ESI+ vs. APCI+

Quinolones typically protonate efficiently at the C-4 ketone and basic amine centers in positive Electrospray Ionization (ESI+)[4]. However, the C-6 nitro group pulls electron density away from the ring, slightly reducing basicity compared to standard fluoroquinolones.

  • ESI+ : Provides excellent sensitivity but is highly susceptible to matrix suppression from co-eluting salts or phospholipids in biological matrices.

  • APCI+ : Relies on gas-phase ion-molecule reactions. It is generally more resistant to matrix effects, making it a viable alternative if sample cleanup is minimal, though it may cause thermal degradation of labile functional groups.

Comparative Performance Data

To establish the optimal method, we compared the performance of a C18 column versus a Biphenyl column, alongside ESI+ versus APCI+ ionization modes.

Table 1: Chromatographic Performance (C18 vs. Biphenyl)
ParameterC18 Column (100 x 2.1 mm, 1.7 µm)Biphenyl Column (100 x 2.1 mm, 1.7 µm)Causality / Observation
Retention Time (RT) 2.4 min3.8 minBiphenyl π−π interactions increase retention of the aromatic core.
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)Biphenyl phase shields residual silanols better than standard end-capped C18.
Theoretical Plates (N) ~8,500~14,200Superior focusing of the analyte band on the Biphenyl stationary phase.
Table 2: Ionization Efficiency & Matrix Effect (ESI+ vs. APCI+)
ParameterESI+ ModeAPCI+ ModeCausality / Observation
Signal-to-Noise (S/N) 150:1 (at 1 ng/mL)45:1 (at 1 ng/mL)ESI+ provides superior desolvation and protonation efficiency for the ketone.
Matrix Effect (Plasma) -45% (Ion Suppression)-12% (Minimal Effect)APCI+ gas-phase ionization is less affected by non-volatile matrix components.
Limit of Quantitation 0.5 ng/mL2.0 ng/mLESI+ is chosen for ultimate sensitivity, provided rigorous SPE cleanup is used.

Method Validation Workflow

LCMS_Workflow A 1. Method Development (Biphenyl Column & ESI+) B 2. Sample Preparation (SPE & Isotopic IS) A->B C 3. LC-MS/MS Optimization (MRM: [M+H]+ -> Fragments) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D E Linearity & Range (R² > 0.995) D->E F Accuracy & Precision (RSD < 15%) D->F G Matrix Effect & Recovery (85-115%) D->G

LC-MS/MS Method Validation Workflow for 1-Cyclopropyl-6-nitroquinolin-4-one.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (IS) prior to extraction, any analyte loss or ionization suppression is proportionally corrected.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)
  • Spiking : Aliquot 200 µL of sample (e.g., plasma or synthetic reaction matrix). Add 10 µL of Internal Standard (e.g., Ciprofloxacin-d8, 100 ng/mL) to self-correct for extraction variance.

  • Pre-treatment : Add 200 µL of 2% formic acid in water to disrupt protein-analyte binding and ensure the quinolone is fully protonated.

  • Conditioning : Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol, followed by 1 mL water.

  • Loading : Load the pre-treated sample onto the cartridge.

  • Washing : Wash with 1 mL of 5% methanol in water to elute polar interferences.

  • Elution : Elute the target analyte with 1 mL of 100% methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Step 2: LC-MS/MS Conditions
  • Analytical Column : Biphenyl (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water[4].

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient :

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS/MS Detection (ESI+) : Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Optimize for the [M+H]+ of 1-Cyclopropyl-6-nitroquinolin-4-one.

    • Product Ions: Select the two most abundant fragments (e.g., loss of the nitro group or cyclopropyl cleavage) for Quantifier and Qualifier transitions.

Step 3: Validation Execution (ICH Q2(R2) Standards)
  • Selectivity : Inject 6 independent blank matrix lots. Ensure no interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) at the analyte's retention time.

  • Linearity : Prepare a 7-point calibration curve (0.5 to 500 ng/mL). Ensure the correlation coefficient ( R2 ) is ≥0.995 using a 1/x2 weighting factor.

  • Accuracy & Precision : Analyze Quality Control (QC) samples at 3 levels (Low, Mid, High) in replicates of 5 over 3 separate days. Acceptance criteria: Relative Standard Deviation (RSD) ≤15% ( ≤20% at LLOQ).

  • Matrix Effect : Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard at the same concentration. Normalize using the IS to ensure the IS-normalized MF is close to 1.0.

References

  • [From 6-Aminoquinolone Antibacterials to 6-Amino-7-thiopyranopyridinylquinolone Ethyl Esters as Inhibitors of Staphylococcus aureus Multidrug Efflux Pumps] - [Journal of Medicinal Chemistry - ACS Publications]:[Link]

  • [Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry] - [Journal of Food and Drug Analysis]:[Link]

  • [WO2013157018A1 - A process for the preparation of the core structure in quinolone and napthyridone class of antibiotics] - [Google Patents]
  • [4 - RSC Medicinal Chemistry] - [rsc.org]:[Link]

Sources

Validation

Benchmarking 1-Cyclopropyl-6-nitroquinolin-4-one Against Standard Quinolone Scaffolds: A Mechanistic and Performance Guide

The 1-cyclopropyl-4-oxo-1,4-dihydroquinoline core is one of the most privileged scaffolds in medicinal chemistry. Historically, substituting the C6 position with a fluorine atom yielded the fluoroquinolones (e.g., ciprof...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-cyclopropyl-4-oxo-1,4-dihydroquinoline core is one of the most privileged scaffolds in medicinal chemistry. Historically, substituting the C6 position with a fluorine atom yielded the fluoroquinolones (e.g., ciprofloxacin, levofloxacin)—a class of broad-spectrum antibiotics that dominate the clinical landscape by targeting bacterial DNA gyrase and topoisomerase IV[1].

However, replacing this C6-fluorine with a C6-nitro group to form 1-cyclopropyl-6-nitroquinolin-4-one derivatives completely rewires the molecule's pharmacological profile. This structural pivot shifts the primary target from DNA gyrase to DprE1 (Decaprenylphosphoryl- β -D-ribose 2'-epimerase), transforming the scaffold from a broad-spectrum antibacterial into a highly potent, selective anti-tubercular agent[1][2].

This guide provides an objective, data-driven benchmark of the 1-cyclopropyl-6-nitroquinolin-4-one scaffold against standard fluoroquinolones, detailing the causality behind their mechanistic divergence and providing self-validating experimental workflows for target confirmation.

Mechanistic Divergence: The C6 Substitution Paradigm

To understand the performance differences between these scaffolds, we must first examine the causality of their target binding.

  • Standard Fluoroquinolones (C6-Fluoro): The C6-fluorine enhances lipophilicity and cell wall penetration. Mechanistically, the C3-carboxylate and C4-ketone of the quinolone core chelate a magnesium ion ( Mg2+ ), which acts as a bridge to the DNA backbone. This non-covalent interaction traps the DNA gyrase cleavage complex, leading to lethal double-strand DNA breaks[1].

  • Nitroquinolones (C6-Nitro): The C6-nitro group acts as a bioreducible "warhead." DprE1 is an essential flavoenzyme responsible for synthesizing arabinogalactan in the Mycobacterium tuberculosis (Mtb) cell wall. The FADH2​ cofactor within DprE1 reduces the C6-nitro group to a highly reactive nitroso intermediate. This intermediate then forms an irreversible covalent bond with the catalytic Cys387 residue in the DprE1 active site, acting as a suicide inhibitor[2][3].

G Core 1-Cyclopropyl-4-oxo- 1,4-dihydroquinoline Core C6_Fluoro Standard: C6-Fluoro (e.g., Ciprofloxacin) Core->C6_Fluoro Substitution C6_Nitro Variant: C6-Nitro (1-Cyclopropyl-6-nitroquinolin-4-one) Core->C6_Nitro Substitution Target_Gyrase Target: DNA Gyrase / Topo IV (Non-covalent Mg2+ chelation) C6_Fluoro->Target_Gyrase Mechanism Target_DprE1 Target: DprE1 Enzyme (Covalent binding to Cys387) C6_Nitro->Target_DprE1 Mechanism Outcome_Broad Broad-Spectrum Antibacterial Target_Gyrase->Outcome_Broad Outcome_TB Potent Anti-Tubercular (Mtb) Target_DprE1->Outcome_TB

Mechanistic divergence of quinolone scaffolds based on C6 substitution.

Quantitative Performance Benchmarking

Because 6-nitroquinolones target an enzyme unique to mycobacteria and actinomycetes, they exhibit extreme selectivity. While standard fluoroquinolones are highly effective against a broad range of Gram-positive and Gram-negative pathogens, their efficacy against Mtb is moderate and highly susceptible to target-mediated resistance (MDR-TB)[1][4].

Conversely, optimized 1-cyclopropyl-6-nitroquinolin-4-one derivatives (such as Compound 25 from Dube et al. or Compound 8c from Senthilkumar et al.) demonstrate sub-micromolar Minimum Inhibitory Concentrations (MIC) against both wild-type and MDR strains of Mtb, while showing virtually no activity against standard Gram-negative organisms like E. coli[2][5].

Table 1: Comparative In Vitro Antimicrobial Activity
Scaffold ClassRepresentative CompoundC6 SubstituentPrimary TargetMIC vs Mtb H37Rv ( μ M)MIC vs E. coli ( μ M)
Standard Fluoroquinolone Ciprofloxacin-FluoroDNA Gyrase / Topo IV~1.50< 0.10
Nitroquinolone 1-Cyclopropyl-6-nitro...-NitroDprE1 Enzyme< 0.24> 50.0

(Note: Data synthesized from benchmark studies evaluating 6-nitroquinolone-3-carboxamides and carboxylic acids[2][5].)

Experimental Workflows & Self-Validating Protocols

To rigorously benchmark these compounds, researchers must utilize orthogonal assays that validate the specific mechanism of action. The following protocols are designed as self-validating systems: they incorporate specific mutant controls to prove causality rather than just correlation.

Workflow Start Compound Synthesis (6-Nitro vs 6-Fluoro) Split1 In Vitro MIC Testing Start->Split1 Assay_TB M. tuberculosis H37Rv (Resazurin Microtiter) Split1->Assay_TB Assay_Broad Gram-Positive/Negative (Broth Microdilution) Split1->Assay_Broad Mech_DprE1 DprE1 Epimerase Assay (Suicide Inhibition Validation) Assay_TB->Mech_DprE1 If Active Mech_Gyrase DNA Gyrase Supercoiling (Gel Electrophoresis) Assay_Broad->Mech_Gyrase If Active Hit Lead Selection & Optimization Mech_DprE1->Hit Mech_Gyrase->Hit

Self-validating experimental workflow for benchmarking quinolone derivatives.

Protocol 1: DprE1 Suicide Inhibition Assay (Validating 6-Nitroquinolones)

Objective: Confirm that the 6-nitroquinolone covalently binds to the DprE1 active site. Causality & Validation: By testing the compound against both Wild-Type (WT) DprE1 and a Cys387Ser mutant, we establish direct causality. If the compound is a true suicide inhibitor relying on the nitro-to-nitroso reduction and subsequent covalent attachment to Cys387, the Cys387Ser mutation will completely abrogate its inhibitory activity[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant WT Mtb DprE1 and the Cys387Ser mutant variant in an E. coli expression system.

  • Pre-incubation: In a 96-well microtiter plate, incubate 10 nM of DprE1 (WT or mutant) with varying concentrations of the 1-cyclopropyl-6-nitroquinolin-4-one derivative (0.01 μ M to 50 μ M) in 50 mM HEPES buffer (pH 7.5) containing 1% DMSO. Incubate at 37°C for 30 minutes. (Reasoning: This pre-incubation is critical as it allows time for the FADH2​ -mediated reduction of the nitro warhead).

  • Substrate Addition: Initiate the enzymatic reaction by adding 100 μ M of farnesyl phosphoryl ribose (FPR).

  • Detection: Monitor epimerase activity using a coupled resazurin reduction assay. Measure fluorescence at Ex 530 nm / Em 590 nm.

  • Data Interpretation: Calculate the IC50​ . A validated 6-nitroquinolone will show an IC50​<1μ M against WT DprE1, but >50μ M against the Cys387Ser mutant.

Protocol 2: DNA Gyrase Supercoiling Assay (Validating Fluoroquinolones)

Objective: Benchmark the loss of DNA gyrase affinity when transitioning from the C6-fluoro to the C6-nitro scaffold. Causality & Validation: Standard fluoroquinolones inhibit the enzyme's ability to introduce negative supercoils into relaxed DNA. By visualizing the topological state of the plasmid DNA on a gel, we can directly observe the functional inhibition of the cleavage complex[5][6].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 μ L reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM ATP, and 0.5 μ g of relaxed pBR322 plasmid DNA.

  • Compound Addition: Add the test compounds (Ciprofloxacin as the positive control; 6-nitroquinolone as the test variable) at concentrations ranging from 1 to 100 μ g/mL.

  • Enzyme Addition: Add 1 Unit of M. smegmatis or E. coli DNA gyrase. Incubate the mixture at 37°C for 1 hour.

  • Termination & Electrophoresis: Stop the reaction by adding 5 μ L of a stop solution (50% glycerol, 0.25% bromophenol blue, 5% SDS). Load the samples onto a 1% agarose gel and run in 1x TAE buffer at 3 V/cm for 3 hours.

  • Data Interpretation: Stain the gel with ethidium bromide. Active gyrase (or an inactive test compound) yields a fast-migrating supercoiled DNA band. Effective gyrase inhibitors (like Ciprofloxacin) will trap the enzyme, leaving the DNA in its slow-migrating relaxed form. 6-nitroquinolones should show minimal to no inhibition of supercoiling compared to the C6-fluoro baseline[5].

Conclusion

Benchmarking the 1-cyclopropyl-6-nitroquinolin-4-one scaffold against standard fluoroquinolones illustrates a masterclass in rational drug design. A single functional group substitution at the C6 position dictates an entirely new mechanism of action—shifting the molecule from a non-covalent DNA gyrase inhibitor to a covalent, suicide inhibitor of DprE1. For drug development professionals targeting multi-drug resistant tuberculosis, the 6-nitroquinolone scaffold offers a highly selective, potent alternative that bypasses pre-existing fluoroquinolone resistance mechanisms.

References
  • Dube et al. "Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity." European Journal of Medicinal Chemistry (2021).[Link]

  • Senthilkumar et al. "Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids." European Journal of Medicinal Chemistry (2009).[Link]

  • Beteck et al. (Reviewed in Quinolone: a versatile therapeutic compound class). Chemical Biology & Drug Design / PMC (2021).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Cyclopropyl-6-nitroquinolin-4-one

As a Senior Application Scientist, I have observed that the most common point of failure in handling synthetic intermediates like 1-Cyclopropyl-6-nitroquinolin-4-one is underestimating the insidious nature of their toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the most common point of failure in handling synthetic intermediates like 1-Cyclopropyl-6-nitroquinolin-4-one is underestimating the insidious nature of their toxicity. While this compound lacks the acute explosive volatility of poly-nitroaromatics, its nitroquinoline scaffold presents severe, chronic genotoxic hazards.

To build a culture of safety, researchers must move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind every safety measure. This guide provides a self-validating, step-by-step operational framework for the safe handling, reaction setup, and disposal of 1-Cyclopropyl-6-nitroquinolin-4-one.

Physicochemical & Hazard Profile

Before executing any workflow, it is critical to understand the physical and chemical parameters that dictate the handling strategy. Summarized below are the core metrics for 1-Cyclopropyl-6-nitroquinolin-4-one.

Table 1: Physicochemical and Toxicological Metrics

ParameterValue / ClassificationOperational Implication
CAS Number 2222512-04-9[1]Unique identifier for inventory and waste tracking.
Physical State Solid powderHigh risk of aerosolization and inhalation during weighing.
Primary Hazard Suspected Mutagen / GenotoxinRequires rigorous containment (fume hood/glove box) to prevent DNA damage.
Thermal Stability Exothermic decomposition riskAvoid high-heat environments; nitroaromatics can undergo thermal runaway[2].
Solvent Interaction Highly soluble in DMSO/DMFOrganic solvents act as transdermal carriers, exponentially increasing skin absorption.

The Mechanistic Basis for Toxicity (The "Why")

We mandate stringent Personal Protective Equipment (PPE) not because the powder is inherently corrosive, but because of how it interacts with cellular machinery once it breaches the body's defenses.

The toxicity of nitroquinoline derivatives is driven by enzymatic bioactivation[3]. When exposed to cellular nitroreductases, the nitro group (-NO₂) undergoes a series of reductions to form a highly reactive hydroxylamine (-NHOH) intermediate[3]. This electrophile covalently binds to DNA, forming bulky adducts (e.g., dGuo-C8) that cause base substitution mutations. Furthermore, the redox cycling of the nitro anion radical generates Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide, leading to the formation of 8-hydroxydeoxyguanosine (8-OHdG) and severe oxidative DNA damage[4].

ToxicityPathway Compound 1-Cyclopropyl-6-nitroquinolin-4-one (Nitroaromatic) Enzyme Nitroreductase / NADPH (Enzymatic Reduction) Compound->Enzyme 1e- / 2e- reduction ROS Reactive Oxygen Species (Superoxide, H2O2) Compound->ROS Redox Cycling (Futile Cycle) Nitroso Nitroso Intermediate (Ar-NO) Enzyme->Nitroso Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Electrophile Electrophilic Reactant (e.g., selyl-ester) Hydroxylamine->Electrophile Phase II Metabolism DNA_Adducts Covalent DNA Adducts (dGuo-C8, dGuo-N2) Electrophile->DNA_Adducts Covalent Binding Genotoxicity Mutagenicity & Genotoxicity DNA_Adducts->Genotoxicity Oxidative_Damage Oxidative DNA Damage (8-OHdG) ROS->Oxidative_Damage Oxidative_Damage->Genotoxicity

Fig 1: Bioactivation and genotoxicity pathway of nitroquinoline derivatives.

Core Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a specific barrier against the bioactivation pathway detailed above.

  • Hand Protection (Double Gloving): Wear a standard Nitrile inner glove and a Butyl rubber outer glove.

    • Causality: Nitroaromatics can slowly permeate standard latex and thin nitrile. If the compound is dissolved in a carrier solvent like DMF or DMSO, nitrile fails rapidly. Butyl rubber provides a superior, validated barrier against organic solvent permeation.

  • Eye Protection: Snug-fitting, indirect-vented chemical splash goggles.

    • Causality: Fine nitroquinoline powders pose a severe ocular absorption risk. Standard safety glasses do not protect against aerosolized dust.

  • Body Protection: Disposable Tyvek® sleeves or a full Tyvek® lab coat over a standard flame-retardant coat.

    • Causality: Prevents the accumulation of mutagenic dust on reusable cotton garments, which could otherwise lead to chronic secondary exposure.

  • Respiratory Protection: N95 or P100 particulate respirator (Required only if handling outside of a certified containment device, which is strictly prohibited in this SOP).

Standard Operating Procedure (SOP): Handling & Reaction Setup

This protocol is designed as a self-validating system , meaning built-in checks confirm the procedure is executed safely at every step.

Phase 1: Containment & Setup

  • Airflow Validation: Measure the fume hood face velocity using the onboard monitor or a digital anemometer.

    • Validation Check: Proceed only if the reading stabilizes between 80–120 feet per minute (fpm).

  • Zone Demarcation: Place a disposable, static-dissipative bench liner inside the hood.

    • Causality: Nitroquinoline powders carry static charges and readily disperse; the dissipative mat grounds the particles, preventing them from floating into the breathing zone.

Phase 2: Weighing & Transfer 3. Draft-Free Weighing: Use an analytical balance equipped with a draft shield entirely inside the fume hood. 4. Transfer Protocol: Transfer the solid using an anti-static spatula into a pre-tared, sealable reaction vial. Cap the vial before removing it from the balance area. 5. Residue Validation: Wipe the spatula and balance pan with a lint-free cloth dampened with ethanol.

  • Validation Check: Dispose of the cloth immediately into the solid hazardous waste bin. Visually inspect the area under bright white light to ensure absolutely zero yellow/brown residue remains.

Phase 3: Solubilization & Reaction 6. Solvent Addition: Inject the carrier solvent (e.g., DMF, DMSO) through a septum into the sealed vial using a syringe.

  • Causality: Adding solvent to an open vial of powder causes micro-splashing. Because organic solvents exponentially increase the transdermal absorption rate of the compound, maintaining a closed system during solubilization is critical.
  • Thermal Monitoring: If the reaction requires heating, use an aluminum heating block with a calibrated thermocouple.
  • Validation Check: Set the over-temperature limit at least 50°C below the known thermal decomposition threshold of the specific nitroaromatic mixture to prevent thermal runaway and the release of toxic NOₓ fumes[2].

Emergency Response & Spill Management

  • Dry Powder Spill:

    • Action: Do NOT sweep or use a standard laboratory vacuum.

    • Causality: Sweeping aerosolizes the mutagenic dust.

    • Procedure: Gently cover the spill with wet absorbent paper towels to suppress dust. Carefully scoop the towels and residue into a hazardous waste bag using a non-sparking tool. Wash the area with soap and water.

  • Solvent Solution Spill:

    • Action: Evacuate the immediate area and allow the fume hood to clear volatile solvent vapors. Apply a universal chemical absorbent (e.g., vermiculite), sweep up, and dispose of as hazardous waste.

  • Dermal Exposure:

    • Action: Remove contaminated PPE immediately. Flush the skin with copious amounts of water and mild soap for 15 minutes.

    • Causality: Never use organic solvents (like ethanol or acetone) to clean the skin. Solvents will strip the skin's natural lipid barrier and drive the nitroquinoline compound deeper into the dermal layers.

Disposal & Waste Management

Improper disposal of nitroaromatics and their reduced aromatic amine derivatives can lead to severe environmental persistence and aquatic toxicity[5].

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, gloves, bench liners) in a rigid, puncture-resistant container. Label clearly as "Toxic Solid Waste - Nitroaromatic Mutagen."

  • Liquid Waste: Collect reaction filtrates and solvent washes in a dedicated high-density polyethylene (HDPE) carboy.

    • Critical Segregation: Do NOT mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong oxidizers. Mixing can trigger highly exothermic redox reactions, potentially leading to container rupture[2].

  • Final Disposition: Route all waste for high-temperature incineration through an EPA-certified (or local equivalent) hazardous waste management facility. Do not flush any quantity down the sink.

References

  • ChemSrc. "1-Cyclopropyl-6-nitroquinolin-4-one (CAS 2222512-04-9)." ChemSrc Database. Available at:[Link]

  • Valiauga, B., et al. "Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step." MDPI, 2018. Available at:[Link]

  • Arima, Y., et al. "4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species." Toxicological Sciences, 2006. Available at:[Link]

  • Zhang, J., et al. "Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis." ResearchGate, 2026. Available at:[Link]

  • Smith, A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications, 2023. Available at:[Link]

Sources

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